Acitretin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-AQFIFDHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022553 | |
| Record name | Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L | |
| Record name | Acitretin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acitretin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Green-yellow crystalline powder, Crystals from hexane | |
CAS No. |
55079-83-9, 54757-46-9 | |
| Record name | Acitretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55079-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acitretin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acitretin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etretin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACITRETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acitretin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-230 °C, 228 - 230 °C | |
| Record name | Acitretin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acitretin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pharmacodynamics of Acitretin in In Vitro Models: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide
Abstract: Acitretin, a second-generation oral retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1] Its therapeutic efficacy is fundamentally rooted in its profound effects on keratinocytes, the primary cell type of the epidermis.[1] This technical guide delineates the core pharmacodynamic mechanisms by which this compound modulates keratinocyte function, focusing on its influence on proliferation, differentiation, inflammation, and apoptosis within various in vitro systems. We provide a comprehensive overview of the underlying signaling pathways, quantitative data from key studies, and detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals in their exploration of retinoid pharmacology.
The Core Molecular Directive: Nuclear Receptor Modulation
This compound, a synthetic analog of retinoic acid, exerts its biological effects not by direct enzymatic inhibition or cell-surface receptor antagonism, but by fundamentally altering gene expression.[1][2] The mechanism is initiated by its entry into the cell and subsequent translocation to the nucleus.
1.1. Receptor Binding and Heterodimer Formation Inside the nucleus, this compound's metabolites bind to and activate two families of nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .[3][4] Both families have three subtypes: α, β, and γ.[3][5] this compound functions as a pan-agonist, activating all three RAR subtypes.[5] Upon ligand binding, RARs form a heterodimer with RXRs.[2][6]
1.2. Transcriptional Regulation at RAREs This activated RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) , which are located in the promoter regions of target genes.[2][3] This binding event recruits co-activator proteins and initiates or, in some cases, represses the transcription of a vast array of genes.[1][5] This modulation of gene transcription is the foundational event that leads to the normalization of epidermal cell growth and differentiation, representing the primary therapeutic action in hyperproliferative disorders like psoriasis.[7]
Key Pharmacodynamic Effects in Keratinocyte Models
The global changes in gene transcription manifest as distinct, measurable effects on keratinocyte biology. In vitro models are indispensable for dissecting these effects.
2.1. Anti-Proliferative Activity In hyperproliferative conditions such as psoriasis, keratinocytes exhibit uncontrolled growth. This compound effectively normalizes this by inhibiting proliferation.[2][8] The immortalized human keratinocyte cell line, HaCaT, is a widely used and robust model for studying this effect.[9] this compound inhibits HaCaT cell proliferation in a dose- and time-dependent manner.[1][10]
Table 1: Dose-Dependent Inhibition of HaCaT Cell Proliferation by this compound
| This compound Concentration (µM) | Inhibition Rate (%) after 72h | Source(s) |
|---|---|---|
| 0.01 | 13.70 | [10] |
| 0.1 | ~20 | [1][10] |
| 1.0 | ~40 | [1][10] |
| 10 | ~60 | [1] |
| 50 | 67.73 |[10] |
Scientist's Note: The consistency of dose-dependent inhibition across multiple studies validates the use of HaCaT cells as a reliable screening model. The IC50 typically falls within the 1-10 µM range, providing a therapeutic window for mechanistic studies that avoids non-specific cytotoxicity.
A key mechanism mediating this anti-proliferative effect is the downregulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT1 and STAT3, which are often over-activated in psoriatic keratinocytes.[1][9][10]
2.2. Regulation of Cellular Differentiation this compound's therapeutic value also lies in its ability to normalize the aberrant differentiation program of psoriatic keratinocytes.[3][7] In vitro, this can be assessed by monitoring the expression of differentiation markers, such as specific keratins.[11] For instance, studies in cultured human sebocytes have shown that retinoids can modulate the expression of keratins 5, 17, 6, 16, 14, and 19.[11]
2.3. Anti-Inflammatory Effects this compound demonstrates significant anti-inflammatory properties.[2][3] It can inhibit the expression and release of pro-inflammatory mediators. In vitro studies using HaCaT cells have shown that this compound can reduce the production of RANTES (CCL5), a chemokine crucial for T-cell recruitment, and down-regulate IL-36β and IL-36γ expression induced by IL-17A.[10][12][13] This effect is linked to the inhibition of nuclear translocation of NF-κB and STAT1.[10]
2.4. Induction of Apoptosis in Neoplastic Cells Beyond its use in psoriasis, this compound has chemopreventive effects.[14] A key mechanism is the induction of apoptosis, or programmed cell death, in malignant cells while sparing normal cells. Studies using the human cutaneous squamous cell carcinoma cell line SCL-1 show that this compound induces apoptosis via the CD95 (Fas) death receptor pathway .[15] This involves the upregulation of CD95 and its ligand (CD95L), leading to the activation of caspase-8.[15]
Validated In Vitro Model Systems
Choosing the correct model is critical for generating translatable data. The complexity of the model should match the biological question being asked.
3.1. 2D Monolayer Cultures Monolayer cultures are ideal for high-throughput screening, dose-response studies, and dissecting specific molecular pathways.
-
HaCaT Cells: An immortalized human keratinocyte line. It is the workhorse for studying proliferation, inflammation, and basic signaling.[9]
-
Primary Human Keratinocytes (NHEK): Offer higher physiological relevance than cell lines but have a limited lifespan and higher donor-to-donor variability.
-
Primary Human Fibroblasts/Sebocytes: Used to study this compound's effects on the dermal component of skin or on sebaceous gland function.[8][11]
3.2. 3D Organotypic Skin Models Three-dimensional models, such as Reconstructed Human Epidermis (RHE) or full-thickness Human Skin Equivalents (HSE), offer a significant leap in physiological relevance.[16][17] They mimic the stratified architecture of the epidermis and are invaluable for studying differentiation, barrier function, and topical drug delivery.[17][18] Psoriasis-like phenotypes can be induced in these models by stimulation with a cocktail of pro-inflammatory cytokines (e.g., IL-17A, IL-22, TNF-α).[19]
Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating, incorporating essential controls and clear endpoints.
4.1. Protocol 1: Keratinocyte Proliferation (MTT Assay) This protocol quantifies the effect of this compound on the viability and proliferation of HaCaT keratinocytes.[1][4]
Objective: To determine the dose-dependent anti-proliferative effect of this compound.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Aliquot and store at -80°C, protected from light. Scientist's Note: Retinoids are light-sensitive and prone to oxidation. Always use fresh aliquots and minimize light exposure during experiments.
-
Cell Seeding (Day 1): Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment (Day 2):
-
Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 50 µM) in complete DMEM from the stock solution.
-
Crucial Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound dose (typically ≤ 0.1%).
-
Remove old media and add 100 µL of fresh media containing the this compound dilutions or vehicle control.
-
-
Incubation (Days 2-5): Incubate plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition (Day 5): Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100. The inhibition rate is 100 - % viability.
4.2. Protocol 2: Establishing and Treating a 3D Organotypic Skin Model This protocol outlines the creation of a full-thickness skin equivalent and its use for evaluating this compound.[16]
Objective: To assess the effect of this compound on epidermal differentiation and inflammation in a tissue-mimicking environment.
Materials:
-
Primary human fibroblasts and keratinocytes
-
Cell culture inserts (e.g., 0.4 µm pore size)
-
Rat tail collagen type I
-
Fibroblast and keratinocyte growth media (FGM, KGM)
-
Pro-inflammatory cytokine cocktail (e.g., IL-17A, TNF-α) for disease model
-
This compound
Step-by-Step Methodology:
-
Dermal Equivalent Construction (Week 1):
-
Prepare a collagen gel solution containing primary human fibroblasts.
-
Pipette the mixture into cell culture inserts and allow it to polymerize.
-
Culture for 5-7 days, allowing fibroblasts to contract the collagen gel, forming a dermal equivalent.
-
-
Epidermal Seeding (Week 2):
-
Seed primary human keratinocytes onto the surface of the dermal equivalent.
-
Culture in a submerged state for 2-3 days to allow for attachment and proliferation.
-
-
Air-Liquid Interface (ALI) Culture (Weeks 2-4):
-
Lift the culture to the air-liquid interface by removing the medium from inside the insert. Feed the cells from below by adding medium to the outer well.
-
This step is critical for inducing proper epidermal stratification and differentiation. Culture for 10-14 days.
-
-
Treatment and Analysis (Week 4+):
-
(Optional) Induce a psoriasis-like phenotype by adding a cytokine cocktail to the medium for the final 3-7 days.
-
Treat the models by adding this compound to the culture medium.
-
Endpoints: Harvest the tissue for histological analysis (H&E staining to assess epidermal thickness and morphology), immunohistochemistry (for differentiation markers like K10, loricrin), or qPCR/ELISA on tissue lysates (for inflammatory markers).
-
References
- Pilkington, T., & Brogden, R. N. (1992). This compound: A Review of its Pharmacology and Therapeutic Use. Drugs.
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Zouboulis, C. C., Korge, B., Akamatsu, H., & Orfanos, C. E. (1991). Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and this compound on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro.
- Goyal, A., & Siddiqui, S. W. (2023). This compound.
- BenchChem. (2025). This compound's Mechanism of Action on Keratinocytes: An in-depth Technical Guide. BenchChem.
- Sarkar, R., Chugh, S., & Garg, V. K. (2013). This compound.
- BenchChem. (2025). Protocol for the Preparation and Use of this compound in Cell Culture. BenchChem.
- Niu, X., et al. (2017). This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling. Biomedicine & Pharmacotherapy.
- BenchChem. (2025). Application of this compound in Organotypic Skin Culture Models: A Detailed Guide for Researchers. BenchChem.
- BenchChem. (2025). This compound and Retinoic Acid Receptor (RAR) Binding Affinity: A Technical Guide. BenchChem.
- Chen, J., et al. (2007). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1.
- Kait. (2019). Mechanism of Action of this compound. Taylor & Francis eBooks.
- Zhang, P., et al. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Immunology.
- Zhang, J. Q., et al. (2009).
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1998). Handbook 6 - this compound.
- Sarkar, R., Chugh, S., & Garg, V. K. (2013). This compound in dermatology.
- Reactome. (2022). This compound binds to RAR:RXR.
- Wiegand, U. W., & Jensen, B. K. (1991). Pharmacokinetics of this compound in Humans. Retinoids: 10 Years On.
- BenchChem. (2025). Pharmacogenomics of this compound Response in Psoriasis: A Technical Guide. BenchChem.
- Ates, M. A., et al. (2021). Effects of isotretinoin and this compound on neuroregeneration in experimental spinal cord injury. Turkish Journal of Medical Sciences.
- Wang, Y., et al. (2024). Construction of a 3D bioprinted skin model for psoriasis research and drug evaluation.
- Li, Y., et al. (2025). Investigating the efficacy of calcipotriol–this compound combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis.
- Alcyomics. (2023). 3D skin models at Alcyomics - Non-artificial human in vitro skin tests. Alcyomics.
- Van de Kerkhof, P. C., et al. (1995). In-vitro skin pharmacokinetics of this compound: percutaneous absorption studies in intact and modified skin from three different species using different receptor solutions. Skin Pharmacology.
- Wang, Y., et al. (2020). This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ.
- Hennig, A., et al. (2023).
- Petruk, G., et al. (2023). 3D Models Currently Proposed to Investigate Human Skin Aging and Explore Preventive and Reparative Approaches: A Descriptive Review.
- Salmon, M. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactome | this compound binds to RAR:RXR [reactome.org]
- 7. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and this compound on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the efficacy of calcipotriol–this compound combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 15. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. alcyomics.com [alcyomics.com]
- 18. straticell.com [straticell.com]
- 19. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Acitretin and the Landscape of Retinoid Signaling
An In-Depth Technical Guide to the Binding Affinity of Acitretin for Retinoic Acid Receptors (RARs)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This compound is a second-generation, synthetic aromatic retinoid that has become a cornerstone in the systemic treatment of severe psoriasis and other disorders of keratinization.[1][2] It is the principal active metabolite of etretinate, a predecessor retinoid that was largely replaced due to a less favorable pharmacokinetic profile, specifically an extremely long elimination half-life.[1][3][4] this compound's therapeutic efficacy is rooted in its ability to modulate gene transcription, thereby normalizing epidermal cell proliferation, differentiation, and inflammation.[1][5][6] This action is not direct but is mediated through its interaction with specific nuclear proteins: the Retinoic Acid Receptors (RARs).
The retinoid signaling pathway is a critical regulatory system in cellular biology. Its effects are primarily transduced by two families of nuclear receptors: the RARs (subtypes α, β, γ) and the Retinoid X Receptors (RXRs) (subtypes α, β, γ).[2][5][7] In the nucleus, RARs and RXRs form a heterodimer (RAR-RXR).[2][8][9] In the absence of a ligand, this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, typically recruiting corepressor proteins to inhibit transcription.[7][8][9]
The binding of an agonist, such as the natural ligand all-trans-retinoic acid (ATRA) or a synthetic retinoid like this compound, to the Ligand-Binding Domain (LBD) of the RAR induces a critical conformational change.[9][10] This structural shift displaces the corepressors and facilitates the recruitment of coactivator proteins, which in turn initiates the transcription of genes that control cellular processes like differentiation and proliferation.[8][10] this compound functions as an agonist for all three RAR subtypes, initiating this cascade of events.[11] Understanding the precise binding affinity—the strength of the interaction between this compound and each RAR subtype—is therefore fundamental to elucidating its mechanism of action, therapeutic window, and selectivity.
Caption: this compound cellular transport and mechanism of action via RAR:RXR.
Part 1: this compound's Binding Profile and Structural Interactions
This compound exerts its therapeutic effects by directly binding to and activating the RARs.[2][5] While it is considered a pan-agonist, its affinity for the different RAR subtypes (α, β, and γ) can vary. This binding profile is critical as the different RARs are expressed in various tissues and regulate distinct biological processes.[7][12] The affinity is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity. In competitive binding assays, the IC50 value—the concentration of a competitor that displaces 50% of a specific radioligand—is often determined and is related to the Kd.
Quantitative Binding Affinity Data
While specific Kd values for this compound across all RAR subtypes are not consistently reported in a single study, the literature indicates it binds to and activates all three.[6][11] For context, the binding affinities of the natural ligand, all-trans-retinoic acid (ATRA), and its metabolites have been characterized more extensively. These values serve as a benchmark for understanding the potency of synthetic retinoids. Competition binding experiments have shown that ATRA and its metabolites can bind to all three RARs with varying affinities, generally in the low nanomolar range.[13] For example, one study using Scatchard plot analysis determined the apparent Kd of ATRA for nuclear receptors in HL-60 cells to be approximately 5 nM.[14]
| Ligand | Receptor Subtype | Reported Kd or EC50 (nM) | Source |
| All-Trans-Retinoic Acid (ATRA) | RARα | ~169 (EC50) | [13] |
| RARβ | ~9 (EC50) | [13] | |
| RARγ | ~2 (EC50) | [13] | |
| Nuclear Receptors (HL-60 cells) | ~5 (Kd) | [14] | |
| 9-cis-Retinoic Acid | RARα | ~13 (EC50) | [13] |
| RARβ | ~173 (EC50) | [13] | |
| RARγ | ~58 (EC50) | [13] | |
| This compound | RARs (α, β, γ) | Pan-agonist; specific Kd values are less consistently reported but activity is well-established. | [6][11] |
Note: EC50 values from transactivation assays reflect functional potency, which is influenced by but not identical to binding affinity (Kd). However, they provide a strong indication of the ligand's interaction with the receptor.
Structural Basis for RAR-Acitretin Interaction
The crystal structure of the RAR ligand-binding domain (LBD) reveals a "hydrophobic pocket" where retinoic acid binds.[15][16][17] The LBD is composed of 13 α-helices and a small β-sheet.[15] The binding of an agonist like this compound induces a significant conformational change, often described as a "mouse trap" mechanism.[16] The planar all-trans configuration and the terminal carboxylic acid group of the this compound side-chain are optimal for RAR activity.[18] Upon binding, the C-terminal helix (H12), which contains the activation function 2 (AF-2) domain, folds back to "seal" the ligand in the pocket.[15][16] This repositioning of H12 creates a new surface on the LBD that is recognized by the LXXLL motifs of coactivator proteins, leading to the assembly of the transcriptional activation complex.[10][15]
Part 2: Experimental Methodologies for Affinity Determination
Determining the binding affinity of a compound like this compound for its target receptors is a cornerstone of drug development. The two most common and robust methods employed for nuclear receptors are the radioligand binding assay and the fluorescence polarization assay.
Methodology 1: Radioligand Binding Assay & Scatchard Analysis
This technique is a classic and highly reliable method for quantifying the interaction between a ligand and a receptor. It relies on the principle of competition between a radiolabeled ligand (e.g., [3H]ATRA) and an unlabeled competitor (this compound) for a finite number of receptors.
Expertise & Causality: The choice of a radioligand with high affinity and specificity is critical for minimizing non-specific binding and ensuring accurate Kd determination. The separation of bound and free ligand is a pivotal step; methods like filtration are used because they are rapid and minimize the dissociation of the ligand-receptor complex during the wash.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Express and purify recombinant human RARα, RARβ, or RARγ protein. The purity and concentration must be accurately determined.
-
Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., Tris-HCl with protease inhibitors and dithiothreitol) to maintain receptor stability.
-
Competition Setup: In a series of tubes or a microplate, combine:
-
A fixed concentration of the RAR protein.
-
A fixed concentration of radiolabeled ligand (e.g., [3H]ATRA), typically at or below its Kd value.
-
Increasing concentrations of unlabeled this compound (the competitor).
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the larger receptor complexes while allowing the free ligand to pass through.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the log of the competitor (this compound) concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC50. The Kd of this compound can then be calculated using the Cheng-Prusoff equation.
Data Interpretation: The Scatchard Plot
Historically, Scatchard analysis was the standard method for analyzing binding data.[19] It involves plotting the ratio of bound to free radioligand (B/F) against the concentration of bound radioligand (B).
-
Slope: -1/Kd
-
X-intercept: Bmax (total number of binding sites)
A linear Scatchard plot suggests binding to a single, non-cooperative population of receptors. However, this method has statistical drawbacks and has been largely superseded by computer-based non-linear regression.[20] A non-linear, concave-up Scatchard plot can indicate heterogeneity of binding sites or negative cooperativity.[21]
Sources
- 1. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (Neotigason). A review of pharmacokinetics and teratogenicity and hypothesis on metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAR /RXR Genes - Transcriptional Control of Neural Crest Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Retinoid-dependent in vitro transcription mediated by the RXR/RAR heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | this compound binds to RAR:RXR [reactome.org]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structure of the RAR-gamma ligand-binding domain bound to all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. publications.iarc.who.int [publications.iarc.who.int]
- 19. oxfordreference.com [oxfordreference.com]
- 20. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Acitretin's Engagement with Retinoid X Receptors (RXRs): A Technical Guide for Researchers
Introduction: The Intricate World of Retinoid Signaling
Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including cellular proliferation, differentiation, and apoptosis.[1] Their therapeutic applications are extensive, particularly in dermatology and oncology. The biological effects of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] Both RAR and RXR families consist of three subtypes: α, β, and γ.[2] These receptors function as ligand-inducible transcription factors. Upon binding to a retinoid, they undergo a conformational change that allows them to modulate the expression of target genes.[3]
A key feature of retinoid signaling is the formation of receptor dimers. RARs typically form heterodimers with RXRs, and this RAR-RXR complex is the primary functional unit that binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1][2] RXRs can also form homodimers (RXR-RXR) or heterodimerize with other nuclear receptors, such as the vitamin D receptor and thyroid hormone receptor, highlighting their central role in nuclear signaling.[2] This guide focuses on acitretin, a second-generation synthetic retinoid, and delves into its nuanced interaction with the retinoid X receptors.
This compound: A Potent Modulator of the Retinoid Signaling Pathway
This compound is the active metabolite of etretinate and is the only FDA-approved systemic retinoid for the treatment of severe psoriasis.[2] Its therapeutic efficacy stems from its ability to normalize keratinocyte differentiation and reduce inflammation and proliferation in the epidermis.[2][4] The primary mechanism of action of this compound involves its function as a pan-agonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ).[4] Upon entering the cell, this compound binds to RARs, which then form a heterodimer with RXRs.[4] This this compound-bound RAR-RXR complex then binds to RAREs, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.[3][4]
While the interaction of this compound with RARs is well-established, its direct engagement with RXRs is a subject of more nuanced discussion in the scientific literature. Some sources indicate that this compound binds to and activates all nuclear subtypes of both retinoid X receptors and retinoic acid receptors.[2][3] This would imply that this compound can directly influence RXR-mediated signaling pathways, potentially including the activation of RXR homodimers. However, a significant body of research emphasizes that this compound's therapeutic effects are primarily mediated through its high-affinity binding to RARs.[4][5]
A critical point for researchers is the current lack of consistently reported, specific quantitative binding affinity data—such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50)—for this compound with each individual RXR subtype.[4] This gap in the publicly available literature underscores an important area for future investigation to fully elucidate the molecular pharmacology of this compound.
Visualizing the Retinoid Signaling Pathway
The following diagram illustrates the canonical retinoid signaling pathway, highlighting the central role of RAR-RXR heterodimerization.
Caption: this compound enters the nucleus and binds primarily to RAR, leading to RAR-RXR heterodimerization and regulation of gene expression.
Experimental Protocols for Investigating this compound-RXR Interactions
To rigorously investigate the interaction between this compound and RXRs, a combination of in vitro and cell-based assays is essential. The following protocols provide a framework for these studies.
Radioligand Binding Assay
This assay is the gold standard for quantifying the binding affinity of a ligand for its receptor.[6][7] It directly measures the interaction between a radiolabeled ligand and the receptor.
Objective: To determine the binding affinity (Ki) of this compound for each RXR subtype (α, β, γ).
Principle: A competition binding assay is performed where unlabeled this compound competes with a known high-affinity radiolabeled RXR agonist (e.g., [³H]-9-cis-retinoic acid) for binding to the RXR protein. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the Ki can be calculated.[6]
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates or nuclear extracts from cells overexpressing a specific human RXR subtype (α, β, or γ).[8]
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled RXR agonist, and varying concentrations of unlabeled this compound.[8]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand using a filtration apparatus. The receptors and bound ligand will be trapped on the filter.[6][8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[4]
Caption: Workflow for determining the binding affinity of this compound to RXRs.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.[1]
Objective: To determine the functional activity (EC50) of this compound as an agonist for each RXR subtype.
Principle: Cells are co-transfected with an expression vector for a specific RXR subtype and a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE).[1] If this compound activates the RXR, it will bind to the RXRE and drive the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.[1][9]
Step-by-Step Methodology:
-
Cell Culture and Transfection: Seed suitable mammalian cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an RXR expression plasmid and an RXRE-luciferase reporter plasmid. A control plasmid expressing Renilla luciferase can be included for normalization.[1][10]
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound. Include a known RXR agonist (e.g., 9-cis-retinoic acid) as a positive control.[1]
-
Incubation: Incubate the cells to allow for receptor activation and reporter gene expression (typically 18-24 hours).[4]
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.[9]
-
Luciferase Assay: Add the firefly luciferase substrate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate to quench the firefly signal and measure the Renilla luminescence for normalization.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.[11]
Caption: Workflow for assessing the functional activation of RXRs by this compound.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify and confirm protein-protein interactions within a cell.[12]
Objective: To determine if this compound promotes the interaction between RXR and co-activator proteins in a cellular context.
Principle: An antibody specific to a "bait" protein (e.g., RXR) is used to pull it out of a cell lysate. If other "prey" proteins (e.g., co-activators) are bound to the bait protein, they will be pulled down as well. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.[12][13]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells expressing the proteins of interest (e.g., RXR and a tagged co-activator). Treat the cells with this compound or a vehicle control.
-
Cell Lysis: Prepare a whole-cell lysate under non-denaturing conditions to preserve protein-protein interactions.[13]
-
Pre-clearing: Incubate the lysate with control beads to reduce non-specific binding.[12]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the bait protein (RXR). Then, add protein A/G beads to capture the antibody-protein complexes.[12]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[12]
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the prey protein (the co-activator) to detect its presence in the immunoprecipitated complex.
Caption: Workflow to investigate this compound's effect on RXR-co-activator interaction.
Data Presentation and Interpretation
All quantitative data from the described assays should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Summary of this compound's Interaction with Retinoid Receptors
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| This compound | RARα | Data not consistently available | Data not consistently available |
| RARβ | Data not consistently available | Data not consistently available | |
| RARγ | Data not consistently available | Data not consistently available | |
| RXRα | Data not consistently available | Data not consistently available | |
| RXRβ | Data not consistently available | Data not consistently available | |
| RXRγ | Data not consistently available | Data not consistently available |
Note: This table highlights the current gap in publicly available quantitative data and serves as a template for future research findings.
Conclusion and Future Directions
This compound is a cornerstone in the management of severe psoriasis, with its mechanism of action deeply rooted in the modulation of the retinoid signaling pathway. While its role as a pan-RAR agonist is well-documented, its direct interaction with RXRs remains an area that warrants further in-depth investigation. The lack of consistent, publicly available quantitative data on the binding affinity and functional activation of this compound for individual RXR subtypes presents a significant opportunity for research.
By employing the rigorous experimental protocols outlined in this guide—radioligand binding assays, luciferase reporter gene assays, and co-immunoprecipitation—researchers can systematically dissect the molecular interactions of this compound. Such studies will not only provide a more complete understanding of this compound's pharmacology but may also pave the way for the development of more selective and potent retinoid-based therapeutics with improved efficacy and safety profiles. The elucidation of the precise interplay between this compound and both RARs and RXRs will undoubtedly contribute to optimizing its clinical use and advancing the field of dermatological drug development.
References
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Jilani, T., & Doss, V. (2023). This compound. In StatPearls. StatPearls Publishing.
- Patsnap. (2024, July 17). What is the mechanism of this compound? Synapse.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Indigo Biosciences. (n.d.). Panel of Human RXR Reporter Assays: RXRα, RXRβ & RXRγ.
- Reactome. (2022, March 1). This compound binds to RAR:RXR.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of biomolecular screening, 14(1), 43–48.
- Wan, Y. J. Y., Han, G., Cai, Y., Dai, T., Konishi, T., & Leng, A. S. (2003). Hepatocyte retinoid X receptor-alpha-deficient mice have reduced food intake, increased body weight, and improved glucose tolerance. Endocrinology, 144(2), 605–611.
- EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets.
- Schulman, I. G., Juguilon, H., & Evans, R. M. (1996). Activation of specific RXR heterodimers by an antagonist of RXR homodimers. Genes & development, 10(11), 1279–1288.
- Goa, K. L. (1991). This compound. A review of its pharmacology and therapeutic use. Drugs, 42(5), 844–862.
- Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
- Zhao, P., & Robers, M. (2012). Luciferase reporter assay system for deciphering GPCR pathways. Current chemical genomics, 6, 1–9.
- Bernard, B. A., Bernardon, J. M., Delescluse, C., Martin, B., Lenoir, M. C., Maignan, J., ... & Shroot, B. (1992). Identification of synthetic retinoids with selectivity for human nuclear retinoic acid receptor gamma.
- BindingDB. (n.d.). PrimarySearch_ki.
- Pogenberg, V., Guichou, J. F., Vivat-Hannah, V., Kammerer, S., Pérez, E., Germain, P., ... & Bourguet, W. (2005). Characterization of the interaction between retinoic acid receptor/retinoid X receptor (RAR/RXR) heterodimers and transcriptional coactivators through structural and fluorescence anisotropy studies. Journal of Biological Chemistry, 280(3), 1625–1633.
- Osz, J., et al. (2025, March 18).
- Hall, R. A. (2007). Co-immunoprecipitation as a strategy to evaluate receptor–receptor or receptor–protein interactions. In Receptor-Receptor Interactions (pp. 165-174). Humana Press.
- Dawson, M. I., & Xia, Z. (2012). The retinoid X receptors and their ligands. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(1), 21-56.
- Rochette-Egly, C., & Germain, P. (2020). Protein-protein interactions in the regulation of RAR-RXR heterodimers transcriptional activity. Methods in enzymology, 637, 175–207.
- Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide.
- Al Tanoury, Z., Piskunov, A., & Rochette-Egly, C. (2013). Vitamin A and retinoid signaling: genomic and nongenomic effects. Journal of lipid research, 54(7), 1761–1775.
- Cusabio. (2017, January 19). Protocol for Immunoprecipitation (Co-IP) V.1.
- Allenby, G., Bocquel, M. T., Saunders, M., Kazmer, S., Speck, J., Rosenberger, M., ... & Grippo, J. F. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences, 90(1), 30-34.
- Wikipedia. (2023, December 1). Retinoic acid receptor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. assaygenie.com [assaygenie.com]
- 10. eubopen.org [eubopen.org]
- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Acitretin in Psoriasis Pathogenesis: A Mechanistic Exploration of its Molecular Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acitretin, a second-generation systemic retinoid, is a critical therapeutic agent for severe psoriasis and other disorders of keratinization. Its clinical efficacy is rooted in a complex interplay of molecular interactions that collectively normalize epidermal homeostasis and attenuate cutaneous inflammation. This technical guide provides an in-depth analysis of the molecular targets of this compound, moving beyond a surface-level description to explore the causal mechanisms that underpin its therapeutic action. We will dissect its primary activity as a modulator of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), and trace the downstream consequences on keratinocyte proliferation, differentiation, and apoptosis. Furthermore, we will illuminate its nuanced effects on the immune system, particularly its role in suppressing the pro-inflammatory Th1 and Th17 axes and a novel mechanism involving the differentiation of myeloid-derived suppressor cells (MDSCs). This guide is designed for researchers and drug development professionals, offering not only a comprehensive mechanistic overview but also actionable, field-proven experimental protocols to validate and explore these molecular interactions.
Introduction: The Psoriatic Microenvironment and the Rationale for Retinoid Therapy
Psoriasis is a chronic, immune-mediated inflammatory disease where a vicious cycle of aberrant crosstalk between immune cells and keratinocytes drives the pathology.[1][2] The disease is characterized by epidermal hyperplasia, incomplete keratinocyte differentiation (parakeratosis), and a dense infiltration of immune cells, including dendritic cells and T cells.[1] Central to this process is the IL-23/Th17 axis, where dendritic cell-derived IL-23 promotes the expansion and activation of T helper 17 (Th17) cells.[2][3] These Th17 cells, along with Th1 cells, release a cocktail of pro-inflammatory cytokines, including IL-17A, IL-22, and IFN-γ, which act on keratinocytes to induce hyperproliferation and produce more inflammatory mediators, thus perpetuating the inflammatory loop.[2][3]
This compound, the pharmacologically active metabolite of etretinate, intervenes in this pathogenic cycle.[4][5] Unlike many systemic psoriasis therapies that are broadly immunosuppressive, this compound's primary mechanism is not cytotoxic but rather modulatory.[6][7] It functions to restore normal cellular programming, making it a unique tool in the therapeutic arsenal. This guide will explore the specific molecular levers that this compound pulls to achieve this effect.
The Core Mechanism: Transcriptional Regulation via Nuclear Retinoid Receptors
The foundational mechanism of this compound's action is the regulation of gene transcription.[8][9] This process is not direct; this compound's metabolites act as signaling molecules that hijack the cell's endogenous retinoid signaling pathway.
-
Cellular Uptake and Nuclear Translocation: this compound enters the cell and binds to cytosolic retinoic acid-binding proteins (CRABP), which chaperone it to the nucleus.[5][10]
-
Receptor Activation: In the nucleus, this compound's metabolites bind to and activate two families of nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][6][8] Each family has three subtypes: alpha (α), beta (β), and gamma (γ).[5][6]
-
Dimerization and DNA Binding: Upon ligand binding, RARs form heterodimers with RXRs.[8][9] This activated RAR/RXR complex is the primary functional unit. It recognizes and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[8][11]
-
Gene Transcription Modulation: The binding of the RAR/RXR:this compound complex to a RARE recruits a cascade of co-activator or co-repressor proteins, ultimately initiating or repressing the transcription of hundreds of genes that govern cell fate.[12]
This targeted control of gene expression is the central hub from which all of this compound's downstream therapeutic effects emanate.
Caption: this compound's core mechanism via nuclear receptor activation.
Molecular Target 1: The Psoriatic Keratinocyte
In psoriasis, keratinocytes are in a state of uncontrolled proliferation and aberrant differentiation. This compound directly counteracts this pathology by reprogramming keratinocyte behavior.
Normalization of Proliferation and Differentiation
This compound exhibits a potent anti-proliferative effect on the hyperproliferative keratinocytes found in psoriatic plaques.[6] It normalizes the cell cycle, slowing the rapid turnover of skin cells that leads to scaling and plaque formation.[4][7] Concurrently, it promotes terminal differentiation, restoring the proper architecture of the epidermis.[4][13] This dual action helps to reduce erythema, scaling, and plaque thickness.[6]
Key pathways modulated by this compound in keratinocytes include:
-
Inhibition of Ornithine Decarboxylase: This enzyme is crucial for the synthesis of polyamines, which are essential for cell proliferation. This compound inhibits its activity, thereby reducing the proliferative capacity of keratinocytes.[4]
-
Downregulation of Vascular Endothelial Growth Factor (VEGF): Psoriatic plaques are characterized by increased angiogenesis. This compound inhibits keratinocyte production of VEGF, helping to normalize the dermal microvasculature.[4]
-
Inhibition of the JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly involving STAT1 and STAT3, is a key driver of keratinocyte proliferation in response to inflammatory cytokines.[2] this compound has been shown to inhibit this pathway, providing a crucial anti-proliferative signal.[9]
Induction of Apoptosis
This compound can also induce apoptosis (programmed cell death) in aberrant cells, which may contribute to the clearing of psoriatic lesions.[5] This effect is thought to be mediated, in part, through the CD95 (Fas) signaling pathway.[9]
Caption: this compound's multifaceted effects on keratinocyte function.
Molecular Target 2: The Cutaneous Immune Response
This compound exerts significant anti-inflammatory effects by modulating the function of key immune cell populations involved in psoriasis.[5]
Attenuation of the Th1/Th17 Axis
A pivotal action of this compound is the suppression of the pathogenic Th1 and Th17 immune responses. Studies have demonstrated that this compound treatment leads to:
-
A significant reduction in the number of Th1 and Th17 cells within psoriatic lesions.[14]
-
Decreased serum and lesional expression of the hallmark Th1 cytokine, Interferon-gamma (IFN-γ), and the Th17 cytokine, Interleukin-17 (IL-17).[14]
-
Inhibition of IL-17A-induced expression of IL-36 in keratinocytes.[15] IL-36 is a potent pro-inflammatory cytokine, particularly implicated in pustular forms of psoriasis, and this inhibition may explain this compound's notable efficacy in this subtype.[15]
Interestingly, this compound appears to have no significant effect on the Th2 cell population, highlighting a targeted rather than a global immunosuppressive action.[14]
A Novel Mechanism: Promotion of MDSC Differentiation
Recent research has uncovered a novel anti-inflammatory mechanism of this compound involving myeloid-derived suppressor cells (MDSCs).[16][17] MDSCs are pathologically expanded in psoriasis patients and contribute to the inflammatory environment. This compound has been shown to:
-
Reduce the number of circulating MDSCs in psoriasis patients.[16][17]
-
Promote the differentiation of these immature MDSCs into mature macrophages (particularly anti-inflammatory M2 macrophages) and dendritic cells.[16][17]
-
This effect is mechanically linked to the upregulation of glutathione synthase (GSS) and subsequent accumulation of glutathione (GSH) in MDSCs, mediated by the activation of the ERK1/2 signaling pathway.[16][17]
By inducing the maturation of these suppressor cells, this compound effectively removes a source of inflammation and helps restore immune balance.
| Immune Modulation by this compound | Effect | Key Molecular Targets / Mediators | Reference |
| T-Cell Subsets | |||
| Decrease in Th1 Cell Population | IFN-γ | [14] | |
| Decrease in Th17 Cell Population | IL-17 | [14] | |
| Pro-inflammatory Cytokines | |||
| Decreased Expression | IL-6, MRP-8, IFN-γ | [5][10] | |
| Decreased IL-17A-induced Expression | IL-36β, IL-36γ, IκBζ | [15] | |
| Myeloid Cells | |||
| Promotion of MDSC Differentiation | ERK1/2, GSS, GSH | [16][17] |
Experimental Validation: Protocols and Methodologies
To empower further research, this section provides validated, step-by-step protocols for key experiments used to elucidate this compound's molecular targets. The causality behind experimental choices is emphasized to ensure robust and reproducible results.
Protocol: Luciferase Reporter Assay for RARE Activity
Objective: To quantitatively measure the ability of this compound to activate gene transcription through Retinoic Acid Response Elements (RAREs).
Causality: This assay provides a direct functional readout of the entire nuclear receptor signaling cascade. A reporter plasmid is constructed with a luciferase gene under the control of a minimal promoter and multiple copies of a RARE. If this compound successfully activates the RAR/RXR complex to bind the RARE, the luciferase gene is transcribed, and the resulting light emission can be quantified, providing a direct measure of transcriptional activation.
Methodology:
-
Cell Culture: Plate human keratinocytes (e.g., HaCaT cells) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000). The DNA mixture per well should include:
-
500 ng of the RARE-luciferase reporter plasmid.
-
50 ng of a control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Use all-trans retinoic acid (ATRA) as a positive control.
-
Lysis and Measurement: After 24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System on a luminometer.
-
Data Analysis: For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control.
Protocol: Flow Cytometry for Th17 and MDSC Analysis
Objective: To quantify the effect of this compound on the frequency of Th17 cells and the differentiation of MDSCs in peripheral blood mononuclear cells (PBMCs) or in animal models.
Causality: Flow cytometry allows for multi-parametric, single-cell analysis of heterogeneous cell populations. By using fluorescently-labeled antibodies against specific cell surface and intracellular markers, we can precisely identify and quantify rare cell populations like Th17 cells and MDSCs, providing a robust measure of the drug's immunomodulatory effects.
Methodology:
-
Cell Isolation: Isolate PBMCs from the whole blood of psoriasis patients (pre- and post-acitretin treatment) using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation (for Th17 analysis): Resuspend PBMCs at 1x10⁶ cells/mL in complete RPMI medium. Stimulate for 4-5 hours with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A). This step is critical to induce cytokine production and trap it within the cell for intracellular staining.
-
Surface Staining:
-
For Th17: Stain with antibodies against CD3, CD4.
-
For MDSCs: Stain with antibodies against CD11b, CD33, HLA-DR, CD14, and CD15 to distinguish monocytic (M-MDSC) and polymorphonuclear (PMN-MDSC) subsets.
-
Incubate in the dark at 4°C for 30 minutes.
-
-
Fixation and Permeabilization (for Th17 analysis): Fix the cells with a fixation buffer and then permeabilize with a permeabilization buffer to allow antibodies to access intracellular targets.
-
Intracellular Staining (for Th17 analysis): Stain with an antibody against IL-17A. Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer (e.g., BD FACSCanto II). Collect at least 100,000 events for robust analysis.
-
Data Analysis: Use analysis software (e.g., FlowJo) to gate on the populations of interest. For example, Th17 cells are identified as CD3+ -> CD4+ -> IL-17A+. MDSCs are identified as HLA-DR-/low, CD33+, CD11b+. Compare the percentages of these populations between treatment groups.
Caption: Workflow for Th17 cell analysis by flow cytometry.
Conclusion and Future Directions
This compound's efficacy in psoriasis is a direct result of its ability to engage and modulate specific molecular targets within both keratinocytes and immune cells. Its core mechanism—the activation of RAR/RXR nuclear receptors—initiates a cascade of transcriptional changes that collectively work to normalize keratinocyte function and quell the pro-inflammatory Th1/Th17 immune axis. The recent discovery of its role in promoting MDSC differentiation adds a new layer to our understanding of its anti-inflammatory properties.
Future research should focus on identifying the full spectrum of genes regulated by this compound in different cell types through transcriptomic studies (RNA-seq). Furthermore, exploring the pharmacogenomics of this compound response could help identify genetic markers that predict patient outcomes, paving the way for a more personalized approach to psoriasis therapy.[11][18] A deeper understanding of these molecular intricacies will continue to refine the use of this established therapy and inspire the development of next-generation retinoids with enhanced specificity and improved safety profiles.
References
- This compound in dermatology. (n.d.). Indian Journal of Dermatology, Venereology and Leprology. [Link]
- Overview: this compound for Psoriasis. (2015). HMP Global Learning Network. [Link]
- Oakley, A. (n.d.). This compound. DermNet NZ. [Link]
- National Center for Biotechnology Information. (2023). This compound.
- Puig, L., et al. (2012). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas. [Link]
- Synapse. (2024). What is the mechanism of this compound?
- Zhang, J., et al. (2014). This compound exerted a greater influence on T-helper (Th)1 and Th17 than on Th2 cells in treatment of psoriasis vulgaris.
- Liu, Y., et al. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Medicine. [Link]
- Liu, Y., et al. (2021).
- Saurat, J. H. (1999). Novel issues in retinoid pharmacology and implications for psoriasis treatment.
- The Psoriasis Associ
- Reactome. (n.d.). This compound binds to RAR:RXR.
- Qureshi, A. (2021). This compound for Psoriasis | Therapeutic Cheat Sheet.
- Rácz, E., et al. (2009). Molecular pathophysiology of psoriasis and molecular targets of antipsoriatic therapy.
- Chiricozzi, A., et al. (2013). T Helper Cell Subsets in Clinical Manifestations of Psoriasis. Journal of Immunology Research. [Link]
- Wang, Y., et al. (2019). This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ.
- Rácz, E., et al. (2009).
- Lee, J., et al. (2022). Genetic polymorphisms associated with response of this compound in patients with psoriasis. Frontiers in Pharmacology. [Link]
Sources
- 1. Molecular pathophysiology of psoriasis and molecular targets of antipsoriatic therapy | Semantic Scholar [semanticscholar.org]
- 2. Molecular pathophysiology of psoriasis and molecular targets of antipsoriatic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T Helper Cell Subsets in Clinical Manifestations of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 7. This compound [psoriasis-association.org.uk]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nextstepsinderm.com [nextstepsinderm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. This compound exerted a greater influence on T-helper (Th)1 and Th17 than on Th2 cells in treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Acitretin's Effect on Gene Transcription and Regulation: An In-depth Technical Guide
Abstract
Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization. Its therapeutic efficacy is intrinsically linked to its profound ability to modulate gene transcription, thereby normalizing keratinocyte proliferation and differentiation and attenuating the inflammatory cascades that fuel the pathology of these conditions. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's action, with a detailed focus on its regulatory effects on gene expression. We will delve into the core signaling pathways influenced by this compound, present quantitative data on gene expression changes from preclinical and clinical studies, and provide detailed, field-proven experimental protocols for the key methodologies cited. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals dedicated to advancing the understanding of retinoid therapeutics and innovating novel treatments for complex dermatological diseases.
Introduction: The Clinical and Molecular Landscape of this compound
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation and aberrant differentiation of keratinocytes. This compound, the active metabolite of etretinate, directly addresses these pathological hallmarks by functioning as a systemic modulator of gene expression. Unlike many other systemic psoriasis therapies that are primarily immunosuppressive, this compound's mechanism of action is centered on the regulation of gene transcription through nuclear receptors, making it a valuable tool in specific patient populations, including those with a history of malignancies or HIV. Its pleiotropic effects stem from its interaction with nuclear retinoid receptors, initiating a cascade of transcriptional changes that ultimately aim to restore epidermal homeostasis and resolve inflammation. This guide will dissect these intricate molecular interactions to provide a granular understanding of this compound's therapeutic effects.
Core Mechanism of Action: Orchestrating Gene Transcription via Nuclear Receptors
The fundamental mechanism of this compound's action lies in its ability to bind to and activate two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), both of which have three subtypes (α, β, and γ). Upon entering the cell, this compound is transported to the nucleus where it interacts with these receptors.
RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is often bound to co-repressor proteins, actively inhibiting gene transcription. The binding of this compound induces a conformational change in the receptor complex, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This molecular switch initiates the transcription of a wide array of genes that govern cellular proliferation, differentiation, and inflammation.
Figure 3: this compound's modulation of the JAK/STAT signaling pathway.
Quantitative Analysis of this compound-Induced Gene Expression Changes
The therapeutic effects of this compound are underpinned by quantifiable changes in the expression of numerous genes involved in inflammation and keratinocyte function. The following tables summarize key findings from various studies.
Table 1: this compound's Effect on Inflammatory Gene Expression
| Gene | Disease Context | Treatment | Observed Change | Experimental Method | Reference(s) |
| IL-36β | Psoriasis (in vitro) | IL-17A (100 ng/mL) + this compound (1 µmol/L) | Significant down-regulation (p < 0.05) | RT-qPCR, ELISA | |
| IL-36γ | Psoriasis (in vitro) | IL-17A (100 ng/mL) + this compound (1 µmol/L) | Significant down-regulation (p < 0.05) | RT-qPCR, ELISA | |
| IκBζ | Psoriasis (in vitro) | IL-17A stimulation + this compound | Inhibition of induced expression | RT-qPCR, Western Blot | |
| CD14 | Generalized Pustular Psoriasis | This compound | Significantly decreased | RNA sequencing (PBMCs) | |
| IL1B | Generalized Pustular Psoriasis | This compound | Significantly decreased | RNA sequencing (PBMCs) | |
| STAT1 | Psoriasis (in vitro) | This compound | Decreased expression | Western Blot | |
| STAT3 | Psoriasis (in vitro) | This compound | Decreased expression | Western Blot |
Table 2: this compound's Effect on Keratinocyte Differentiation Markers
| Gene/Protein | Observation | Experimental Method | Reference(s) |
| CK10 | Positivity was lower before treatment | Immunohistochemistry | |
| CK16 | Positivity reduced after treatment | Immunohistochemistry | |
| Ki67 | Index reduced after treatment | Immunohistochemistry |
Experimental Protocols for Investigating this compound's Effects on Gene Expression
To ensure the reproducibility and validity of research into this compound's molecular mechanisms, standardized and well-controlled experimental protocols are essential. This section provides detailed methodologies for key investigative techniques.
In Vitro Studies on Keratinocytes
Figure 4: Workflow for in vitro studies of this compound on keratinocytes.
Protocol 5.1.1: Cell Culture and Treatment
-
Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once cells reach a desired confluency (typically 70-80%), they are treated with various concentrations of this compound (e.g., 0.1, 1, 10 µmol/L) with or without co-stimulation with pro-inflammatory cytokines like IL-17A (e.g., 100 ng/mL) for a specified duration (e.g., 24-48 hours).
Protocol 5.1.2: RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from cultured cells or patient biopsies using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Real-time quantitative PCR is performed using a qPCR system with SYBR Green or TaqMan probe-based assays. Gene-specific primers are designed to amplify the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Transcriptomic Analysis: RNA Sequencing (RNA-seq)
Figure 5: Workflow for RNA sequencing analysis in clinical studies.
Protocol 5.2.1: Sample Collection and Preparation
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of psoriasis patients before and after this compound treatment using density gradient centrifugation (e.g., with Ficoll-Paque).
-
RNA Extraction and Library Preparation: Total RNA is extracted from the isolated PBMCs, and its quality is rigorously assessed. RNA-seq libraries are prepared using kits that typically involve poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
Protocol 5.2.2: Sequencing and Data Analysis
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapters.
-
Alignment: The cleaned reads are aligned to the human reference genome.
-
Quantification: Gene expression levels are quantified as read counts or transcripts per million (TPM).
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify differentially expressed genes between pre
-
In Vitro Analysis of Acitretin's Anti-Proliferative Effects: A Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the anti-proliferative effects of Acitretin in an in vitro setting. It moves beyond a simple recitation of protocols to offer a deeper understanding of the experimental choices, the underlying cellular mechanisms, and the logic of data interpretation, ensuring a robust and well-validated scientific narrative.
Section 1: The Molecular Basis of this compound's Action
This compound, a second-generation synthetic retinoid, exerts its therapeutic effects by modulating gene expression.[1] Its mechanism is primarily mediated through its interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] Upon entering the cell, this compound binds to these receptors, which then form RAR/RXR heterodimers.[3] This complex subsequently binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[2] This binding event can either initiate or suppress the transcription of genes crucial for regulating epithelial cell growth, differentiation, and apoptosis.[2][4]
The downstream consequences of this genomic regulation are multifaceted. In hyperproliferative conditions such as psoriasis and certain cancers, this compound normalizes keratinocyte differentiation and reduces abnormal proliferation. Furthermore, it possesses anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.[2][5] A key aspect of its anti-cancer activity involves the induction of apoptosis, often through the activation of extrinsic cell death pathways.[6][7]
Caption: this compound's core mechanism of action.
Section 2: Experimental Design: A Self-Validating Approach
A robust investigation into this compound's anti-proliferative effects requires a multi-faceted approach, where each experiment corroborates the others. The following workflow is designed to provide a comprehensive picture, from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms.
Caption: A logical workflow for in vitro analysis.
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the research question. For studying this compound's effects on skin cancers, human squamous cell carcinoma (SCC) lines like SCL-1 or epidermoid carcinoma lines such as A431 are highly relevant.[6][8] It is imperative to include a control cell line, such as the non-malignant human keratinocyte cell line HaCaT, to assess the selectivity of this compound's effects.[6] All cell lines should be cultured in their recommended media and conditions, ensuring they are in the logarithmic growth phase for all experiments to maintain consistency.[2]
This compound Preparation and Dosing
This compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[2] A dose-response study is the first experimental step to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits cell proliferation by 50%.[9][10] This value will then inform the concentrations used in subsequent mechanistic assays.
Section 3: Core Methodologies: Detailed Protocols
The following protocols are presented as a detailed guide. It is essential to optimize parameters such as cell seeding density and incubation times for each specific cell line.
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[12]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at the IC50 concentration) for the desired time.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[6]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark and analyze the samples using a flow cytometer.[16]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Harvesting: Collect all cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[3][17]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[3]
Western Blot Analysis
This technique is used to detect and quantify specific proteins to validate the signaling pathways involved in this compound's action.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-8, p-STAT3, p-ERK, and a loading control like β-actin) overnight at 4°C.[18][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
Section 4: Data Presentation and Interpretation
Quantitative Data Summary
Presenting quantitative data in a clear and concise table is essential for comparison and interpretation.
| Cell Line | Assay | This compound Concentration | Duration | Observed Effect | Reference |
| SCL-1 (SCC) | MTT | Dose-dependent | 3 days | Inhibition of cell growth | [18] |
| SCL-1 (SCC) | Annexin V/PI | 10⁻⁵ M | 1-3 days | Induction of apoptosis | [21] |
| HaCaT | MTT | 10⁻⁵ M | 3 days | Minimal inhibitory effect | [18] |
| Keloid Fibroblasts | Cell Cycle | 10⁻⁵ M | 24-72 hours | G1 phase cell cycle arrest | [4] |
| A431 (EC) | MTT | Dose-dependent | 24-72 hours | Inhibition of cell growth | [8] |
Interpreting Mechanistic Data
-
Cell Cycle Analysis: An accumulation of cells in the G0/G1 or G2/M phase, coupled with a decrease in the S phase population, suggests cell cycle arrest.
-
Apoptosis Assay: An increase in the Annexin V-positive/PI-negative population indicates early apoptosis, while an increase in the Annexin V-positive/PI-positive population points to late apoptosis or necrosis.[22]
-
Western Blotting: The appearance of cleaved (active) forms of caspases (e.g., caspase-8) confirms the activation of apoptotic pathways.[23] Changes in the phosphorylation status of key signaling proteins (e.g., increased p-ERK or decreased p-STAT3) can elucidate the upstream pathways modulated by this compound.
Caption: Key signaling pathways affected by this compound.
Section 5: Troubleshooting Common Issues
-
High Variability in MTT Assay: Ensure homogenous cell seeding, avoid the "edge effect" by not using the outer wells of the plate for experimental data, and check for drug precipitation at higher concentrations.[2][7]
-
Low Signal in Western Blots: Optimize protein extraction and loading amounts. Ensure the primary and secondary antibodies are used at their optimal dilutions and that the transfer was efficient.
-
Inconsistent Flow Cytometry Data: Ensure proper cell handling to avoid mechanical damage, use appropriate controls (unstained, single-stained) for compensation, and analyze samples promptly after staining.[24]
References
- This compound. (n.d.). In StatPearls. NCBI Bookshelf.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Ortonne, J. P. (2006). Guidelines for the use of this compound in psoriasis. Actas Dermo-Sifiliográficas, 97(1), 1-10.
- Chen, J., Chen, H., & Li, Y. (2010). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Sarkar, R., Chugh, S., & Garg, V. K. (2013). This compound in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 79(6), 759-771.
- Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- Zhang, D., Lu, Y., Pei, B., Fu, L., Wu, B., Zeng, S., & Zhou, Y. (2015). Influence of this compound on the Growth and Apoptosis of Fibroblasts of Keloid.
- Chen, J., Chen, H., & Li, Y. (2010). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. PubMed.
- ResearchGate. (2022, July 16). Can anybody please tell me how to read and understand the data from flow cytometry? If it is a Apoptosis assay?
- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
- Chen, J., Chen, H., & Li, Y. (2010). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. PMC.
- YouTube. (2016, December 28). An introduction to flow cytometric analysis, Part 2: Cell viability and apoptosis analysis.
- YouTube. (2022, December 24). How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer?
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- PubMed. (n.d.). Determination of Caspase Activation by Western Blot.
- Springer Nature Experiments. (n.d.). Determination of Caspase Activation by Western Blot.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- PMC. (2017, January 5). Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction.
- ResearchGate. (n.d.). Western blotting analysis of caspase-8 and caspase-3 activation. Cells...
- ResearchGate. (n.d.). IC50 values (μM) ± SD of tested compounds on selected cell lines after...
- Chinese Journal of Dermatology. (n.d.). The Effects of this compound on the Growth and Apoptosis Induction in Epidermal Squamous Cell Carcinoma Cells.
- StatPearls. (n.d.). This compound.
- MDPI. (n.d.). Comprehensive Insights into Keloid Pathogenesis and Advanced Therapeutic Strategies.
- Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
- MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Effects of this compound on the Growth and Apoptosis Induction in Epidermal Squamous Cell Carcinoma Cells [pifukezazhi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. static.igem.org [static.igem.org]
- 18. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
Acitretin's Role in Modulating Epidermal Cell Differentiation: A Mechanistic and Methodological Guide
Executive Summary
Acitretin, a second-generation oral retinoid, is a critical therapeutic agent for severe hyperproliferative and keratinization disorders of the skin, such as psoriasis.[1][2] Its efficacy is rooted in its profound ability to normalize the aberrant proliferation and differentiation of epidermal keratinocytes. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects. We will dissect its interaction with nuclear retinoid receptors, the subsequent modulation of gene transcription, and its influence on key signaling pathways that govern epidermal homeostasis. Furthermore, this document serves as a practical resource for the scientific community, offering detailed, field-proven experimental protocols for both in vitro and in vivo models to rigorously evaluate the impact of this compound and novel retinoid-based compounds.
Introduction: Restoring Epidermal Homeostasis
The epidermis is a dynamic, stratified epithelium maintained through a delicate balance of keratinocyte proliferation in the basal layer and terminal differentiation in the suprabasal layers. In disorders like psoriasis, this equilibrium is disrupted, leading to hyperproliferation, incomplete differentiation (parakeratosis), and inflammation.[3][4] this compound, the active metabolite of etretinate, acts as a systemic regulator, intervening at the molecular level to steer these pathological processes back toward a state of normalcy.[1][5][6] Unlike immunosuppressive agents, this compound's primary mechanism is the modulation of cellular growth and differentiation, making it a unique tool in the dermatological armamentarium.[7][8]
The Core Molecular Mechanism: A Master Regulator of Gene Transcription
The therapeutic action of this compound is initiated by its entry into the target keratinocyte and its subsequent journey to the nucleus to function as a powerful modulator of gene expression.[9] This process is not random but is mediated by a highly specific and regulated pathway.
Causality of the Mechanism: The entire therapeutic effect hinges on this compound's ability to mimic endogenous retinoic acid, hijacking a natural signaling system to alter the genetic programming of the cell.
-
Cytosolic Transport: this compound first binds to cytosolic retinoic acid-binding proteins (CRABPs), which act as intracellular chaperones, transporting the molecule to the nucleus.[1][10]
-
Nuclear Receptor Activation: Inside the nucleus, this compound and its metabolites bind to and activate two distinct families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[9][11][12] Each family consists of three subtypes (α, β, γ), allowing for a wide range of biological responses.[1]
-
Dimerization and DNA Binding: Upon ligand binding, RARs and RXRs form functional heterodimers (RAR/RXR).[1][11] This activated receptor complex then recognizes and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located within the promoter regions of hundreds of target genes.[1][9]
-
Transcriptional Modulation: The binding of the RAR/RXR complex to RAREs recruits a cascade of co-activator or co-repressor proteins, ultimately initiating or suppressing the transcription of genes that control critical cellular functions, including proliferation, differentiation, and apoptosis.[11][13]
Impact on Keratinocyte Proliferation and Differentiation
This compound's transcriptional regulation directly translates into profound and measurable changes in keratinocyte behavior, effectively countering the pathological hallmarks of diseases like psoriasis.
-
Inhibition of Hyperproliferation: In psoriatic lesions, keratinocytes proliferate uncontrollably. This compound curtails this by downregulating genes that drive the cell cycle. This is evidenced by the reduced expression of proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and Keratin 17 (K17) in treated tissues.[14]
-
Normalization of Terminal Differentiation: this compound promotes the orderly maturation of keratinocytes. It corrects the defective differentiation process by modulating the expression of key structural proteins. For instance, it can reduce the expression of basal keratins (e.g., K5, K14) and hyperproliferation-associated keratins while promoting the expression of markers associated with mature, healthy epidermis, such as Keratin 10 (K10) and filaggrin.[14][15][16] Studies in reconstructed human epidermis have shown that this compound treatment leads to a reduction in keratohyalin granules and a loss of K10 expression in the spinous layer, alongside an increase in Keratin 19, indicating a shift in the differentiation program.[15]
-
Induction of Apoptosis in Neoplastic Cells: An important aspect of this compound's function is its ability to selectively induce apoptosis (programmed cell death) in malignant keratinocytes, such as those in squamous cell carcinoma.[17] This action is mediated through the CD95 (Fas) signaling pathway and occurs with minimal toxicity to non-malignant keratinocytes, highlighting its potential in chemoprevention.[17]
Table 1: Summary of this compound's Effect on Key Epidermal Markers
| Marker Class | Specific Marker | Function | Effect of this compound | Reference(s) |
| Proliferation | PCNA, Keratin 17 (K17) | Markers of cell division and hyperproliferation | Downregulated | [14] |
| Differentiation | Keratin 10 (K10), Filaggrin | Markers of terminal keratinocyte differentiation | Upregulated / Normalized | [14][15] |
| Hyperproliferation | Keratin 6 (K6), Keratin 16 (K16) | Associated with psoriatic hyperproliferation | Downregulated | [16][18] |
| Apoptosis | CD95 (Fas), Caspase-8 | Mediators of the extrinsic apoptosis pathway | Upregulated (in SCC cells) | [17] |
| Inflammation | IL-6, IL-36β, IL-36γ | Pro-inflammatory cytokines | Downregulated | [1][13][19] |
| Signaling | STAT1, STAT3 | Transcription factors in pro-proliferative pathways | Downregulated / Inhibited | [9][20] |
Modulation of Key Pro-Inflammatory Signaling Pathways
Beyond direct gene regulation of structural proteins, this compound exerts significant anti-inflammatory and anti-proliferative effects by intervening in critical intracellular signaling cascades that are dysregulated in psoriasis.
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for cytokine signaling. In psoriasis, cytokines like IFN-γ and IL-6 over-activate this pathway, leading to the phosphorylation and nuclear translocation of STAT1 and STAT3, which in turn drive keratinocyte proliferation.[20]
Expert Insight: this compound serves as a crucial downregulator of this pathway. Research using the HaCaT immortalized human keratinocyte cell line has demonstrated that this compound inhibits cell proliferation by decreasing the expression of both STAT1 and STAT3.[20] This provides a direct mechanistic link between this compound and the reduction of psoriatic acanthosis (epidermal thickening).
The IL-17/IL-36 Inflammatory Axis
The IL-36 cytokines are potent pro-inflammatory mediators that play a crucial role in pustular forms of psoriasis. Their expression in keratinocytes can be strongly induced by IL-17A, a key cytokine from Th17 cells. This compound has shown remarkable efficacy in generalized pustular psoriasis, and recent evidence points to its ability to disrupt this specific inflammatory loop.[19] Studies have shown that this compound significantly inhibits the IL-17A-induced expression of IL-36β and IL-36γ in keratinocytes by down-regulating IκBζ, a key transcriptional regulator.[19]
Methodologies for Evaluating this compound's Efficacy
To facilitate further research and drug development, this section provides robust, validated protocols for assessing the biological effects of this compound. These methods are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: In Vitro Keratinocyte Proliferation Assay (MTT)
Objective: To quantify the anti-proliferative effect of this compound on a human keratinocyte cell line (HaCaT).
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation. A reduction in the metabolic conversion of MTT to formazan by treated cells compared to untreated controls indicates an anti-proliferative or cytotoxic effect.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, CO2 incubator, microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]
-
Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept constant and low (<0.1%) across all wells. Replace the medium with 100 µL of the this compound dilutions or vehicle control (DMEM with DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Imiquimod-Induced Psoriasis-Like Mouse Model
Objective: To evaluate the therapeutic efficacy of systemically administered this compound in a preclinical model of psoriasis.
Rationale: The topical application of imiquimod (IMQ), a TLR7/8 agonist, to mouse skin induces an inflammatory response that closely mimics the key features of human psoriasis, including epidermal thickening (acanthosis), scaling, and immune cell infiltration driven by the IL-23/IL-17 axis.[21] This makes it an invaluable tool for testing anti-psoriatic agents.
Materials:
-
BALB/c or C57BL/6 mice (8-12 weeks old)
-
Imiquimod 5% cream
-
Vehicle control cream (e.g., Vaseline Lanette)
-
This compound for oral gavage
-
Calipers, scoring system
Procedure:
-
Animal Preparation: Anesthetize mice and shave a designated area on their dorsal skin. Allow 24 hours for recovery.[21]
-
Induction: Apply a daily topical dose of 62.5 mg of 5% IMQ cream to the shaved back for 5-7 consecutive days. A control group receives the vehicle cream.[9][21]
-
This compound Treatment: Administer this compound daily via oral gavage at the desired dose (e.g., 10-20 mg/kg), starting from the first day of IMQ application. A control group should receive the gavage vehicle.
-
Clinical Assessment: Daily, before IMQ application, assess and score the severity of erythema, scaling, and skin thickness (using calipers) of the back skin.
-
Sample Collection: At the end of the experiment, euthanize the mice and collect skin biopsies from the treated area.
-
Histological Analysis: Fix skin samples in 10% formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to evaluate epidermal thickness, parakeratosis, and inflammatory cell infiltration.[9]
-
Data Analysis: Compare the clinical scores and histological parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion and Future Perspectives
This compound's role in modulating epidermal differentiation is a multifaceted process centered on its ability to reprogram gene expression via nuclear retinoid receptors. By normalizing keratinocyte proliferation and differentiation and dampening key pro-inflammatory signaling pathways like JAK/STAT and IL-17/IL-36, it effectively restores epidermal homeostasis. The experimental frameworks provided here offer reliable methods for dissecting these mechanisms further.
Future research should focus on developing more targeted delivery systems, such as topical formulations, to minimize systemic side effects while maximizing local efficacy.[15] Additionally, exploring the interplay between this compound and the skin microbiome, as well as its effects on other resident immune cells, will undoubtedly unveil new layers of its therapeutic action and pave the way for next-generation retinoid-based therapies.
References
- National Center for Biotechnology Information. (n.d.). This compound. In StatPearls. StatPearls Publishing.
- Sarkar, R., Chugh, S., & Garg, V. K. (2013). This compound in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 79(6), 759.
- Patsnap. (2024, July 17). What is the mechanism of this compound? Patsnap Synapse.
- Gollnick, H. P., & Orfanos, C. E. (1992). This compound: a review of its pharmacology and therapeutic use. Drugs, 44(6), 934-951.
- Carretero, G., Puig, L., Dehesa, L., Carrascosa, J. M., Ribera, M., & Alsina, M. (2013). Guidelines for the use of this compound in psoriasis. Actas Dermo-Sifiliográficas (English Edition), 104(7), 598-616.
- Wolverton, S. E. (2015). A review of this compound for the treatment of psoriasis. Cutis, 96(4), 253-257.
- Wang, H., Miao, F., Chen, Y., Liu, J., & Li, B. (2017). This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling. Pakistan journal of pharmaceutical sciences, 30(3), 835-840.
- Zhang, L., Li, Y., Wang, H., & Li, B. (2013). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Cell proliferation, 46(1), 82-90.
- Al-Haseni, A., & Al-Amrani, A. (2013). A review of three systemic retinoids in dermatology: this compound, isotretinoin and bexarotene. Iranian Journal of Dermatology, 16(4), 144-152.
- Yin, Z., Chen, Y., Zhang, C., & Lu, Q. (2020). This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ. International immunopharmacology, 79, 106045.
- Kullavanijaya, P., & Kulthanan, K. (1993). Clinical efficacy and side effects of this compound on the disorders of keratinization: a one-year study. The Journal of dermatology, 20(8), 501-506.
- van de Kerkhof, P. C. M., de Jong, E. M. G. J., & van der Vleuten, C. J. M. (2000). appraisal of this compound therapy in children with inherited disorders of keratinization. British Journal of Dermatology, 143(3), 639-642.
- HMP Global Learning Network. (2015). Overview: this compound for Psoriasis.
- Lynde, C., Guenther, L., & Vender, R. (2011). This compound use in dermatology. Journal of cutaneous medicine and surgery, 15(5), 266-276.
- Orfanos, C. E., & Zouboulis, C. C. (1992). Retinoids in psoriasis and disorders of keratinization. Journal of the American Academy of Dermatology, 27(6 Pt 2), S8-S14.
- Lowe, N. J., & Lazarus, V. (1993). A double-blind, placebo-controlled trial of this compound for the treatment of psoriasis. Journal of the American Academy of Dermatology, 28(5 Pt 1), 794-797.
- Ruhl, R., & Kligman, L. H. (2009). Effects of topically applied this compound in reconstructed human epidermis and the rhino mouse. Skin pharmacology and physiology, 22(3), 138-146.
- Törmä, H. (2011). Regulation of keratin expression by retinoids. Dermato-endocrinology, 3(3), 136-140.
- Ruhl, R., & Kligman, L. H. (2009). Effects of Topically Applied this compound in Reconstructed Human Epidermis and the Rhino Mouse. Skin Pharmacology and Physiology, 22(3), 138-146.
- Desmet, E., Ramadhas, A., & Van Gele, M. (2017). In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research. Experimental biology and medicine (Maywood, N.J.), 242(12), 1219-1229.
- Dunn, L. K., & Gaar, L. R. (2011). This compound. Dermatologic therapy, 24(4), 411-419.
- Blumenberg, M., Connolly, D. M., & Freedberg, I. M. (1992). Regulation of keratin gene expression: the role of the nuclear receptors for retinoic acid, thyroid hormone, and vitamin D3. The Journal of investigative dermatology, 98(6 Suppl), 42S-49S.
- Li, Y., Zhao, M., Zhang, Z., Yin, G., Xu, J., & Wu, W. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in immunology, 12, 644959.
- O'Sullivan, B., Johnston, C., & Mooney, E. (2022). In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis. Frontiers in medicine, 9, 852431.
- Synapse. (2025, March 24). Pharmacology of Etretinate; Pharmacokinetics, Mechanism of Action, Uses, Effects.
- Synapse. (2025, March 25). Pharmacology of this compound (Soritin, Soriatane); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
- Mattek. (n.d.). Psoriasis in vitro 3D Tissues.
- O'Sullivan, B., Johnston, C., & Mooney, E. (2022). In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis. Frontiers in medicine, 9, 852431.
- Desmet, E., Ramadhas, A., & Van Gele, M. (2017). In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research. Experimental biology and medicine (Maywood, N.J.), 242(12), 1219-1229.
- Blumenberg, M. (1998). Transcriptional Regulation of Keratin Gene Expression. In Molecular Biology of the Skin (pp. 1-16). Humana Press.
- Next Steps in Dermatology. (2021, December 20). This compound for Psoriasis | Therapeutic Cheat Sheet.
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. iranjd.ir [iranjd.ir]
- 13. researchgate.net [researchgate.net]
- 14. This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of topically applied this compound in reconstructed human epidermis and the rhino mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of keratin gene expression: the role of the nuclear receptors for retinoic acid, thyroid hormone, and vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Pharmacogenomics of Acitretin Response in Psoriasis
Abstract
Acitretin, a second-generation oral retinoid, is a cornerstone in the systemic management of severe psoriasis. Its therapeutic efficacy is primarily mediated by normalizing keratinocyte proliferation and differentiation and exerting anti-inflammatory effects.[1][2] However, clinical outcomes are markedly heterogeneous, a variability that is increasingly attributed to the genetic landscape of the individual patient. This in-depth technical guide provides a comprehensive overview of the current state of knowledge on the pharmacogenomics of this compound response. We will dissect the key genetic markers, detail the robust experimental methodologies required for their investigation, and place these findings within the context of the relevant molecular and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage pharmacogenomic insights to optimize psoriasis therapy and pioneer personalized medicine approaches.
Introduction: Psoriasis and the Role of this compound
Psoriasis is a chronic, immune-mediated inflammatory disorder characterized by the hyperproliferation of keratinocytes, leading to the formation of erythematous, scaly plaques.[3] The pathogenesis is complex, involving a dysfunctional interplay between the innate and adaptive immune systems.[4] A critical signaling cascade in this process is the IL-23/IL-17 axis, where dendritic cells produce IL-23, promoting the differentiation and activation of T helper 17 (Th17) cells. These Th17 cells, in turn, secrete IL-17, a potent pro-inflammatory cytokine that drives keratinocyte proliferation and perpetuates the inflammatory loop.[4][5]
This compound is an oral retinoid indicated for severe, recalcitrant psoriasis, particularly pustular and erythrodermic forms.[6][7] Unlike immunosuppressive biologics, its primary mechanism is not cytotoxic.[7] Instead, it functions as a pan-agonist for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][8] This binding modulates the transcription of a host of genes, ultimately leading to the normalization of epidermal growth and a reduction in inflammation.[1][9] Despite its utility, predicting which patients will achieve a significant clinical response—typically defined as a 75% or greater reduction in the Psoriasis Area and Severity Index (PASI 75)—remains a clinical challenge.[8][10] This variability underscores the critical need to understand the pharmacogenomic factors that govern its activity.
This compound's Core Mechanism of Action
This compound's therapeutic effect is initiated by its binding to RARs and RXRs within the cell. These activated receptors form heterodimers (RAR-RXR) that translocate to the nucleus and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[8] This interaction can either activate or repress gene transcription, leading to its anti-proliferative, anti-inflammatory, and differentiation-normalizing effects in psoriatic tissue.[9]
Pharmacokinetic Pathways: Absorption, Metabolism, and Transport
The journey of this compound through the body presents multiple opportunities for genetic variation to influence its ultimate concentration and effect.
-
Absorption and Distribution : this compound is a lipophilic compound, and its absorption is enhanced when taken with fatty food.[6] Its mean bioavailability is approximately 59%.[7]
-
Metabolism : The liver is the primary site of this compound metabolism.[7] A key metabolic process is its potential transesterification to etretinate, particularly in the presence of ethanol.[7] Etretinate is significantly more lipophilic and has a much longer elimination half-life, posing a prolonged teratogenic risk.[1][7] The enzymes responsible for retinoid metabolism, notably the cytochrome P450 family members CYP26A1 and CYP26B1 , are critical for clearing active retinoids.[11][12] Genetic variations in these enzymes could theoretically alter the half-life and efficacy of this compound.
-
Transport : The distribution and clearance of this compound and its metabolites may also be influenced by efflux transporters from the ATP-binding cassette (ABC) family, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2).[13][14][15] Polymorphisms in genes encoding these transporters are known to affect the pharmacokinetics of many drugs.[10][16]
Core Pharmacogenomic Associations with this compound Response
Several genetic loci have been investigated for their association with this compound treatment outcomes. The most compelling evidence points towards genes involved in antigen presentation, angiogenesis, and immune regulation.
Table 1: Summary of Key Genetic Polymorphisms and this compound Response
| Gene/Locus | Polymorphism / Allele | Genotype/Allele Associated with Altered Response | Population | Quantitative Data | Reference(s) |
| HLA-DQA1 | 02:01 | Presence of the allele associated with a better response. | Han Chinese | Relative Risk (RR) = 10.34 (95% CI: 2.62–40.77), p = 0.001 | [8][17][18] |
| HLA-DQB1 | 02:02 | Presence of the allele associated with a better response. | Han Chinese | Relative Risk (RR) = 21.01 (95% CI: 2.53–174.27), p = 0.005 | [8][17][18] |
| VEGFA | rs833061 (T>C) | TT genotype associated with a poorer response. TC genotype associated with a better response. | United Kingdom | TT genotype significantly increased in non-responders (p = 0.004). | [19][20][21] |
| SFRP4 | rs1802073 (G>T) | GG/GT genotypes associated with a poorer response. The T allele was associated with a better response. | Chinese | Odds Ratio (OR) for non-response = 2.40 (95% CI: 1.23-4.70), p = 0.011 | [8][22] |
| ANKLE1 | rs11086065 (A>G) | AG/GG genotypes associated with a poorer (non-response). | Chinese | OR for non-response = 2.76 (95% CI: 1.42-5.37), p = 0.003 | [22] |
Causality Insights:
-
HLA Alleles : The strong association with Human Leukocyte Antigen (HLA) variants, specifically HLA-DQA102:01 and HLA-DQB102:02, is mechanistically plausible.[17] Since psoriasis is an immune-mediated disease and this compound modulates T-cell function, variations in the HLA system, which is responsible for presenting antigens to T-cells, could fundamentally alter the immune response to therapy.[9][17]
-
VEGFA : Vascular Endothelial Growth Factor A (VEGF-A) is a key driver of angiogenesis, a prominent feature in psoriatic plaques. This compound is known to downregulate VEGF production.[19] The rs833061 polymorphism in the VEGFA promoter region may alter the gene's expression, thereby influencing the drug's ability to suppress this pathway.[10] However, it is crucial to note that not all studies have replicated this association, suggesting potential population-specific effects.[20][23]
-
SFRP4 & ANKLE1 : These associations were identified through whole-exome sequencing, representing a hypothesis-free discovery approach.[22] Secreted Frizzled-Related Protein 4 (SFRP4) is an antagonist of the Wnt signaling pathway, which is involved in cell proliferation. Ankyrin Repeat and LEM Domain Containing 1 (ANKLE1) is less understood but may have roles in DNA repair and cell cycle regulation. These findings require further validation and mechanistic elucidation.
Methodologies for Pharmacogenomic Investigation
A robust and reproducible methodology is paramount for identifying and validating pharmacogenomic markers. The following outlines a self-validating protocol for a candidate gene association study, which can be adapted for genome-wide discovery efforts.
Experimental Protocol: Candidate Gene Association Study
Objective: To determine if a specific genetic polymorphism is associated with the clinical response to this compound in psoriasis patients.
Step 1: Patient Cohort Recruitment & Ethical Approval
-
Rationale: A well-defined cohort is the foundation of any meaningful study. Clear inclusion/exclusion criteria minimize confounding variables.
-
Procedure:
-
Obtain Institutional Review Board (IRB) or ethics committee approval.
-
Recruit patients with a confirmed diagnosis of moderate-to-severe psoriasis who are candidates for this compound monotherapy.
-
Obtain written informed consent from all participants, explicitly covering genetic analysis.
-
Inclusion Criteria: Age >18, baseline PASI score >10, no prior systemic psoriasis treatment or adequate washout period.
-
Exclusion Criteria: Pregnancy, liver disease, severe hyperlipidemia, concurrent use of other systemic psoriasis therapies.
-
Step 2: Baseline Assessment and Clinical Phenotyping
-
Rationale: Accurate and standardized phenotyping is essential to correlate genotype with a clinical outcome. The PASI score is the gold standard for assessing psoriasis severity.[8]
-
Procedure:
-
At baseline (Week 0), record demographic data, disease history, and a comprehensive physical examination.
-
Calculate the baseline PASI score for each patient.
-
Collect a whole blood sample (e.g., in an EDTA tube) for DNA extraction. Store at -80°C until processing.
-
Step 3: Treatment and Follow-up
-
Rationale: A standardized treatment protocol ensures that variability in response is more likely attributable to patient-specific factors (like genetics) rather than differences in care.
-
Procedure:
-
Administer this compound at a standardized starting dose (e.g., 25-30 mg/day).[24]
-
Follow up with patients at specified intervals (e.g., Week 4, Week 8, Week 12).
-
At each follow-up, calculate the PASI score and document any adverse events.
-
Define the primary endpoint: Clinical response at 12 weeks. Classify patients as "Responders" (≥75% reduction in PASI, i.e., PASI 75) and "Non-responders" (<75% reduction).
-
Step 4: Genotyping
-
Rationale: The chosen genotyping method must be accurate and reliable for the specific variant of interest.
-
Procedure:
-
Extract genomic DNA from the collected blood samples using a commercially available kit. Quantify DNA and assess its purity (A260/A280 ratio).
-
Perform genotyping for the candidate SNP (e.g., VEGFA rs833061) using a validated method such as TaqMan SNP Genotyping Assay, or Sanger sequencing for validation.
-
Include positive and negative controls and replicate a subset of samples (~10%) to ensure genotyping quality and reproducibility.
-
Step 5: Statistical Analysis
-
Rationale: Rigorous statistical analysis is required to determine if the observed association between genotype and treatment response is statistically significant and not due to chance.
-
Procedure:
-
Check for Hardy-Weinberg Equilibrium (HWE) in the genotype frequencies as a quality control measure.
-
Use a Chi-square (χ²) test or Fisher's exact test to compare the distribution of genotypes and alleles between the "Responder" and "Non-responder" groups.
-
Perform multivariable logistic regression analysis to calculate Odds Ratios (ORs) and 95% Confidence Intervals (CIs), adjusting for potential confounders such as age, sex, and baseline PASI score.
-
A p-value < 0.05 is typically considered statistically significant. For genome-wide studies (GWAS), a much stricter threshold (p < 5x10⁻⁸) is required to correct for multiple testing.[3][25]
-
Pharmacogenomic Study Workflow Diagram
Integrating Genomics with Psoriasis Pathophysiology
The ultimate goal is to understand how a specific genotype translates into a clinical phenotype. This requires placing the genetic findings within the biological context of psoriasis.
The IL-23/IL-17 Inflammatory Axis
The IL-23/IL-17 pathway is a central driver of psoriatic inflammation. Understanding this pathway is key to appreciating the environment in which this compound acts. Genetic variations that enhance or suppress this pathway could synergize with or antagonize the drug's anti-inflammatory effects, thus influencing the overall clinical response.
Clinical Implications and Future Directions
The pharmacogenomics of this compound response is a burgeoning field with the potential to shift the paradigm of psoriasis treatment from a trial-and-error approach to a precision medicine strategy.
-
Clinical Utility : The identification of robust, validated biomarkers could lead to the development of a pre-treatment genetic test. Such a test could stratify patients into likely responders, who would be ideal candidates for this compound, and likely non-responders, for whom alternative therapies could be prioritized, saving time, cost, and exposure to potential side effects.
-
Future Research :
-
Validation in Diverse Populations : Most existing studies have been conducted in specific ethnic populations (e.g., Chinese, European).[20] It is imperative to conduct larger, multi-ethnic cohort studies to validate these findings and ensure their global applicability.
-
Functional Studies : For newly discovered associations like SFRP4, functional studies are needed to elucidate the exact mechanism by which the genetic variant influences drug response.
-
Polygenic Risk Scores (PRS) : Psoriasis is a polygenic disease, and drug response is likely influenced by multiple variants.[3] Future research should focus on developing polygenic risk scores that integrate information from several markers to create a more powerful predictive model.
-
Conclusion
The response to this compound in psoriasis is a complex trait influenced by a combination of clinical and genetic factors. Pharmacogenomic research has successfully identified promising genetic markers in genes such as HLA-DQA1, HLA-DQB1, and VEGFA that are associated with treatment outcomes. While these findings are a significant step towards personalized medicine, further validation and mechanistic investigation are required before they can be implemented in routine clinical practice. By integrating robust methodologies with a deep understanding of the underlying molecular pathways, the field is poised to unlock the full potential of this compound therapy, ensuring the right drug is given to the right patient at the right time.
References
- Title: this compound in dermatology Source: Indian Journal of Dermatology, Venereology and Leprology URL:[Link]
- Title: this compound: Drug Inform
- Title: Genetic polymorphisms associated with response of this compound in patients with psoriasis.
- Title: Guidelines for the Use of this compound in Psoriasis Source: Actas Dermo-Sifiliográficas URL:[Link]
- Title: Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics Source: NIH N
- Title: What is the mechanism of this compound?
- Title: Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis Source: The Journal of Immunology URL:[Link]
- Title: A review of this compound for the treatment of psoriasis Source: ResearchG
- Title: Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics Source: Dovepress URL:[Link]
- Title: Linked Biological Pathways Drive Skin Inflammation in Psoriasis Source: Technology Networks URL:[Link]
- Title: Pharmacogenomics on the Treatment Response in Patients with Psoriasis: An Upd
- Title: Guidelines for the Use of this compound in Psoriasis Source: Actas Dermo-Sifiliográficas URL:[Link]
- Title: Signaling pathways and targeted therapies for psoriasis Source: PubMed URL:[Link]
- Title: Guidelines for the use of this compound in psoriasis. Psoriasis Group of the Spanish Academy of Dermatology and Venereology Source: PubMed URL:[Link]
- Title: Effect of retinoid derivatives on the transport activity of Pgp (a) and ABCG2 (b) expressed in NIH 3T3 and MDCK cells, respectively.
- Title: Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics Source: NIH N
- Title: Use of pharmacogenomics in psoriasis Source: Ovid URL:[Link]
- Title: this compound for Psoriasis | Therapeutic Cheat Sheet Source: Next Steps in Derm
- Title: The polymorphisms of growth factor genes (VEGFA & EGF) were associated with response to this compound in psoriasis Source: PubMed URL:[Link]
- Title: Genetic Influence on Treatment Response in Psoriasis: New Insights into Personalized Medicine Source: NIH N
- Title: Pharmacogenomics on the Treatment Response in Patients with Psoriasis: An Upd
- Title: Guidelines for the Use of this compound in Psoriasis Source: Elsevier URL:[Link]
- Title: Pharmacogenetics of psoriasis Source: Ovid URL:[Link]
- Title: Substrate Specificity and Ligand Interactions of CYP26A1, the Human Liver Retinoic Acid Hydroxylase Source: NIH N
- Title: Genetic Influence on Treatment Response in Psoriasis: New Insights into Personalized Medicine Source: MDPI URL:[Link]
- Title: Interactions of retinoids with the ABC transporters P-glycoprotein and Breast Cancer Resistance Protein Source: Johns Hopkins University URL:[Link]
- Title: The Genetic Susceptibility to Psoriasis and the Relationship of Linked Genes to Our Treatment Options Source: NIH N
- Title: Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids Source: NIH N
- Title: Pharmacogenomics in Dermatology: Tools for understanding gene-drug associations Source: NIH N
- Title: Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer Source: NIH N
- Title: The potential roles of retinoids in combating drug resistance in cancer: implications of ATP-binding cassette (ABC) transporters Source: PubMed Central URL:[Link]
- Title: Exploring genetic targets of psoriasis using genome wide association studies (GWAS) for drug repurposing Source: PubMed Central URL:[Link]
- Title: Induction of CYP26A1 by metabolites of retinoic acid: evidence that CYP26A1 is an important enzyme in the elimination of active retinoids Source: PubMed URL:[Link]
- Title: (PDF)
- Title: Targeting Multidrug Resistance in Cancer: Impact of Retinoids, Rexinoids, and Carotenoids on ABC Transporters Source: PubMed URL:[Link]
- Title: A Genome-Wide Association Study in Psoriasis Patients Reveals Variants Associated with Response to Treatment with Interleukin-17A Pathway Inhibitors Source: NIH N
- Title: HLA-DQA1 and DQB1 Alleles are Associated with this compound Response in Patients with Psoriasis Source: IMR Press URL:[Link]
- Title: Targeting Multidrug Resistance in Cancer: Impact of Retinoids, Rexinoids, and Carotenoids on ABC Transporters Source: MDPI URL:[Link]
- Title: Pharmacogenomics in derm
- Title: Pharmacogenetics in clinical dermatology Source: British Journal of Derm
- Title: Whole Exome Sequencing in Psoriasis Patients Contributes to Studies of this compound Treatment Difference Source: PubMed URL:[Link]
- Title: HLA-DQA1 and DQB1 Alleles are Associated with this compound Response in Patients with Psoriasis Source: ResearchG
- Title: Clinical Application of Pharmacogenetic Markers in the Treatment of Dermatologic P
Sources
- 1. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. ovid.com [ovid.com]
- 11. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. mdpi.com [mdpi.com]
- 16. The potential roles of retinoids in combating drug resistance in cancer: implications of ATP-binding cassette (ABC) transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imrpress.com [imrpress.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Genetic Influence on Treatment Response in Psoriasis: New Insights into Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. Whole Exome Sequencing in Psoriasis Patients Contributes to Studies of this compound Treatment Difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The polymorphisms of growth factor genes (VEGFA & EGF) were associated with response to this compound in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 25. Pharmacogenomics in Dermatology: Tools for understanding gene-drug associations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Acitretin's Anti-inflammatory Properties in Cell Culture Models
Abstract
Acitretin, a second-generation systemic retinoid, is a mainstay in the therapy of severe inflammatory and hyperproliferative skin disorders such as psoriasis.[1][2] While its clinical efficacy is well-established, a deep understanding of its molecular anti-inflammatory mechanisms at the cellular level is crucial for optimizing its use and developing next-generation therapeutics. This technical guide provides an in-depth exploration of this compound's anti-inflammatory properties as elucidated through in vitro cell culture models. We move beyond a simple recitation of facts to explain the causal biochemistry, offering field-proven experimental protocols and data interpretation frameworks for researchers, scientists, and drug development professionals. The core of this compound's action lies in its ability to modulate gene transcription via nuclear retinoid receptors, leading to a cascade of anti-inflammatory effects, including the suppression of key pro-inflammatory signaling pathways (e.g., JAK/STAT, NF-κB), downregulation of cytokine expression, and modulation of immune cell function and differentiation.[3][4][5]
Core Mechanism of Action: The Nuclear Receptor Gateway
This compound's biological activity is not direct; its metabolites are the active agents.[1] These metabolites function as ligands for two families of nuclear transcription factors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs) , each with α, β, and γ subtypes.[2][3][4]
The process is as follows:
-
Binding and Dimerization: this compound's metabolites enter the nucleus and bind to RARs and RXRs. This binding event induces the formation of receptor heterodimers, most commonly RAR/RXR.[2][3]
-
DNA Interaction: This activated receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[2][4]
-
Transcriptional Regulation: The binding of the RAR/RXR complex to RAREs recruits a host of co-activator or co-repressor proteins, which ultimately initiates or suppresses the transcription of hundreds of genes.[4] This modulation of gene expression is the foundational event that normalizes keratinocyte proliferation and differentiation and exerts profound anti-inflammatory effects.[1][4]
Modulation of Key Inflammatory Signaling Pathways
This compound's broad transcriptional effects translate into the specific inhibition of signaling cascades that are chronically activated in inflammatory skin diseases.
Inhibition of the JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for numerous pro-inflammatory cytokines implicated in psoriasis, such as interferons (IFNs) and interleukins (ILs).[6][7] Over-activation of this pathway in keratinocytes drives hyperproliferation.
-
Mechanism of Action: In vitro studies using the HaCaT human keratinocyte cell line have demonstrated that this compound can significantly inhibit cell proliferation by decreasing the expression of STAT1 and STAT3.[5][6] The inhibition of STAT1 and STAT3 nuclear translocation prevents the transcription of target genes responsible for inflammation and cell cycling.[8] This effect appears to be a cornerstone of its anti-proliferative and anti-inflammatory action on epidermal cells.[6]
Downregulation of Pro-inflammatory Cytokine Networks
A direct consequence of this compound's primary mechanism is the reduced production of inflammatory mediators by keratinocytes and immune cells.
-
IL-36 Axis: Interleukin-36 (IL-36) is a potent pro-inflammatory cytokine critical in pustular psoriasis.[9] A key finding is that this compound significantly down-regulates the expression of IL-36β and IL-36γ in human keratinocytes that have been stimulated with IL-17A, a major psoriasis-related cytokine.[9] This effect is mediated by inhibiting the expression of IκBζ, a crucial co-factor for NF-κB-dependent gene expression.[9]
-
Other Cytokines: this compound also hinders the expression of other pro-inflammatory cytokines, including Interleukin-6 (IL-6), and chemokines like RANTES (CCL5), which is responsible for recruiting T-cells to the site of inflammation.[3][8] In reconstructed human epidermis models, this compound treatment resulted in a less pronounced release of IL-1α and IL-8 compared to other topical retinoids, suggesting a potentially lower irritation profile.[10]
Impact on Immune Cell Function and Differentiation
This compound's influence extends beyond keratinocytes to modulate the behavior of key immune cells involved in cutaneous inflammation.
-
Neutrophil Migration: this compound and its parent compound, etretinate, have been shown to directly inhibit the chemotaxis and migration of polymorphonuclear leukocytes (neutrophils).[1][11][12] This is a vital mechanism, as the infiltration of neutrophils into the epidermis is a hallmark of psoriatic lesions.
-
Myeloid-Derived Suppressor Cells (MDSCs): A novel anti-inflammatory mechanism involves this compound's effect on MDSCs. In psoriasis, MDSC numbers are elevated and contribute to the pathology.[13][14] this compound reduces the number of MDSCs and promotes their differentiation into mature, non-suppressive cells like M2 macrophages and dendritic cells.[13][14] This action is mediated by the activation of the ERK1/2 pathway, which increases glutathione synthesis within the MDSCs.[13][15]
-
Dendritic Cells (DCs): Retinoids play a complex, dual role in DC biology. While they can induce apoptosis in immature DCs, they can also, in the presence of inflammatory signals, promote DC maturation and enhance antigen-specific T cell responses.[16] By promoting the differentiation of MDSCs into functional dendritic cells, this compound helps restore a more balanced immune environment.[13]
Data Synthesis: this compound's In Vitro Effects
The following tables summarize key quantitative findings from cell culture studies, providing a reference for effective concentrations and observed outcomes.
Table 1: Effects of this compound on Inflammatory Markers in Keratinocytes
| Target Cell Line | Inflammatory Stimulus | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| HaCaT | IL-17A (100 ng/mL) | 0.1 - 10 µmol/L | Dose-dependent downregulation of IL-36β and IL-36γ mRNA and protein | [9] |
| HaCaT | TNF-α and IFN-γ | 0.1 - 5 µmol/L | Reduced RANTES (CCL5) protein expression | [8] |
| HaCaT | None (basal) | Not Specified | Decreased expression of STAT1 and STAT3 | [5][6] |
| HaCaT | TNF-α and IFN-γ | Not Specified | Decreased nuclear translocation of STAT1 and NF-κB | [8] |
| Reconstructed Human Epidermis | None (basal) | Not Specified | Less release of IL-1α and IL-8 compared to tretinoin/tazarotene |[10] |
Table 2: Effects of this compound on Immune Cell Functions
| Cell Type | Assay | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| Neutrophils | Migration/Chemotaxis | Not Specified | Inhibition of cell movement | [1][11][12] |
| MDSCs (from mice) | In vitro differentiation | 500 ng/mL | Promoted differentiation into F4/80+ macrophages and CD11c+MHCII+ DCs | [13][15] |
| CLL Cells (MEC-1) | Adhesion Assay | 10 µM | Significant reduction in adhesion to HUVEC cells | [17] |
| CLL Cells (Primary) | L-Selectin Expression | 10 nM | Significant reduction in L-selectin (CD62L) expression |[17] |
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems to investigate this compound's anti-inflammatory effects in vitro.
Protocol 1: Assessing Inhibition of Cytokine (IL-36γ) Expression in Keratinocytes
This workflow is based on the methodology used to demonstrate this compound's effect on the IL-17/IL-36 axis.[9]
Methodology:
-
Cell Culture: Seed human keratinocyte (HaCaT) cells in 6-well plates at a density of 2.5 x 10^5 cells/well. Culture in DMEM with 10% FBS until they reach 70-80% confluency.
-
Starvation (Optional but Recommended): To reduce basal signaling, serum-starve the cells for 4-6 hours in serum-free DMEM prior to treatment.
-
Treatment: Prepare treatment media containing the following conditions:
-
Vehicle Control: DMSO (at the same final concentration as this compound vehicle).
-
Positive Control: Recombinant Human IL-17A (100 ng/mL).
-
Test Groups: IL-17A (100 ng/mL) + this compound at various concentrations (e.g., 0.1, 1, 10 µmol/L). This compound should be dissolved in DMSO.
-
-
Incubation: Aspirate old media and add the respective treatment media to the wells. Incubate for 24 hours at 37°C, 5% CO2.
-
Harvesting:
-
Supernatant: Carefully collect the culture supernatant from each well for protein analysis. Centrifuge to remove cell debris and store at -80°C.
-
RNA: Wash the remaining cell monolayer with cold PBS, then add TRIzol or a similar lysis buffer to extract total RNA according to the manufacturer's protocol.
-
-
Analysis:
-
ELISA: Quantify the concentration of secreted IL-36γ in the supernatant using a commercially available ELISA kit.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers specific for IL-36γ and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Causality Check: A valid result requires that IL-17A significantly increases IL-36γ expression compared to the vehicle control. This compound's effect is demonstrated by a statistically significant, dose-dependent reduction in IL-36γ expression in the test groups compared to the positive control. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) is essential to ensure the observed decrease is not due to cytotoxicity.
Protocol 2: In Vitro Neutrophil Transendothelial Migration Assay
This protocol provides a framework to validate this compound's inhibitory effect on neutrophil chemotaxis.
Methodology:
-
Endothelial Monolayer Preparation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the top of a transwell insert (e.g., 8.0 µm pore size) and culture until a confluent, tight monolayer is formed. This serves as the "blood vessel wall" barrier.
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood of a healthy donor using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Neutrophil Pre-treatment: Resuspend the isolated neutrophils in assay buffer and pre-incubate them for 30-60 minutes with either vehicle (DMSO) or this compound at desired test concentrations (e.g., 1-10 µM).
-
Assay Setup:
-
Lower Chamber: Add assay buffer containing a potent neutrophil chemoattractant (e.g., LTB4 or IL-8) to the lower chamber of the transwell plate.
-
Upper Chamber: Add the pre-treated neutrophil suspension to the upper chamber (the HUVEC-coated insert).
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for neutrophil migration across the endothelial monolayer towards the chemoattractant.
-
Quantification: Count the number of neutrophils that have migrated into the lower chamber. This can be done using a hemocytometer, flow cytometry, or a fluorescence-based assay after labeling the neutrophils with a dye like Calcein-AM.
-
Self-Validation System:
-
Negative Control: Lower chamber contains assay buffer without a chemoattractant. This measures random migration (chemokinesis).
-
Positive Control: Vehicle-treated neutrophils migrating towards the chemoattractant. This establishes the maximum chemotactic response.
-
Trustworthy Result: A significant reduction in the number of migrated cells in the this compound-treated groups compared to the positive control, without a corresponding decrease in cell viability, confirms an inhibitory effect on migration.
-
Conclusion and Future Perspectives
In vitro cell culture models have been instrumental in dissecting the complex anti-inflammatory mechanisms of this compound. The evidence overwhelmingly points to a multi-faceted mode of action, initiated by the modulation of gene expression through nuclear retinoid receptors. This leads to the downstream suppression of critical inflammatory nodes, including the JAK/STAT and NF-κB pathways, a reduction in pro-inflammatory cytokine production in keratinocytes, and the direct inhibition of immune cell trafficking and function.[3][5][8][12] The novel discovery of its role in promoting the differentiation of MDSCs opens new avenues for understanding its efficacy in restoring immune homeostasis in the skin.[13]
Future research should focus on more complex co-culture systems (e.g., keratinocytes with T-cells or neutrophils) and 3D reconstructed skin models to better mimic the intricate cellular crosstalk of an inflammatory lesion. Such models will be invaluable for validating these cellular mechanisms in a more physiologically relevant context and for the preclinical evaluation of novel compounds that target these pathways with greater specificity and fewer side effects.
References
- Pilkington, T., & Brogden, R. N. (1992). This compound: A Review of its Pharmacology and Therapeutic Use. Drugs, 43(4), 597-627.
- Geiger, J. M., & Czarnetzki, B. M. (1988). This compound in dermatology.
- Al-Haseni, A., & Kunin, A. (2023). This compound. In StatPearls.
- Patsnap Synapse. (2024). What is the mechanism of this compound?.
- Carretero, G., Puig, L., Dehesa, L., et al. (2013). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas (English Edition), 104(7), 598-616.
- Wang, Y., Yin, Y., Chen, S., et al. (2020). This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ.
- Dubertret, L., Lebreton, C., & Touraine, R. (1982). Inhibition of neutrophil migration by etretinate and its main metabolite.
- Niu, X. H., Tu, Y. T., & Zheng, Y. M. (2017). This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling. Biomedicine & Pharmacotherapy, 90, 836-841.
- Jacobs, J. J., Le, T. K., & Tilli, C. M. (2013). Effects of topically applied this compound in reconstructed human epidermis and the rhino mouse.
- Liu, Y., Peng, Y., Chen, X., et al. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Medicine, 8, 625130.
- Niu, X., Tu, Y., & Zheng, Y. (2017). This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling. Biomedicine & Pharmacotherapy, 90, 836-841.
- BenchChem. (2025). Application Notes and Protocols: this compound Combination Therapy with Phototherapy in Psoriasis Models. BenchChem.
- Zhang, J., Li, J., & Chen, X. (2007). Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells. Journal of Huazhong University of Science and Technology [Medical Sciences], 27(4), 438-441.
- Stephanou, G., & Demopoulos, V. (2004). In vitro antigenotoxic potential of this compound in human lymphocytes treated with the antineoplastic alkylating agent ASE (NSC-71964). Toxicology in Vitro, 18(4), 541-547.
- Liu, Y., Peng, Y., Chen, X., et al. (2021). Mechanism of this compound effect on the differentiation of MDSCs.
- Chularojanamontri, L., Tuchinda, P., & Kulthanan, K. (2020). Efficacy of this compound in the treatment of reactive neutrophilic dermatoses in adult‐onset immunodeficiency due to interferon‐gamma autoantibody. Journal of the European Academy of Dermatology and Venereology, 34(8), e423-e425.
- BenchChem. (2025). This compound's Mechanism of Action on Keratinocytes: An in-depth Technical Guide. BenchChem.
- Ge, Y., & El-Ghalbzouri, A. (2007). Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. Journal of Investigative Dermatology Symposium Proceedings, 12(1), 33-38.
- Zhang, C., Li, M., & Zhang, F. (2012). Effects of this compound in combination with interferon on human cutaneous T cell lymphoma Hut78 cells. Journal of Cancer Research and Therapeutics, 8(5), 70-74.
- de Jong, E. M., van de Kerkhof, P. C., & Mier, P. D. (1995). Response of the clinically uninvolved skin of psoriatic patients to tape stripping during this compound treatment. Skin Pharmacology and Physiology, 8(3), 146-151.
- Oztas, P., Kurt, E., & Alli, N. (2008). The Effect of this compound to the Expression of Vascular Endothelial Growth Factor in Psoriasis.
- Geissmann, F., Revy, P., Brousse, N., et al. (1999). Retinoids Regulate Survival and Antigen Presentation by Immature Dendritic Cells. The Journal of Experimental Medicine, 189(4), 623-634.
- Lee, E., & Koo, J. (2009). A review of this compound for the treatment of psoriasis. Expert Opinion on Drug Safety, 8(6), 769-779.
- Stoian, D., Macovei, L. I., & Pîrvu, A. E. (2023). Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature. Life (Basel, Switzerland), 13(10), 2039.
- Lin, Y. K., See, D., & Huang, Y. H. (2020). Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics. International Journal of Molecular Sciences, 21(18), 6835.
- Al-Katabi, A., Al-Rawi, N., & Al-Obeidi, A. (2018). This compound Reduces L-Selectin Expression and Tumour Cell Homing in Chronic Lymphocytic Leukaemia (CLL). Blood, 132(Supplement 1), 5698.
- Liu, Y., Peng, Y., Chen, X., et al. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Medicine, 8, 625130.
Sources
- 1. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of topically applied this compound in reconstructed human epidermis and the rhino mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of neutrophil migration by etretinate and its main metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound in the treatment of reactive neutrophilic dermatoses in adult‐onset immunodeficiency due to interferon‐gamma autoantibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Retinoids Regulate Survival and Antigen Presentation by Immature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
Acitretin's Role in Apoptosis Induction in Cancer Cells: A Technical Guide
<
Foreword: Beyond Keratinization - Acitretin as a Pro-Apoptotic Agent
This compound, a second-generation systemic retinoid, has long been a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1][2] Its mechanism of action, historically attributed to the normalization of keratinocyte differentiation and anti-inflammatory effects, is now understood to encompass a more profound role in cellular fate: the induction of apoptosis.[1][3] This technical guide provides an in-depth exploration of the molecular underpinnings of this compound-induced apoptosis in cancer cells, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core signaling pathways, present validated experimental protocols, and synthesize the current understanding of how this retinoid selectively triggers programmed cell death in malignant cells.
The Molecular Blueprint of this compound-Induced Apoptosis
This compound, a synthetic analog of retinoic acid, exerts its biological effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] This ligand-receptor complex then functions as a transcription factor, binding to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[3] This modulation is central to this compound's ability to influence cell differentiation, proliferation, and, critically, apoptosis.[3][4]
The Extrinsic Pathway: A Primary Route of this compound-Mediated Cell Death
A significant body of evidence points to the extrinsic, or death receptor-mediated, pathway as a primary mechanism of this compound-induced apoptosis, particularly in cutaneous squamous cell carcinoma (cSCC).[5][6]
Key molecular events in this pathway include:
-
Upregulation of Death Receptors and Ligands: this compound has been shown to increase the expression of CD95 (Fas) and its ligand, CD95L (FasL).[5][7] This increased expression sensitizes the cancer cell to apoptotic signals.
-
Formation of the Death-Inducing Signaling Complex (DISC): The binding of FasL to the Fas receptor triggers the recruitment of the adaptor protein Fas-associated death domain (FADD).[5][7]
-
Activation of Initiator Caspase-8: FADD, in turn, recruits and activates pro-caspase-8, the initiator caspase of the extrinsic pathway.[5][7]
-
Executioner Caspase Cascade: Activated caspase-8 then initiates a cascade by cleaving and activating executioner caspases, such as caspase-3.[5]
-
Cellular Dismantling: Caspase-3 is responsible for the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][7]
Studies have demonstrated that inhibiting caspase-8 effectively suppresses this compound-induced apoptosis, underscoring the critical role of the extrinsic pathway.[5][7]
Caption: this compound-induced extrinsic apoptosis pathway.
The Intrinsic Pathway and Bcl-2 Family Modulation
While the extrinsic pathway appears dominant in some cancer types, the intrinsic, or mitochondrial, pathway also plays a role in this compound's pro-apoptotic effects. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[8][9] The balance between these opposing factions determines the cell's susceptibility to apoptosis.
The mechanism by which this compound influences the Bcl-2 family is an area of active investigation. It is hypothesized that this compound can modulate the expression of these proteins, shifting the balance in favor of apoptosis.[8][10] This can lead to:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): An increase in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 proteins can trigger the formation of pores in the mitochondrial outer membrane.[11]
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to apoptotic protease-activating factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of the initiator caspase-9.[9]
-
Executioner Caspase Activation: Caspase-9 then activates executioner caspases, such as caspase-3, converging with the extrinsic pathway to execute cell death.
Crosstalk Between the Extrinsic and Intrinsic Pathways
It is important to note that the extrinsic and intrinsic pathways are not mutually exclusive and can engage in crosstalk. For instance, activated caspase-8 from the extrinsic pathway can cleave Bid, a BH3-only protein, into its truncated form, tBid. tBid can then translocate to the mitochondria and activate the intrinsic pathway, amplifying the apoptotic signal. While some studies suggest a lesser role for the intrinsic pathway in this compound-induced apoptosis in certain cell lines, the activation of caspase-9 has been observed, indicating potential involvement.[5]
Experimental Validation of this compound-Induced Apoptosis: A Methodological Guide
Rigorous experimental design is paramount to elucidating the pro-apoptotic effects of this compound. The following section outlines key protocols for assessing apoptosis in cancer cell lines treated with this compound.
Cell Viability and Proliferation Assays
The initial step in evaluating the effect of this compound is to determine its impact on cell viability and proliferation.
Table 1: Representative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SCL-1 | Cutaneous Squamous Cell Carcinoma | Varies with time and dose | [5][7] |
| A431 | Epidermoid Carcinoma | Varies with time and dose | [12] |
| MCF-7 | Breast Cancer | Varies with concentration | [13] |
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).
-
Following treatment, add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Detection and Quantification of Apoptosis
Several methods can be employed to specifically detect and quantify apoptotic cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells after this compound treatment and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Analysis of Apoptotic Pathway Proteins by Western Blotting
Western blotting is essential for investigating the molecular mechanisms of apoptosis by detecting changes in the expression and activation of key proteins.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression and cleavage (activation) in this compound-treated samples compared to controls.
Overcoming this compound Resistance: A Look to the Future
Despite its pro-apoptotic potential, some cancer cells exhibit intrinsic or acquired resistance to this compound.[4] Understanding the mechanisms of resistance is crucial for developing more effective therapeutic strategies. Potential mechanisms of resistance include:
-
Altered Retinoid Receptor Expression: Decreased or loss of RAR and/or RXR expression can render cells unresponsive to this compound.[4]
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival pathways, such as the PI3K/Akt or MAPK/ERK pathways, can counteract the apoptotic signals induced by this compound.[4]
-
Impaired Apoptotic Machinery: Reduced expression of key apoptotic proteins, such as Fas/FasL, can desensitize cells to this compound-induced apoptosis.[4]
Future research should focus on combination therapies that target these resistance mechanisms. For example, combining this compound with inhibitors of pro-survival pathways or with other apoptosis-inducing agents may enhance its anti-cancer efficacy.[4][14]
Conclusion: this compound as a Promising Anti-Cancer Agent
This compound's ability to induce apoptosis in cancer cells, primarily through the extrinsic death receptor pathway, highlights its potential as a valuable therapeutic agent beyond its traditional dermatological applications.[1][5] The selective nature of this pro-apoptotic effect, with minimal toxicity to non-malignant cells, further underscores its therapeutic promise.[5] A thorough understanding of the underlying molecular mechanisms and the development of strategies to overcome resistance will be pivotal in harnessing the full anti-cancer potential of this compound.
References
- Lin, X. Y., et al. (2008). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Journal of Cellular and Molecular Medicine, 13(9a), 2888–2898. [Link]
- Lin, X. Y., et al. (2008). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. PubMed. [Link]
- Veverka, K. K., & Sonthalia, S. (2023). This compound. In StatPearls.
- Patsnap. (2024, July 17). What is the mechanism of this compound?
- Rundhaug, J. E., & Fischer, S. M. (2010). The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review. Cancers, 2(4), 1836–1867. [Link]
- Wang, Y., et al. (2011). This compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431. Academax. [Link]
- Lin, X. Y., & He, C. D. (2008). This compound Induces Apoptosis Through CD95 Signalling. Amanote Research. [Link]
- Ghaffari, K., & et al. (2021). Retinoic Acids in the Treatment of Most Lethal Solid Cancers. MDPI. [Link]
- Chen, J., et al. (2021). Case Report: Successful Treatment of Cutaneous Squamous Cell Carcinoma in Three Patients With a Combination of this compound and Clarithromycin. Frontiers in Oncology, 11, 629636. [Link]
- ClinicalTrials.gov. (2011, May 16). This compound in Preventing Skin Cancer in Patients at High Risk for Skin Cancer. ClinicalTrials.gov. [Link]
- Ruprecht, M. (2022, May 11). Oral Retinoid May Ease Painful Skin Reactions to Anticancer Therapy. MedPage Today. [Link]
- Lebwohl, M., et al. (2003). This compound suppression of squamous cell carcinoma: case report and literature review.
- Altucci, L., et al. (2001). Retinoic acid-induced apoptosis in leukemia cells is mediated by paracrine action of tumor-selective death ligand TRAIL.
- Sun, S. Y., et al. (2007). Retinoic acid enhances TRAIL induced apoptosis in cancer cells by upregulating TRAIL receptor 1 expression. Cancer Research, 67(18), 8654–8660. [Link]
- Limb, S. L., et al. (2011). Randomized Controlled Trial of this compound Versus Placebo in Patients at High Risk for Basal Cell or Squamous Cell Carcinoma of the Skin (North Central Cancer Treatment Group Study 969251).
- Unknown. (n.d.). The Effect of this compound Combined TNF-α on Human Cutaneous Squamous Carcinoma A431Cells and Its Mechanism.
- Andreu, I., et al. (2013). Cytotoxic and genotoxic effects of this compound, alone or in combination with psoralen-ultraviolet A or narrow-band ultraviolet B-therapy in psoriatic patients.
- Qureshi, A., & Friedman, A. (2021, December 20). This compound for Psoriasis | Therapeutic Cheat Sheet.
- Lin, G. W., & Shau, H. Y. (2017).
- Magoulas, G. E., et al. (2011). Study of antiproliferative effect of this compound on ER-positive breast cancer MCF-7 cell line.
- Chen, Y. C., et al. (2024). Tazarotene-Induced Gene 3 (TIG3) Induces Apoptosis in Melanoma Cells Through the Modulation of Inhibitors of Apoptosis Proteins. MDPI. [Link]
- Sarkar, R., et al. (2013). This compound in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 79(6), 759–771. [Link]
- Su, Z., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 964523. [Link]
- Sun, S. Y., et al. (1999). Fenretinide Activates Caspases and Induces Apoptosis in Gliomas. Clinical Cancer Research, 5(8), 2131–2138. [Link]
- Willis, S. N., & Adams, J. M. (2005). How the Bcl-2 family of proteins interact to regulate apoptosis. Current Opinion in Cell Biology, 17(6), 617–625. [Link]
- Burlacu, A. (2003). Regulation of apoptosis by Bcl-2 family proteins. Journal of Cellular and Molecular Medicine, 7(3), 249–257. [Link]
- Majewski, S., et al. (1991). This compound decreases tumor cell-induced angiogenesis. Skin Pharmacology, 4(3), 150–153. [Link]
- Llambi, F., & Green, D. R. (2011). Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink.
- Mphahlele, N., et al. (2020).
- Kyprianou, N. (2013). Targeting caspases in cancer therapeutics.
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nextstepsinderm.com [nextstepsinderm.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431-Academax [idesign.academax.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Case Report: Successful Treatment of Cutaneous Squamous Cell Carcinoma in Three Patients With a Combination of this compound and Clarithromycin [frontiersin.org]
A Technical Guide to the Antineoplastic Mechanisms of Acitretin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acitretin, a second-generation systemic retinoid, is well-established in the treatment of severe psoriasis and other keratinization disorders.[1][2] Beyond its dermatological applications, this compound exhibits significant antineoplastic properties, primarily through the modulation of gene transcription.[3][4] This guide elucidates the core molecular mechanisms underpinning this compound's anticancer effects, focusing on its role in inducing apoptosis, inhibiting proliferation, and promoting differentiation in neoplastic cells. By binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), this compound orchestrates a complex transcriptional program that counteracts carcinogenesis.[5][6] We will explore the key signaling pathways, provide validated experimental protocols for in-vitro investigation, summarize quantitative data, and discuss the clinical context of its use as a chemopreventive agent.
Introduction: Retinoids in Oncology
Retinoids, a class of compounds comprising vitamin A and its natural and synthetic derivatives, are crucial regulators of cellular proliferation, differentiation, and apoptosis.[7] Their ability to induce differentiation in tumor cells has made them a cornerstone of therapy for certain malignancies, most notably all-trans-retinoic acid (ATRA) in acute promyelocytic leukemia (APL).[7][8] this compound, an orally-active metabolite of etretinate, extends the therapeutic potential of retinoids to solid tumors, particularly in the realm of skin cancer.[1][3] Its primary mechanism involves normalizing aberrant epidermopoiesis and inhibiting tumor angiogenesis, making it a subject of intense research for both cancer treatment and chemoprevention.[2][3]
Core Mechanism of Action: Nuclear Receptor Signaling
The biological effects of this compound are not direct but are mediated through its influence on gene expression. This process is initiated by its interaction with specific nuclear receptors.[5][6]
Upon entering the cell, this compound is transported to the nucleus where its metabolites bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4][6] These receptors exist as three subtypes (α, β, and γ).[9] this compound functions as a pan-agonist, capable of activating all subtypes.[10][11]
The canonical pathway involves the formation of an RAR/RXR heterodimer.[10] In the absence of a ligand, this heterodimer is bound to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, actively repressing transcription.[5][10] The binding of this compound to the RAR component of the dimer induces a conformational change. This change causes the release of corepressor proteins and the recruitment of coactivator proteins, which then initiates the transcription of hundreds of downstream target genes involved in controlling cell fate.[10][12]
Key Antineoplastic Effects: A Mechanistic Deep Dive
The transcriptional reprogramming initiated by this compound manifests as several distinct anticancer effects.
Induction of Apoptosis via the CD95 (Fas) Pathway
A primary mechanism by which this compound eliminates neoplastic cells is through the induction of programmed cell death, or apoptosis. Research has shown that in cutaneous squamous cell carcinoma (SCC) cells, this compound preferentially induces apoptosis without significantly affecting non-malignant keratinocytes.[13][14] This effect is mediated primarily through the extrinsic, or death receptor, pathway.
Specifically, this compound upregulates the expression of the CD95 death receptor (also known as Fas) and its corresponding ligand, Fas-Ligand (FasL).[13][14] The binding of FasL to Fas on the cell surface triggers the recruitment of the Fas-associated death domain (FADD) adaptor protein. This complex then recruits and activates pro-caspase-8, an initiator caspase. Activated caspase-8 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell.[13][14] Studies confirm that inhibiting caspase-8, but not the intrinsic pathway's caspase-9, effectively suppresses this compound-induced apoptosis, underscoring the critical role of the CD95 signaling cascade.[13][14]
Inhibition of Proliferation and Induction of Differentiation
This compound normalizes the hyperproliferation characteristic of many cancers by inhibiting cell growth and promoting differentiation.[4][15] It can cause regression or inhibit the growth of various carcinoma cell lines.[15] This is achieved by modulating the expression of genes that control the cell cycle and cellular maturation. For instance, this compound can downregulate the expression of pro-proliferative signaling molecules like Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3, which are often over-activated in cancer cells.[4] By pushing malignant cells towards a more differentiated, mature state, this compound reduces their replicative potential.[7][16]
Anti-Angiogenic Effects
Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. This compound has been shown to inhibit angiogenesis induced by tumor cells.[17] By suppressing the formation of a vascular supply, this compound can starve tumors of the nutrients and oxygen required for their expansion. This anti-angiogenic activity may be one of the key mechanisms behind its anticancer effects.[2][17]
Quantitative Data Summary
The in-vitro efficacy of this compound is cell-line dependent. The following table summarizes key quantitative findings from studies on cutaneous squamous cell carcinoma (SCC).
| Cell Line | Assay Type | Treatment Concentration | Duration | Observed Effect | Source |
| SCL-1 (SCC) | MTT Assay | 10⁻⁵ M (10 µM) | 3 Days | ~50% reduction in cell viability | [14] |
| SCL-1 (SCC) | Cell Death ELISA | 10⁻⁵ M (10 µM) | 3 Days | ~4-fold increase in DNA fragmentation (apoptosis) | [14] |
| HaCaT (Control) | MTT Assay | 10⁻⁵ M (10 µM) | 3 Days | Minimal to no effect on cell viability | [14] |
| HaCaT (Control) | Cell Death ELISA | 10⁻⁵ M (10 µM) | 3 Days | Negligible increase in DNA fragmentation | [14] |
Note: These values highlight the preferential effect of this compound on malignant cells compared to non-malignant keratinocytes.
Experimental Protocols for In Vitro Investigation
To validate the antineoplastic effects of this compound in a laboratory setting, a series of well-established assays are required. The following protocols provide a self-validating workflow.
Workflow Overview
The general experimental approach involves treating a cancer cell line of interest with this compound and a vehicle control, followed by a series of assays to measure impacts on viability, apoptosis, and protein expression.
Protocol 1: Cell Viability (MTT) Assay
-
Causality: This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in this compound-treated cells compared to controls indicates a cytotoxic or cytostatic effect.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SCL-1) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells). This provides definitive quantification of apoptosis.
-
Methodology:
-
Cell Culture & Treatment: Seed cells in 6-well plates and treat with this compound (at or near the IC50 value) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Analysis: Gate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Protocol 3: Western Blotting for Protein Expression
-
Causality: This technique allows for the detection and quantification of specific proteins. By probing for proteins in the retinoid and apoptotic signaling pathways (e.g., RARα, RXRα, Fas, FasL, cleaved Caspase-8), one can directly validate the mechanistic claims of this compound's action.
-
Methodology:
-
Protein Extraction: Treat cells in larger flasks, then lyse them using RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel based on molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Fas, anti-cleaved Caspase-8, anti-β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control to compare protein levels between treated and control samples.
-
Addressing this compound Resistance
As with many targeted therapies, cancer cells can develop resistance to this compound. Understanding these mechanisms is crucial for developing effective combination strategies.
-
Altered Receptor Expression: Decreased or lost expression of RARα and/or RXRα is a primary mechanism of resistance, as the drug loses its target.[18]
-
Activation of Bypass Pathways: Constitutive activation of pro-survival signaling pathways, such as PI3K/Akt or MAPK/ERK, can override the pro-apoptotic signals from this compound.[18]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) can actively pump this compound out of the cell, preventing it from reaching its nuclear targets.[18]
Strategies to overcome resistance often involve combination therapies, such as using HDAC inhibitors to increase RAR expression or co-administering inhibitors of the PI3K/Akt or MAPK/ERK pathways.[18]
Clinical Context and Future Directions
Clinically, this compound is primarily used as a chemopreventive agent against non-melanoma skin cancers (NMSCs), such as basal cell carcinoma (BCC) and squamous cell carcinoma (SCC), particularly in high-risk populations like organ transplant recipients.[19][20][21] While some randomized controlled trials in non-transplant patients did not show a statistically significant reduction in new NMSCs, they did indicate a favorable trend.[22][23] Its efficacy appears more pronounced in immunocompromised patients.[24]
Future research is focused on optimizing dosing to minimize side effects while retaining efficacy and exploring synergistic combinations.[21] For example, combining this compound with photodynamic therapy (PDT) has been shown to enhance cytotoxic effects on SCC cells, possibly through increased reactive oxygen species (ROS) formation.[25] Furthermore, its potential to modulate the tumor microenvironment could enhance the efficacy of immunotherapies like immune checkpoint inhibitors.[16][26]
Conclusion
This compound exerts potent antineoplastic effects by acting as a master regulator of gene transcription. Its ability to bind and activate RAR/RXR nuclear receptors triggers a cascade of events that collectively inhibit cancer cell proliferation, induce differentiation, and promote apoptosis, primarily through the CD95 death receptor pathway. While its clinical application is currently focused on the chemoprevention of cutaneous malignancies, a deeper understanding of its molecular mechanisms and resistance pathways will pave the way for its broader use in oncology, likely as part of rational combination therapies designed to target multiple facets of tumor biology.
References
- Ma H, Chi X, Zhang J, et al. Retinoids as anti-cancer agents and their mechanisms of action. Frontiers in Pharmacology. 2022. [Link]
- Wang Y, Zhang Y, Xia Y, et al. Retinoids in cancer chemoprevention and therapy: Meta-analysis of randomized controlled trials. Frontiers in Oncology. 2022. [Link]
- Canadian Cancer Society. Retinoids and immunotherapy. Canadian Cancer Society. N.D. [Link]
- Crowe DL, Gudas LJ. The Promise of Retinoids in the Treatment of Cancer: Neither Burnt Out Nor Fading Away. Cancers (Basel). 2022. [Link]
- Smith MA, Parkinson DR, Cheson BD, et al. Retinoids in cancer therapy. Journal of Clinical Oncology. 1992. [Link]
- Fiore, K. Oral Retinoid May Ease Painful Skin Reactions to Anticancer Therapy. MedPage Today. 2022. [Link]
- Lee EJ, Lee SJ, Kim J, et al. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. PubMed. 2009. [Link]
- Patsnap Synapse. What is the mechanism of this compound?.
- Siddha, P., & Badri, T. This compound.
- Goa KL, Bryson HM, Wagstaff AJ. This compound : A Review of its Pharmacology and Therapeutic Use. PubMed. 1996. [Link]
- National Cancer Institute. Definition of this compound - NCI Drug Dictionary.
- Lee EJ, Lee SJ, Kim J, et al. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1.
- Mayo Clinic. This compound in Preventing Skin Cancer in Patients at High Risk for Skin Cancer. ClinicalTrials.gov. 2011. [Link]
- Kadakia KC, Barton DL, Loprinzi CL, et al. Randomized controlled trial of this compound versus placebo in patients at high-risk for basal cell or squamous cell carcinoma of the skin (North Central Cancer Treatment Group Study 969251). Cancer. 2012. [Link]
- Lebwohl M, Tannis C, Carrasco D. This compound suppression of squamous cell carcinoma: Case report and literature review. Mount Sinai Scholars Portal. 2003. [Link]
- Alliance for Clinical Trials in Oncology.
- Chen K, Tang Z, Lin J, et al. Case Report: Successful Treatment of Cutaneous Squamous Cell Carcinoma in Three Patients With a Combination of this compound and Clarithromycin. Frontiers in Medicine. 2021. [Link]
- Wikipedia. This compound. Wikipedia. 2023. [Link]
- Lebwohl M, Tannis C, Carrasco D. This compound suppression of squamous cell carcinoma: case report and literature review.
- Kaushik A, Saraiya A, Orenstein LAV, et al. This compound for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study.
- Majewski S, Marczak M, Szmurlo A, et al. This compound decreases tumor cell-induced angiogenesis. PubMed. 1991. [Link]
- Gupta LK, Singhi MK. This compound in dermatology. Indian Journal of Dermatology, Venereology and Leprology. 2004. [Link]
- Gkalpakiotis S, Arenberger P, Arenbergerova M, et al. Low-Dose this compound for Secondary Prevention of Keratinocyte Carcinomas in Solid-Organ Transplant Recipients.
- Evans TRJ, Kaye SB. The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes. Journal of Experimental Medicine. 2024. [Link]
- Reactome. This compound binds to RAR:RXR.
- Al-Hussaini H, Saini A, Saini M, et al. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Oncology. 2023. [Link]
- ResearchGate. Pathway status association with the expression of RAR-α in pan-cancer.
- Young K, Newell F, Fear VS, et al. Retinoic Acid Induces an IFN-Driven Inflammatory Tumour Microenvironment, Sensitizing to Immune Checkpoint Therapy. Frontiers in Immunology. 2022. [Link]
- Li C, Huang Z, Li Y, et al. This compound enhances the cytotoxic effect of 5-aminolevulinic acid photodynamic therapy on squamous cell carcinoma cells. Photodiagnosis and Photodynamic Therapy. 2022. [Link]
- Kadakia KC, Barton DL, Loprinzi CL, et al. Randomized Controlled Trial of this compound Versus Placebo in Patients at High Risk for Basal Cell or Squamous Cell Carcinoma of the Skin (North Central Cancer Treatment Group Study 969251). Cancer. 2012. [Link]
- Shumack S, Commens C, Kossard S, et al. This compound for chemoprevention of non-melanoma skin cancers in renal transplant recipients.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Facebook [cancer.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Retinoids in cancer chemoprevention and therapy: Meta-analysis of randomized controlled trials [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reactome | this compound binds to RAR:RXR [reactome.org]
- 12. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 13. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retinoids and immunotherapy | Canadian Cancer Society [cancer.ca]
- 17. This compound decreases tumor cell-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. karger.com [karger.com]
- 22. Randomized controlled trial of this compound versus placebo in patients at high-risk for basal cell or squamous cell carcinoma of the skin (North Central Cancer Treatment Group Study 969251) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Randomized Controlled Trial of this compound Versus Placebo in Patients at High Risk for Basal Cell or Squamous Cell Carcinoma of the Skin (North Central Cancer Treatment Group Study 969251) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound for chemoprevention of non-melanoma skin cancers in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound enhances the cytotoxic effect of 5-aminolevulinic acid photodynamic therapy on squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Retinoic Acid Induces an IFN-Driven Inflammatory Tumour Microenvironment, Sensitizing to Immune Checkpoint Therapy [frontiersin.org]
Acitretin's Effect on Tumor Cell-Induced Angiogenesis: A Technical Guide
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis.[1][2][3] The intricate signaling cascades that govern this process present numerous targets for therapeutic intervention. Acitretin, a second-generation oral retinoid, has demonstrated potential in modulating these pathways, thereby inhibiting tumor-induced angiogenesis.[4][5][6] This technical guide provides an in-depth exploration of the mechanisms through which this compound exerts its anti-angiogenic effects and presents validated experimental protocols for researchers and drug development professionals to investigate these phenomena. We delve into the molecular underpinnings of this compound's action, focusing on its influence on key angiogenic factors and signaling pathways, and provide detailed methodologies for robust in vitro and in vivo assessment of its anti-angiogenic efficacy.
Introduction: The Critical Role of Angiogenesis in Tumor Progression
Solid tumors, beyond a minimal size, are dependent on the formation of a dedicated blood supply to provide oxygen and nutrients and to remove metabolic waste. This process, termed tumor angiogenesis, is a hallmark of cancer and a pivotal step in the transition from a dormant, localized lesion to a malignant, metastatic disease.[1][2][3] The "angiogenic switch" is a critical event in tumorigenesis, where the balance between pro-angiogenic and anti-angiogenic factors shifts in favor of neovascularization.[3]
Tumor cells orchestrate this process by secreting a variety of pro-angiogenic signaling molecules, with Vascular Endothelial Growth Factor (VEGF) being a key player.[3][7] VEGF binds to its receptors on endothelial cells, triggering a cascade of events including endothelial cell proliferation, migration, and differentiation, ultimately leading to the formation of new capillaries that infiltrate the tumor mass.[2][7] This neovasculature is often abnormal, characterized by leaky and tortuous vessels, which can further contribute to tumor progression and metastasis.
This compound: A Retinoid with Anti-Angiogenic Properties
This compound, a synthetic retinoid and the active metabolite of etretinate, is an established therapy for severe psoriasis.[8][9] Its mechanism of action is primarily attributed to its ability to modulate gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[10][11] These receptor-ligand complexes then bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby regulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.[10][11]
Emerging evidence has highlighted the anti-angiogenic potential of this compound, suggesting that its therapeutic benefits may extend to oncology.[4][5][6] Studies have shown that this compound can inhibit angiogenesis induced by various tumor cell lines, pointing towards a direct or indirect effect on the vascular endothelium.[4][5]
Molecular Mechanisms of this compound's Anti-Angiogenic Effects
The anti-angiogenic activity of this compound is multifactorial, involving the modulation of key signaling pathways and the expression of critical angiogenic regulators.
Downregulation of Vascular Endothelial Growth Factor (VEGF)
A primary mechanism by which this compound is thought to inhibit angiogenesis is through the downregulation of VEGF expression.[7][12] Studies in the context of psoriasis have demonstrated that this compound treatment leads to a significant reduction in VEGF levels in skin lesions.[7] This effect is believed to be mediated, at least in part, by this compound's interference with the Activator Protein-1 (AP-1) transcription factor.[7] AP-1 is a key regulator of VEGF gene expression, and by inhibiting its activity, this compound can effectively suppress the production of this potent pro-angiogenic factor by both tumor cells and surrounding stromal cells.[7][13]
Modulation of Endothelial Cell Function
Beyond its effects on VEGF expression, this compound may also directly impact endothelial cell behavior. Retinoids have been shown to influence endothelial cell proliferation, migration, and tube formation, all critical steps in the angiogenic process.[14][15] All-trans retinoic acid (ATRA), a related retinoid, has been shown to suppress endothelin-1 (ET-1) gene expression in endothelial cells at the transcriptional level.[16] ET-1 is a potent vasoconstrictor and mitogen for vascular smooth muscle cells, and its downregulation could contribute to an anti-angiogenic microenvironment.
The following diagram illustrates the proposed signaling pathway through which this compound may exert its anti-angiogenic effects.
Experimental Assessment of this compound's Anti-Angiogenic Activity
To rigorously evaluate the anti-angiogenic effects of this compound, a combination of in vitro and in vivo assays is essential. These assays allow for the dissection of specific cellular and molecular events and provide a more holistic understanding of the compound's efficacy in a physiological context.
In Vitro Angiogenesis Assays
In vitro assays are crucial for elucidating the direct effects of this compound on endothelial cells and for mechanistic studies.[14][15][17]
This assay is a cornerstone for assessing the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[18][19]
Protocol: Endothelial Cell Tube Formation Assay [18][19][20][21]
-
Preparation of Matrigel Plate:
-
Thaw growth factor-reduced Matrigel on ice overnight at 4°C.[20][21]
-
Using pre-cooled pipette tips, coat the wells of a 24-well plate with 200-250 µL of Matrigel, ensuring the entire surface is covered.[18][19][20]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[20][21]
-
-
Cell Preparation and Seeding:
-
Culture human umbilical vein endothelial cells (HUVECs) to 90-95% confluency.[20]
-
Harvest the cells using Trypsin-EDTA and neutralize with culture medium.[20]
-
Resuspend the cells in endothelial cell growth medium, with or without pro-angiogenic factors like VEGF, to a final concentration of 2.5-5.0 x 10^5 cells/mL.[20]
-
Prepare serial dilutions of this compound in the cell suspension.
-
Seed 50,000-100,000 cells (in 200 µL) into each Matrigel-coated well.[20]
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Observe tube formation after 4-6 hours, with peak formation often occurring between 12-24 hours.[20]
-
Capture images using an inverted microscope at 4x magnification.[20]
-
For quantitative analysis, cells can be pre-labeled with a fluorescent dye like Calcein AM.[18][19][21]
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Expected Outcome: this compound treatment is expected to result in a dose-dependent inhibition of tube formation, characterized by shorter, less complex, and fewer capillary-like structures compared to the vehicle control.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Acacetin inhibits in vitro and in vivo angiogenesis and down-regulates Stat signaling and VEGF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. This compound decreases tumor cell-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor action of retinoids: inhibition of tumor cell line-induced angiogenesis and prevention of tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retinoic acid suppresses endothelin-1 gene expression at the transcription level in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the in vitro angiogenesis assays? | AAT Bioquest [aatbio.com]
- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Endothelial Tube Formation Assay [cellbiologics.com]
- 21. corning.com [corning.com]
Methodological & Application
Application Notes and Protocols for Acitretin Stock Solution Preparation in Cell Culture
Introduction: The Role of Acitretin in Cellular Research
This compound, a second-generation synthetic retinoid, is the active metabolite of etretinate and a structural analog of vitamin A.[1][2] In clinical dermatology, it is a systemic treatment for severe keratinization disorders like psoriasis.[3][4] For cell biologists and drug development professionals, this compound is an indispensable tool for investigating fundamental cellular processes, including proliferation, differentiation, and apoptosis.[2][5] Its utility in research stems from its ability to modulate gene expression by activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][7] These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby controlling the transcription of genes pivotal to cell fate.[2][6]
This detailed guide provides a comprehensive protocol for the preparation, handling, and quality control of this compound stock solutions for in vitro cell culture experiments. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and personnel safety.
Mechanism of Action: A Molecular Overview
This compound's biological effects are mediated through its interaction with the nuclear retinoid receptor signaling pathway. This process normalizes epidermal cell growth and differentiation, making it a key area of study.[4]
Caption: Simplified signaling pathway of this compound.
Physicochemical Properties and Reagent Selection
Understanding the properties of this compound is fundamental to preparing stable and effective stock solutions.
| Parameter | Value | Source(s) | Rationale & Expert Insights |
| Molecular Weight | 326.4 g/mol | [8][9] | Essential for accurate molarity calculations. Always use the value from your specific lot's Certificate of Analysis if available. |
| Appearance | Green-yellow crystalline powder | [8] | Visual inspection can be a first-pass quality check. Any deviation may indicate degradation or impurity. |
| Aqueous Solubility | Practically insoluble (<0.1 mg/mL) | [8][10][11] | This necessitates the use of an organic solvent for stock preparation. Direct dissolution in aqueous culture media is not feasible. |
| Solubility in DMSO | ~1-65 mg/mL (approx. 3-199 mM) | [2][9] | Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating capacity for this compound and miscibility with cell culture media. Use anhydrous, cell-culture grade DMSO to prevent precipitation.[2] |
| Stability | Light and moisture sensitive | [8][12] | This compound is highly photosensitive.[10][11] All handling, storage, and experimental procedures must be performed with minimal light exposure. Store the solid compound and solutions protected from light and moisture. |
| Storage (Solid) | -20°C, protected from light | [2][9] | Long-term storage at -20°C ensures stability for at least 4 years.[9] |
| Storage (Stock Solution) | -20°C or -80°C in aliquots | [2] | To minimize freeze-thaw cycles which can degrade the compound, store the DMSO stock solution in single-use aliquots. While some sources suggest stability for up to 6 months, preparing fresh solutions is the best practice for retinoids.[2][13] |
Safety and Handling Precautions
This compound is a hazardous compound requiring strict safety protocols.
-
Hazard Profile: this compound is classified as a reproductive toxin (Category 1B), a skin and eye irritant, and is very toxic to aquatic life.[14][15][16] It may damage fertility or the unborn child.[12][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are suitable).[12][17]
-
Handling: Handle the solid powder and concentrated stock solutions in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust or aerosols.[12] Avoid all personal contact.[17]
-
Disposal: Dispose of all waste, including contaminated tips, tubes, and media, in accordance with local, state, and federal regulations for hazardous chemical waste.[12][14] Do not allow the product to enter drains.[12]
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder (CAS: 55079-83-9)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
Step-by-Step Methodology:
-
Pre-calculation:
-
Objective: To prepare 1 mL of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 326.4 g/mol = 3.264 mg
-
Therefore, you will need to weigh out 3.264 mg of this compound.
-
-
Weighing the Compound:
-
Causality: Due to the hazardous nature of the powder, perform this step in a chemical fume hood. Use an analytical balance for accuracy.
-
Tare a sterile, amber microcentrifuge tube on the balance.
-
Carefully add approximately 3.264 mg of this compound powder to the tube. Record the exact weight.
-
-
Solvent Addition:
-
Causality: Using the exact weight from the previous step ensures the final concentration is precise. Anhydrous DMSO is critical to prevent precipitation.[2]
-
Recalculate the required volume of DMSO based on the actual mass weighed.
-
Formula: Volume (mL) = [Mass (mg) / 326.4 ( g/mol )] / 10 (mmol/L)
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Causality: this compound may require energy to fully dissolve. Vortexing ensures a homogenous solution.
-
Tightly cap the tube and vortex at room temperature until the solid is completely dissolved. The solution should be a clear, yellow-orange color. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture. Amber tubes or foil wrapping are essential to protect the light-sensitive compound.[8][12]
-
Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes (e.g., 10-20 µL aliquots).
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Workflow for Cell Treatment
Caption: General workflow for treating cells with this compound.
Self-Validating System: Quality Control and Best Practices
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO used in the highest this compound dose. This is crucial to ensure that any observed cellular effects are due to this compound and not the solvent.[2] The final DMSO concentration in culture should ideally be ≤ 0.1% to minimize cytotoxicity, though this is cell-line dependent.[2][13]
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting range for in vitro studies is 10⁻⁸ M to 10⁻⁴ M.[7]
-
Fresh Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment from a thawed stock aliquot. Do not store this compound in aqueous solutions, as it is sparingly soluble and unstable.[9]
-
Light Protection: During incubation, protect cell culture plates from direct light by covering them with foil or placing them in a light-blocking secondary container within the incubator.
Conclusion
The biological activity of this compound is intrinsically linked to its concentration and stability. By implementing these rigorous preparation, handling, and quality control measures, researchers can ensure the integrity of their experiments and generate reliable, reproducible data. This protocol, grounded in the physicochemical properties of the compound and established safety standards, provides a trustworthy framework for the use of this compound in a cell culture setting.
References
- This compound - Safety Data Sheet. (2025). Cayman Chemical. URL: https://www.caymanchem.com/msdss/20853m.pdf
- Gollnick, H. P., & Orfanos, C. E. (1993). This compound: a review of its pharmacology and therapeutic use. Journal of the American Academy of Dermatology, 28(5 Pt 2), S55-S61. URL: https://pubmed.ncbi.nlm.nih.gov/8491763/
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284513, this compound. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/Acitretin
- This compound: Key Safety & Patient Guidance. (2025). Drugs.com. URL: https://www.drugs.com/sfx/acitretin-side-effects.html
- Liu, F., & Piao, H. (2007). Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization. AAPS PharmSciTech, 8(3), E74. URL: https://pubmed.ncbi.nlm.nih.gov/17915831/
- This compound - Safety Data Sheet. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/ShowSupplierProducts.aspx?cas=55079-83-9
- This compound - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- This compound in Primary Cell Cultures: Technical Support Center. (n.d.). Benchchem. URL: https://www.benchchem.com/technical-center/acitretin-in-primary-cell-cultures
- Protocol for the Preparation and Use of this compound in Cell Culture. (n.d.). Benchchem. URL: https://www.benchchem.com/product/b1156
- This compound (oral route) - Side effects & dosage. (2025). Mayo Clinic. URL: https://www.mayoclinic.org/drugs-supplements/acitretin-oral-route/side-effects/drg-20061482
- SAFETY DATA SHEET - this compound. (2018). Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC466440010&productDescription=this compound+98%2B%25+1GR&vendorId=VN00032119&countryCode=US&language=en
- SAFETY DATA SHEET - this compound. (2025). TCI Chemicals. URL: https://www.tcichemicals.com/GB/en/p/A3097
- What is the mechanism of this compound? (2024). Patsnap Synapse. URL: https://synapse.patsnap.
- This compound: Uses, side effects, and interactions. (2018). Medical News Today. URL: https://www.medicalnewstoday.com/articles/322285
- Orcajo-Viacava, V., & Piquero-Casals, J. (2014). This compound in dermatology. Indian Dermatology Online Journal, 5(3), 384–390. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4144222/
- Geiger, J. M., & Czarnetzki, B. M. (1988). This compound (Ro 10-1670, etretin): overall evaluation of clinical studies. Dermatologica, 176(4), 182-190. URL: https://www.ncbi.nlm.nih.gov/books/NBK532904/
- Liu, F., & Piao, H. (2007). Inclusion of this compound into Cyclodextrins: Phase Solubility, Photostability, and Physicochemical Characterization. AAPS PharmSciTech, 8(3), E74. URL: https://www.researchgate.
- This compound Dosage Guide + Max Dose, Adjustments. (2025). Drugs.com. URL: https://www.drugs.com/dosage/acitretin.html
- PRODUCT INFORMATION - this compound. (2022). Cayman Chemical. URL: https://www.caymanchem.com/product/20853/acitretin
- Surber, C., Wilhelm, K. P., & Maibach, H. I. (1994). In-vitro skin pharmacokinetics of this compound: percutaneous absorption studies in intact and modified skin from three different species using different receptor solutions. Skin Pharmacology, 7(5), 266-274. URL: https://pubmed.ncbi.nlm.nih.gov/7831518/
- This compound Retinoid Receptor agonist. (n.d.). Selleck Chemicals. URL: https://www.selleckchem.
- All-Trans Retinoic Acid. (n.d.). STEMCELL Technologies. URL: https://www.stemcell.com/products/all-trans-retinoic-acid.html
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Investigating the Effects of Acitretin on the HaCaT Keratinocyte Cell Line
Introduction: Unraveling the Psoriasis Puzzle with Acitretin and HaCaT Cells
This compound, a second-generation oral retinoid, is a cornerstone in the systemic treatment of severe psoriasis and other disorders of keratinization.[1] Its therapeutic efficacy is largely attributed to its profound effects on keratinocytes, the primary cell type of the epidermis. This compound modulates keratinocyte proliferation, differentiation, and apoptosis, thereby normalizing the aberrant epidermal turnover characteristic of psoriatic lesions.[2][3] The HaCaT cell line, a spontaneously immortalized human keratinocyte line, provides a robust and reproducible in vitro model to dissect the molecular mechanisms underpinning this compound's therapeutic action.[4] This guide offers a comprehensive protocol for utilizing this compound in the HaCaT keratinocyte cell line, providing researchers, scientists, and drug development professionals with the necessary tools to investigate its cellular and molecular effects.
Core Mechanism of Action: A Symphony of Nuclear Receptor Signaling
This compound's biological activity is mediated through its interaction with nuclear retinoid receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[1][2] Upon entering the cell, this compound's metabolites bind to these receptors, which then form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5] This binding initiates a cascade of transcriptional regulation, either activating or repressing genes that govern critical cellular processes.[5] This targeted gene modulation is the foundational mechanism through which this compound normalizes the hyperproliferative and abnormally differentiated state of keratinocytes in psoriasis.[1][3]
Key Signaling Pathways Modulated by this compound in HaCaT Cells
This compound's influence on HaCaT cells extends to the modulation of key signaling pathways implicated in psoriasis pathogenesis. A notable example is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Studies have demonstrated that this compound can inhibit the proliferation of HaCaT cells by downregulating the expression of STAT1 and STAT3, which are often over-activated in psoriatic keratinocytes.[1][6] Furthermore, this compound has been shown to induce apoptosis in keratinocyte-derived carcinoma cells, and to a lesser extent in HaCaT cells, through the upregulation of the CD95 (Fas) signaling pathway.[7][8]
Caption: this compound's core mechanism and its impact on key signaling pathways in keratinocytes.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed framework for investigating the effects of this compound on HaCaT cells.
HaCaT Cell Culture and Maintenance
Rationale: Proper cell culture technique is paramount for obtaining reliable and reproducible results. HaCaT cells are adherent and require specific media and conditions to maintain their keratinocyte phenotype.
-
Materials:
-
HaCaT cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-25 or T-75)
-
CO2 incubator (37°C, 5% CO2)
-
-
Protocol:
-
Thaw cryopreserved HaCaT cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete DMEM.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency. To do this, wash with PBS, add Trypsin-EDTA, incubate for 3-5 minutes at 37°C, neutralize with complete DMEM, and re-plate at a 1:3 to 1:6 split ratio.
-
Preparation of this compound Stock Solution
Rationale: this compound is light-sensitive and has low aqueous solubility.[6] A concentrated stock solution in an appropriate solvent is necessary for accurate and reproducible dosing in cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
-
-
Protocol:
-
Under sterile conditions and subdued light, weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into light-protected microcentrifuge tubes.
-
Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Viability and Proliferation Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is crucial for determining the dose-dependent effects of this compound on HaCaT cells.
-
Materials:
-
HaCaT cells
-
Complete DMEM
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.[7]
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete DMEM from the stock solution to achieve final concentrations ranging from 0.01 to 50 µM.[2] Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
| This compound Concentration (µM) | Inhibition of HaCaT Cell Proliferation (%) |
| 0.01 | 13.70 |
| 0.1 | ~20-30 |
| 1.0 | ~30-40 |
| 10 | ~50-60 |
| 50 | 67.73 |
| Data synthesized from literature demonstrating a dose-dependent inhibitory effect.[2][9] |
digraph "MTT_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed HaCaT cells in 96-well plate\n(1x10^4 cells/well)"]; Incubate_24h_1 [label="Incubate 24h"]; Treat_Cells [label="Treat with this compound\n(0.01-50 µM) & Vehicle Control"]; Incubate_Timepoints [label="Incubate for 24, 48, 72h"]; Add_MTT [label="Add MTT solution"]; Incubate_4h [label="Incubate 4h"]; Solubilize [label="Remove medium, add DMSO"]; Read_Absorbance [label="Measure Absorbance at 570nm"]; Analyze_Data [label="Calculate Cell Viability"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Seed_Cells; Seed_Cells -> Incubate_24h_1; Incubate_24h_1 -> Treat_Cells; Treat_Cells -> Incubate_Timepoints; Incubate_Timepoints -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; }
Sources
- 1. This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Preliminary Study of the Effect of Semaphorin 3A and this compound on the Proliferation, Migration, and Apoptosis of HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells | springermedizin.de [springermedizin.de]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
Application Notes & Protocols: Acitretin in 3D Organotypic Skin Culture Models
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the application and analysis of acitretin in 3D organotypic skin culture models. It outlines detailed protocols for model establishment, treatment, and downstream analysis, grounded in the established mechanisms of retinoid action in skin biology.
Scientific Introduction: The Intersection of this compound and 3D Skin Equivalents
This compound, a second-generation systemic retinoid, is the active metabolite of etretinate and is primarily used in the treatment of severe psoriasis. Its therapeutic effects are mediated through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors. Upon binding, the this compound-receptor complex modulates the expression of genes involved in crucial cellular processes such as proliferation, differentiation, and inflammation. In the context of skin, this compound is known to normalize epidermal growth and differentiation, which is dysregulated in hyperproliferative skin disorders.
Three-dimensional (3D) organotypic skin culture models, also known as human skin equivalents (HSEs), have emerged as powerful in vitro tools that closely mimic the architecture and physiology of native human skin. These models typically consist of a dermal equivalent populated with fibroblasts, overlaid by a stratified, differentiated epidermis derived from human keratinocytes. The use of these models in preclinical research offers a significant advantage over traditional 2D cell culture by providing a more physiologically relevant system to study drug efficacy, toxicity, and mechanism of action.
The application of this compound to these 3D skin models allows for a controlled investigation of its effects on epidermal structure and function, providing valuable insights into its therapeutic mechanisms in a system that bridges the gap between monolayer culture and in vivo human studies.
Core Principles and Experimental Rationale
The primary hypothesis for applying this compound to 3D organotypic skin models is that it will modulate keratinocyte proliferation and differentiation, leading to a more organized and less hyperproliferative epidermis, mirroring its clinical effects. The experimental design detailed below is structured to test this hypothesis by treating established 3D skin models with varying concentrations of this compound and assessing the outcomes through histological, immunohistochemical, and molecular analyses.
The choice of this compound concentrations should ideally span the physiologically relevant range. While plasma concentrations in patients can vary, in vitro studies often utilize concentrations ranging from 0.1 µM to 10 µM to observe cellular effects. A dose-response study is crucial for determining the optimal concentration for the desired biological effect in the specific 3D skin model being used.
Experimental Workflow and Protocols
Overall Experimental Workflow
The following diagram illustrates the general workflow for the application of this compound in 3D organotypic skin culture models.
Caption: Experimental workflow for this compound application in 3D skin models.
Protocol: Establishment of 3D Organotypic Skin Culture
This protocol is a generalized guideline and may require optimization based on the specific cell types and reagents used.
Materials:
-
Human epidermal keratinocytes (primary or cell line)
-
Human dermal fibroblasts (primary or cell line)
-
Rat tail collagen type I
-
Cell culture inserts (e.g., 0.4 µm pore size)
-
Deep-well plates
-
Keratinocyte growth medium (e.g., KGM-Gold)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Organotypic culture medium (e.g., DMEM/F12 with supplements)
Procedure:
-
Dermal Equivalent Preparation:
-
Prepare a neutralized collagen solution on ice, containing fibroblasts at a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense the fibroblast-collagen mixture into cell culture inserts placed in a deep-well plate.
-
Allow the collagen to polymerize at 37°C for 60-90 minutes.
-
Equilibrate the dermal equivalents in fibroblast growth medium for 2-4 days, allowing for collagen contraction.
-
-
Keratinocyte Seeding:
-
Once the dermal equivalents have contracted, replace the medium with keratinocyte growth medium.
-
Seed keratinocytes onto the surface of the dermal equivalent at a density of 0.5-1.0 x 10^6 cells/insert.
-
Maintain the cultures in a submerged state for 2-4 days to allow for keratinocyte attachment and proliferation.
-
-
Air-Liquid Interface (ALI) Culture:
-
Lift the inserts onto stainless steel grids in deep-well plates containing organotypic culture medium, ensuring the medium only reaches the bottom of the insert. This creates the air-liquid interface.
-
Culture for 10-14 days to allow for full epidermal stratification and differentiation. Change the medium every 2-3 days.
-
Protocol: this compound Treatment
This compound can be introduced into the system either "systemically" (in the medium) or "topically" (applied directly to the epidermal surface).
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Organotypic culture medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.
-
Treatment:
-
Systemic Application: Dilute the this compound stock solution in the organotypic culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) at the same final concentration should be included. Replace the medium with the this compound-containing or vehicle control medium and continue culture for the desired treatment duration (e.g., 48-72 hours).
-
Topical Application: For a more clinically relevant application, this compound can be formulated in a suitable vehicle (e.g., propylene glycol) and applied directly to the stratum corneum of the 3D skin model.
-
-
Harvesting: At the end of the treatment period, harvest the 3D skin models for downstream analysis.
Analytical Methods for Model Evaluation
Histological Analysis
Purpose: To assess the overall morphology of the epidermis, including thickness, stratification, and organization.
Protocol:
-
Fix the harvested tissues in 10% neutral buffered formalin.
-
Process and embed the tissues in paraffin.
-
Section the paraffin blocks (5 µm thickness) and mount on slides.
-
Perform Hematoxylin and Eosin (H&E) staining.
-
Image the stained sections using a light microscope.
Expected Outcomes: In untreated models, a well-stratified epidermis with distinct basal, spinous, granular, and cornified layers should be observed. This compound treatment is expected to normalize hyperproliferative models, potentially reducing epidermal thickness and promoting a more organized stratum corneum.
Immunohistochemistry (IHC)
Purpose: To evaluate the expression and localization of key protein markers of proliferation and differentiation.
Protocol:
-
Use paraffin-embedded sections as prepared for histology.
-
Perform antigen retrieval as required for the specific antibodies.
-
Incubate with primary antibodies against markers of interest (see table below).
-
Incubate with appropriate secondary antibodies.
-
Use a suitable detection system (e.g., DAB or fluorescence) and counterstain with hematoxylin or DAPI.
-
Image the stained sections.
Table 1: Key IHC Markers for 3D Skin Model Analysis
| Marker | Cellular Process | Expected Effect of this compound |
| Ki-67 | Proliferation | Decrease in expression |
| Keratin 10 (K10) | Early Differentiation | Increased and more organized expression |
| Loricrin | Late Differentiation | Increased expression in the granular layer |
| Filaggrin | Late Differentiation | Increased expression in the granular layer |
| Involucrin | Terminal Differentiation | Modulated expression pattern |
Gene Expression Analysis (qPCR)
Purpose: To quantify changes in the expression of genes involved in retinoid signaling, proliferation, and differentiation.
Protocol:
-
Harvest the epidermal layer from the 3D skin models.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., RARA, RARB, RARG, KRT10, LOR, FLG) and a housekeeping gene for normalization.
This compound's Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its effects by modulating gene expression through RARs and RXRs. The following diagram illustrates this simplified signaling pathway.
Caption: Simplified signaling pathway of this compound in keratinocytes.
Troubleshooting and Data Interpretation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor epidermal stratification | Suboptimal culture conditions, low cell viability | Optimize culture medium, check cell quality and seeding density |
| High variability between replicates | Inconsistent handling, edge effects | Standardize all procedural steps, do not use outer wells of plates |
| No observable effect of this compound | Incorrect concentration, insufficient treatment time, degraded compound | Perform a dose-response and time-course study, use freshly prepared solutions |
| Cytotoxicity at high concentrations | This compound toxicity | Lower the concentration range, perform a cell viability assay (e.g., MTT) |
Data Interpretation: A successful experiment will demonstrate a dose-dependent effect of this compound on the 3D skin model. This may manifest as a reduction in epidermal thickness (H&E), a decrease in the number of Ki-67 positive cells (IHC), and an increase in the expression of differentiation markers like Keratin 10 and Loricrin (IHC, qPCR). These findings would be consistent with this compound's known biological activity and support the use of the 3D organotypic skin model for studying its effects.
References
- Orfanos, C. E., Zouboulis, C. C., Almond-Roesler, B., & Geilen, C. C. (1997).
- Saurat, J. H., & Sorg, O. (2018). The new retinoid saga.
- Rossetti, S., et al. (2022). Retinoids: A Journey from the Bench to the Bedside. International Journal of Molecular Sciences, 23(5), 2598. [Link]
Protocol for Determining Acitretin Cytotoxicity Using the MTT Assay
An Application Guide for Researchers
Introduction: Acitretin and the Imperative for Cytotoxicity Profiling
This compound, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1][2] Its therapeutic effect is primarily mediated by modulating the proliferation and differentiation of epidermal keratinocytes.[1][3] this compound and its metabolites bind to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of genes involved in cellular growth and inflammation.[4][5] While not a classical cytotoxic agent, its potent antiproliferative effects necessitate a precise understanding of its dose-dependent impact on cell viability.[6][7]
This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This well-established colorimetric method is a reliable tool for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
The Principle of the MTT Assay
The MTT assay is predicated on the enzymatic activity of viable cells.[11] The central mechanism involves the reduction of the water-soluble, yellow tetrazolium salt, MTT, into an insoluble, purple formazan product.[12][13] This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[12][14] Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[14] The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically.[12][15]
Materials and Reagents
Equipment:
-
Laminar Flow Hood (Sterile)
-
37°C, 5% CO₂ Humidified Incubator
-
Inverted Microscope
-
Microplate Reader (with absorbance detection at 570 nm and a reference wavelength of ~650 nm)
-
Multichannel Pipettor and Sterile Tips
-
Serological Pipettes
-
Sterile Tubes (1.5 mL, 15 mL, 50 mL)
-
96-well flat-bottom, tissue culture-grade plates
Reagents:
-
This compound: Purity >98%.
-
Cell Line: Appropriate for the research question (e.g., HaCaT keratinocytes, A431 skin carcinoma cells, or primary patient-derived cells).
-
Cell Culture Medium: As required for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution (100X).
-
Trypsin-EDTA Solution (0.25%).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Molecular Biology Grade.
-
Dimethyl Sulfoxide (DMSO): Cell culture or HPLC grade.
Reagent Preparation
This compound Stock Solution (e.g., 10 mM)
This compound is highly lipophilic and insoluble in aqueous solutions.[16] Therefore, DMSO is the recommended solvent.
-
Safety First: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Weigh the required amount of this compound powder to prepare a high-concentration stock (e.g., 10 mM).
-
Dissolve the powder in 100% DMSO. Vortex or sonicate briefly to ensure complete dissolution.[13]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into sterile, light-protected microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
MTT Solution (5 mg/mL)
-
Weigh 50 mg of MTT powder and dissolve it in 10 mL of sterile PBS (pH 7.4) to achieve a final concentration of 5 mg/mL.[8][13]
-
Mix thoroughly by vortexing until the MTT is completely dissolved.
-
Filter-sterilize the solution through a 0.22 µm filter into a new sterile, light-protected container (e.g., a foil-wrapped Falcon tube).[8][13]
-
Store the MTT solution protected from light at 4°C for short-term use (weeks) or at -20°C for long-term storage (months).[8][13]
Experimental Protocol: Step-by-Step Methodology
The following workflow provides a comprehensive guide to performing the cytotoxicity assay.
| Problem | Potential Cause | Solution |
| High Background in Blank Wells | Contamination of medium; Phenol red interference. | Use fresh, high-quality reagents. Use a serum-free medium during the MTT incubation step. |
| Low Absorbance Readings | Cell seeding density too low; Insufficient MTT incubation time. | Optimize cell number to ensure absorbance is in the linear range (0.75-1.25). [17][18]Increase MTT incubation time, checking for crystal formation. |
| Incomplete Formazan Solubilization | Insufficient solvent volume or mixing. | Ensure complete removal of medium before adding DMSO. Increase mixing time on an orbital shaker. |
| This compound Interference | This compound is a colored compound and may have reducing properties. | Run a control plate with this compound in medium without cells to check for direct reduction of MTT or absorbance interference. [19] |
| High Variability Between Replicates | Inaccurate pipetting; "Edge effect"; Cell clumping. | Ensure careful and consistent pipetting. Avoid using outer wells. Ensure a single-cell suspension before seeding. |
Limitations and Alternatives
While robust, the MTT assay has limitations. It measures metabolic activity, not cell number directly. Conditions that alter cellular metabolism without killing the cell can provide misleading results. [12]Furthermore, compounds like this compound can interfere with the assay chemistry. [20] Alternative Assays:
-
WST/XTT/MTS Assays: These use water-soluble tetrazolium salts, producing a soluble formazan product, which simplifies the protocol by removing the solubilization step. [21]* Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric assay where the blue resazurin is reduced to the pink, fluorescent resorufin by viable cells. [21][22]* ATP-Based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells. This is often considered a more reliable alternative. [23]* Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity, where dead cells with compromised membranes take up the blue dye. [21] The choice of assay should always be validated for the specific cell line and test compound being investigated.
References
- Wikipedia. (2023). MTT assay.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(21), 12827.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Adan, A., Kiraz, Y., & Baran, Y. (2017). Cell viability assays: Alternatives to the MTT assay. Biotechnology Journal, 12(3), 1600619.
- CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Goa, K. L., & Bryson, H. M. (1994). This compound. A review of its pharmacology and therapeutic use. Drugs, 47(3), 518–544.
- Pilkington, G. J., et al. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 40(10), 5427-5436.
- 4Biosciences. (2023). Alternatives to MTT Assay in Cell Viability Assessments.
- Puig, L., et al. (2013). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas, 104(7), 599-613.
- Pilkington, G. J., et al. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. PubMed.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- ResearchGate. (2015). How can I calculate IC50 from mtt results?.
- National Center for Biotechnology Information. (2023). This compound - StatPearls.
- How to calculate IC50 from MTT assay. (2020). YouTube.
- Dogra, S., & Yadav, S. (2014). This compound in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 80(1), 3.
- ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.
- MTT assay and IC50 calculation. (2024). YouTube.
- MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. (2024). YouTube.
- Patsnap Synapse. (2024). What is the mechanism of this compound?.
- IARC Publications. (n.d.). Handbook 6 - this compound.
- Taylor & Francis Online. (2024). Enhancing topical this compound delivery: formulation and evaluation of solid lipid nanoparticles for efficient skin therapy through in vitro and ex vivo testing.
- bepls. (n.d.). Formulation and Evaluation of this compound Transdermal Gel for The Treatment of Psoriasis.
- Google Patents. (n.d.). WO2007017720A1 - Process for the preparation of this compound.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- de Oliveira, R. M., et al. (2013). Cytotoxic and genotoxic effects of this compound, alone or in combination with psoralen-ultraviolet A or narrow-band ultraviolet B-therapy in psoriatic patients. Mutation Research, 753(2), 119-124.
- National Center for Biotechnology Information. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell....
- Next Steps in Dermatology. (2021). This compound for Psoriasis | Therapeutic Cheat Sheet.
Sources
- 1. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. nextstepsinderm.com [nextstepsinderm.com]
- 3. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and genotoxic effects of this compound, alone or in combination with psoralen-ultraviolet A or narrow-band ultraviolet B-therapy in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. clyte.tech [clyte.tech]
- 15. mdpi.com [mdpi.com]
- 16. publications.iarc.who.int [publications.iarc.who.int]
- 17. atcc.org [atcc.org]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. blog.quartzy.com [blog.quartzy.com]
- 22. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 23. Is Your MTT Assay the Right Choice? [promega.jp]
Using Acitretin to induce apoptosis in squamous cell carcinoma lines
Application Note & Protocols
Topic: Inducing Apoptosis in Squamous Cell Carcinoma (SCC) Lines with Acitretin
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound as a Pro-Apoptotic Agent in Squatous Cell Carcinoma
This compound, a second-generation synthetic retinoid, is a metabolite of etretinate and is primarily used in the systemic treatment of severe psoriasis.[1] Beyond its established anti-proliferative and anti-inflammatory effects that normalize keratinocyte differentiation, this compound has demonstrated significant potential as a chemopreventive and therapeutic agent against cutaneous malignancies, including squamous cell carcinoma (SCC).[2][3][4] Its mechanism of action involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as transcription factors to modulate the expression of over 500 genes involved in cell cycle control, differentiation, and apoptosis.[1][3]
This application note provides a detailed guide for researchers on the use of this compound to specifically induce apoptosis in human SCC cell lines. We will delve into the primary signaling pathway implicated in this process, present validated experimental protocols to quantify apoptosis, and offer data-driven insights to guide experimental design. Studies have shown that this compound can preferentially inhibit the growth of SCC cells in a dose- and time-dependent manner, while exhibiting minimal toxicity to non-malignant keratinocytes, highlighting its specificity for neoplastic cells.[2][5] The protocols herein are designed to be self-validating, incorporating essential controls and multiple endpoints to ensure the trustworthiness and reproducibility of findings.
Mechanism of Action: The CD95 (Fas) Death Receptor Pathway
The primary mechanism by which this compound induces apoptosis in cutaneous SCC cells is through the activation of the extrinsic apoptosis pathway, specifically via the CD95 (Fas) death receptor signaling cascade.[2][5][6] Research on the human cutaneous SCC cell line SCL-1 has shown that this compound treatment leads to an increased expression of CD95 (Fas receptor) and its corresponding ligand, CD95L (FasL).[5][7]
This upregulation facilitates the recruitment of the Fas-associated death domain (FADD) adaptor protein to the intracellular domain of the trimerized CD95 receptor. This complex, known as the Death-Inducing Signaling Complex (DISC), recruits and activates pro-caspase-8.[5] Activated caspase-8, an initiator caspase, then triggers a downstream caspase cascade, primarily by cleaving and activating effector caspases such as caspase-3.[2][5] The activation of caspase-3 is a critical execution step, leading to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis.[2] Notably, the process is effectively suppressed by caspase-8 inhibitors but not by caspase-9 inhibitors, confirming the dominant role of the extrinsic death receptor pathway.[2][5]
Caption: this compound-induced CD95 signaling pathway in SCC cells.
Quantitative Data Summary: this compound Effects on SCC Cell Lines
The following table summarizes the quantitative effects of this compound treatment on various squamous cell carcinoma cell lines as reported in the literature. These values can serve as a baseline for designing dose-response and time-course experiments.
| Cell Line | Assay Type | This compound Concentration | Treatment Duration | Key Findings | Reference |
| SCL-1 | MTT Assay | 10⁻⁹ M to 10⁻⁵ M | 3 days | Dose-dependent inhibition of cell growth. | [2] |
| SCL-1 | Cell Death ELISA | 10⁻⁵ M | 1, 2, 3 days | Time-dependent increase in apoptosis. | [2] |
| SCL-1 | Annexin V/PI | 10⁻⁵ M | 1, 2, 3 days | Time-dependent increase in Annexin V positive cells. | [2][5] |
| A431 | MTT Assay | 10⁻⁵ M | 24, 48, 72, 96 hrs | Time-dependent inhibition of cell growth. | [8][9] |
| A431 | Annexin V | 10⁻⁵ M | 48 hrs | Increased percentage of positively stained apoptotic cells. | [8][9] |
| HaCaT | MTT Assay | 10⁻⁹ M to 10⁻⁵ M | 3 days | Minimal inhibitory effects on non-malignant cells. | [2] |
Experimental Workflow
A robust investigation into this compound-induced apoptosis involves a multi-faceted approach, starting from basic cell culture and treatment, followed by parallel assays to assess viability, confirm apoptosis, and analyze the underlying molecular machinery.
Caption: General experimental workflow for studying this compound effects.
Detailed Application Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the basic steps for culturing SCC cells and treating them with this compound.
-
Cell Seeding:
-
Culture human SCC cell lines (e.g., SCL-1, A431) in the recommended complete growth medium until they reach 70-80% confluency.
-
Trypsinize and seed the cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis and flow cytometry) at a predetermined optimal density.
-
Allow cells to adhere and stabilize for at least 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
This compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store aliquots at -20°C, protected from light.
-
On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in complete growth medium to achieve the final desired concentrations (e.g., ranging from 10⁻⁸ M to 10⁻⁴ M).[10]
-
-
Treatment:
-
Carefully remove the old medium from the cell plates.
-
Add the medium containing the various concentrations of this compound to the respective wells.
-
Crucial Control: Include a "vehicle-only" control group containing the highest concentration of DMSO used in the experiment to account for any solvent-induced effects.[10] Also, include an untreated control group with fresh medium only.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting:
-
Following this compound treatment, collect both the floating cells (from the culture medium) and the adherent cells.
-
To harvest adherent cells, wash gently with cold PBS, then detach using a mild cell dissociation solution or trypsin. Combine these with the floating cells collected earlier. This step is crucial to ensure all cell populations are analyzed.[11]
-
Centrifuge the cell suspension at approximately 500 x g for 5-7 minutes at 4°C.[11]
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[12][13]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) to the cell suspension.[12][13]
-
Gently vortex and incubate for 15-20 minutes at room temperature, protected from light.[10][13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Just before analysis, add 5 µL of Propidium Iodide (PI) staining solution.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) by flow cytometry.[13]
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
-
Data Interpretation:
-
Protocol 3: Caspase-3/7 Activity Assay (Luminescent Method)
This protocol quantifies the activity of key executioner caspases, providing a biochemical measure of apoptosis. The Caspase-Glo® 3/7 Assay is a common method.[14][15]
-
Assay Setup:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound as described in Protocol 1. Include appropriate vehicle and untreated controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[15]
-
-
Reagent Addition:
-
Incubation and Measurement:
-
Mix the contents of the wells gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.[16]
-
Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[15]
-
-
Data Analysis:
-
Calculate the fold increase in caspase activity by comparing the luminescence of treated samples to that of the untreated control.
-
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
-
Protein Lysate Preparation:
-
After treatment (Protocol 1), harvest cells and wash twice with cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Agitate the lysate for 30 minutes at 4°C, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[18]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA assay.[19]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) to prevent non-specific antibody binding.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[18]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis to quantify changes in protein expression relative to the loading control. An increase in the Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.[20]
-
References
- Lin, X., He, C., et al. (2011). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. British Journal of Dermatology.
- Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray.
- Lin, X., He, C., et al. (2011). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. PubMed Central.
- NIH. (n.d.). Caspase Protocols in Mice. PubMed Central.
- protocols.io. (2025). Caspase 3/7 Activity. protocols.io.
- Bissonnette, R., et al. (2023). This compound. StatPearls - NCBI Bookshelf.
- Lin, X., & He, C. (2011). This compound Induces Apoptosis Through CD95 Signalling. Amanote Research.
- MDPI. (2021). Retinoids in Cutaneous Squamous Cell Carcinoma. MDPI.
- Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core | ECU. East Carolina University.
- ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. ResearchGate.
- Chinese Journal of Dermatology. (n.d.). The Effects of this compound on the Growth and Apoptosis Induction in Epidermal Squamous Cell Carcinoma Cells. Chinese Journal of Dermatology.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
- ResearchGate. (2025). This compound Enhances the Cytotoxic Effect of 5-aminolevulinic Acid Photodynamic Therapy on Squamous Cell Carcinoma Cells | Request PDF. ResearchGate.
- YouTube. (2024). This compound in Dermatology - Agent, Mechanism of Action, Uses, Side-effects. YouTube.
- Academax. (n.d.). This compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431. Academax.
- ClinicalTrials.gov. (2011). This compound in Preventing Skin Cancer in Patients at High Risk for Skin Cancer. ClinicalTrials.gov.
- PubMed. (2022). This compound enhances the cytotoxic effect of 5-aminolevulinic acid photodynamic therapy on squamous cell carcinoma cells. PubMed.
- ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG.... ResearchGate.
- Journal of Dermatological Treatment. (2003). This compound suppression of squamous cell carcinoma: case report and literature review. Journal of Dermatological Treatment.
- PubMed. (2008). [this compound Induces Apoptosis and Changes of Relative Signaling Pathway in Epidermoid Carcinoma Cell Line A431]. PubMed.
- YouTube. (2020). Western Blot Protocol. YouTube.
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound suppression of squamous cell carcinoma: case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) this compound Induces Apoptosis Through CD95 Signalling [research.amanote.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431-Academax [idesign.academax.com]
- 9. [this compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Note: A Validated Protocol for Western Blot Analysis of Protein Expression Following Acitretin Treatment
Abstract
Acitretin, a second-generation systemic retinoid, is a critical therapeutic agent for severe psoriasis and other keratinization disorders.[1][2] Its mechanism of action involves the modulation of gene transcription, leading to significant changes in the cellular proteome that normalize cell proliferation and differentiation and reduce inflammation.[3][4] Western blotting is an indispensable technique for elucidating these molecular changes by quantifying the expression levels of specific proteins. This guide provides a comprehensive, field-tested protocol for analyzing protein expression in cells or tissues treated with this compound. We delve into the causality behind experimental choices, from initial sample preparation to final data analysis, to ensure the generation of robust, reproducible, and quantitative results for researchers in dermatology, oncology, and drug development.
Scientific Background: The Molecular Action of this compound
Understanding this compound's mechanism is fundamental to designing a meaningful Western blot experiment. As a synthetic analog of retinoic acid, this compound's effects are mediated through nuclear receptors.[3]
1.1. Primary Mechanism: RAR/RXR-Mediated Gene Transcription
This compound binds to cytosolic retinoic acid-binding proteins (CRABP), which transport it into the nucleus.[4] Inside the nucleus, it activates two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3][4] These receptors form RAR/RXR heterodimers, which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3][5] This binding event recruits co-activator or co-repressor complexes to modulate the transcription of genes involved in critical cellular processes.[1] The ultimate downstream effects include the normalization of keratinocyte proliferation and differentiation, which is key to its therapeutic effect in psoriasis.[1][6]
Caption: this compound's primary mechanism via RAR/RXR signaling.
1.2. Key Signaling Pathways and Potential Protein Targets
Beyond its primary mechanism, this compound influences several signaling pathways implicated in hyperproliferative and inflammatory conditions. These pathways provide a rich source of target proteins for Western blot analysis.
-
JAK/STAT Pathway: this compound has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for mediating the effects of pro-inflammatory cytokines like IFN-γ and IL-6.[7][8] This can lead to decreased expression of downstream targets. Potential proteins to probe include phosphorylated (p-)STAT1 and p-STAT3, and total STAT1/3.[8]
-
Apoptosis Pathways: In skin cancer cell lines, this compound induces apoptosis. One study identified the upregulation of the CD95 (Fas) death receptor pathway, suggesting increased levels of CD95, CD95-Ligand, and FADD as potential markers.[9]
-
Cell Cycle Regulators: By normalizing proliferation, this compound can decrease the expression of key cell cycle proteins. Studies have shown reduced levels of Cyclin D1, Cyclin E, and Ki-67 in psoriatic lesions after treatment.[10]
-
Inflammatory Cytokines: this compound therapy is associated with a reduction in pro-inflammatory cytokines. While cytokines themselves are often measured by ELISA, Western blotting can be used to analyze the expression of proteins regulated by these cytokines or the receptors they bind to. For example, this compound has been shown to decrease the expression of IFN-γ and IL-17.[4][11]
Experimental Design: A Self-Validating System
The integrity of your data hinges on a well-controlled experimental design. For this compound studies, this involves careful consideration of the treatment and the inclusion of rigorous controls.
-
Cell/Tissue Model: Select a model relevant to your research question. Human keratinocyte cell lines (e.g., HaCaT), skin cancer cell lines (e.g., A431, SCL-1), or skin biopsies from treated animal models or patients are common choices.[7][8][9]
-
This compound Treatment:
-
Essential Controls:
-
Vehicle Control: This is the most critical control. Treat cells with the same solvent used to dissolve this compound (typically DMSO) at the same final concentration as the treated samples. This ensures that observed effects are due to the drug and not the solvent.
-
Untreated Control: A baseline sample with no treatment.
-
Positive Control: A cell lysate or tissue known to express your target protein. This validates antibody performance and the overall protocol.
-
Loading Control: Essential for data normalization to correct for minor variations in protein loading between lanes.
-
Detailed Western Blot Protocol
This protocol is optimized for cultured cells treated with this compound. Modifications for tissue samples primarily involve the initial homogenization and lysis steps.
Caption: Experimental workflow for Western blot analysis.
3.1. Materials and Reagents
| Reagent | Recommended Source/Composition |
| Lysis Buffer | RIPA Buffer (Radioimmunoprecipitation assay buffer). Add fresh Protease and Phosphatase Inhibitor Cocktails immediately before use.[12] |
| Protein Assay | BCA (Bicinchoninic acid) Assay Kit |
| Loading Buffer | 4x Laemmli Sample Buffer (with β-mercaptoethanol or DTT) |
| Gels | Precast polyacrylamide gels (e.g., 4-15% gradient) are recommended for consistency.[13] |
| Running Buffer | Tris-Glycine-SDS Buffer |
| Transfer Buffer | Tris-Glycine buffer with 20% methanol |
| Membrane | PVDF (Polyvinylidene fluoride) membrane (0.45 µm) |
| Blocking Buffer | 5% (w/v) non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Expert Tip: Use BSA for phospho-specific antibodies to avoid background from casein.[14] |
| Wash Buffer (TBST) | Tris-Buffered Saline with 0.1% Tween-20 |
| Primary Antibodies | Target-specific, validated for Western blot. See Table 2 for examples. |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
3.2. Step-by-Step Methodology
Step 1: Cell Lysis and Protein Extraction
-
Aspirate culture media from control and this compound-treated cell culture dishes.
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA Lysis Buffer (supplemented with inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).[15]
-
Scrape cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, clean tube. Store at -80°C or proceed to quantification.
Step 2: Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Causality Check: Accurate quantification is crucial for ensuring equal protein loading across all lanes, which is the first step toward reliable quantitative comparison.
Step 3: SDS-PAGE and Protein Transfer
-
Calculate the volume of lysate needed to load 20-40 µg of total protein per lane.[13]
-
Add 4x Laemmli buffer to each sample, boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein into the wells of a polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a pre-activated PVDF membrane using a wet or semi-dry transfer system. A standard transfer is 100V for 60-90 minutes.[15]
Step 4: Immunoblotting
-
After transfer, rinse the membrane briefly in TBST.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.[14]
-
Incubate the membrane with the primary antibody diluted in Blocking Buffer. Incubation is typically performed overnight at 4°C with gentle agitation. (See Table 2 for dilution guidance).
-
Wash the membrane three times for 5-10 minutes each in TBST to remove unbound primary antibody.[13]
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5,000 to 1:20,000 dilution in Blocking Buffer) for 1 hour at room temperature.[16]
-
Wash the membrane again, three times for 10 minutes each in TBST.
Table 2: Example Primary Antibody Dilutions (Optimization Required)
| Target Protein | Starting Dilution | Rationale / Pathway |
| p-STAT3 (Tyr705) | 1:1000 | JAK/STAT Signaling |
| Total STAT3 | 1:1000 | JAK/STAT Signaling |
| Cyclin D1 | 1:1000 | Cell Cycle Control |
| CD95 (Fas) | 1:500 - 1:1000 | Apoptosis |
| β-Actin | 1:5000 | Loading Control |
| GAPDH | 1:5000 | Loading Control |
Note: Always optimize antibody concentrations. A dot blot can be a quick method for initial optimization.[17]
Step 5: Signal Detection and Imaging
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system (e.g., CCD camera-based imager). Expose for various times to ensure the signal is within the linear dynamic range and not saturated.[18]
Data Analysis and Quantitative Integrity
-
Normalization: This is the most critical step for accurate quantification. It corrects for unavoidable well-to-well variability.[19]
-
Housekeeping Proteins (HKPs): Normalize the band intensity of your target protein to that of a loading control (e.g., β-Actin, GAPDH) in the same lane. Trustworthiness Check: You MUST validate that the expression of your chosen HKP is not affected by this compound treatment in your specific experimental model.[19]
-
Total Protein Normalization (TPN): A more robust method involves staining the membrane with a total protein stain (e.g., Ponceau S or a fluorescent stain) and normalizing the target protein signal to the total protein signal in that lane. This avoids the potential pitfalls of HKP expression changes.[20][21]
-
-
Densitometry:
-
Use imaging software (e.g., ImageJ, Bio-Rad Image Lab) to measure the intensity of each band.
-
Subtract the local background from each band's intensity value.[18]
-
Calculate the normalized intensity for each sample:
-
Normalized Target = (Target Intensity) / (Loading Control Intensity)
-
-
-
Calculating Fold Change:
-
Express the normalized intensity of each treated sample relative to the normalized intensity of the vehicle control.
-
Fold Change = (Normalized Intensity of Treated Sample) / (Average Normalized Intensity of Control Samples)
-
-
Statistical Analysis: Perform experiments in triplicate to allow for statistical analysis (e.g., t-test or ANOVA) to determine the significance of observed changes.[18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | Inactive antibody; Insufficient protein load; Over-washing; Incorrect secondary. | Confirm protein expression with a positive control; Increase protein load; Optimize antibody dilutions (try a more concentrated solution); Reduce wash times.[17] |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time to 2 hours or switch blocking agent (milk vs. BSA); Decrease antibody concentration; Increase number and duration of washes.[14][16] |
| Non-specific Bands | Antibody concentration too high; Lysate contains degraded proteins. | Perform a dilution series to find the optimal antibody concentration; Ensure fresh protease inhibitors are used during lysis.[14] |
| Saturated Signal | Too much protein loaded; Antibody concentration too high; Overexposure. | Load less protein; Use a more dilute antibody solution; Reduce image acquisition time. Ensure you are working in the linear range of detection.[18][19] |
References
- Patsnap Synapse. (2024).
- Sarkar, R., Chugh, S., & Garg, V. K. (2013). This compound in dermatology. Indian Journal of Dermatology, Venereology, and Leprology. Source
- Oakley, A. M., & Rehman, H. (2023). This compound.
- LI-COR Biosciences. (2020).
- Abcam.
- Bitesize Bio.
- Bio-Rad. (2018). Best Practices for the Best Western Blots.
- Bio-Rad.
- Tsai, T. F., et al. (2007). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Journal of Cellular and Molecular Medicine. Source
- Man, X. Y., et al. (2006). [this compound Induces Apoptosis and Changes of Relative Signaling Pathway in Epidermoid Carcinoma Cell Line A431]. PubMed. Source
- BenchChem. Pharmacogenomics of this compound Response in Psoriasis: A Technical Guide. Source
- Wang, H., et al. (2017). This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling. Biomedicine & Pharmacotherapy. Source
- Puig, L., et al. (2013). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas. Source
- Liu, X., et al. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Immunology. Source
- Niu, X. W., et al. (2012). This compound exerted a greater influence on T-helper (Th)1 and Th17 than on Th2 cells in treatment of psoriasis vulgaris.
- Proteintech Group. 7 Tips For Optimizing Your Western Blotting Experiments. Source
- Promega Connections. (2014). Optimize Your Western Blot. Source
- Thermo Fisher Scientific. Dot blotting: the key to optimizing your western blot. Source
- Biocompare. (2012). Tips for Optimizing Western Blot Protocols. Source
- OriGene Technologies Inc. Western Blot Protocol. Source
- Addgene Blog. (2024). Troubleshooting and Optimizing a Western Blot. Source
- Next Steps in Dermatology. (2021).
- BenchChem. Application Notes and Protocols for Studying this compound Efficacy in Psoriasis Using Animal Models. Source
- ResearchGate. Comparison of expression by western blot analysis before and after.... Source
- Puig, L., et al. (2013). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas (English Edition). Source
Sources
- 1. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 7. [this compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound exerted a greater influence on T-helper (Th)1 and Th17 than on Th2 cells in treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. origene.com [origene.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. licorbio.com [licorbio.com]
- 20. bio-rad.com [bio-rad.com]
- 21. biocompare.com [biocompare.com]
Application Note: A Validated Protocol for a Quantitative Gene Expression Analysis in Acitretin-Treated Cells Using qPCR
Audience: Researchers, scientists, and drug development professionals engaged in dermatology, pharmacology, and molecular biology.
Abstract: Acitretin, a second-generation oral retinoid, is a cornerstone therapy for severe psoriasis and other disorders of keratinization.[1] Its therapeutic efficacy stems from its ability to modulate gene expression, thereby normalizing keratinocyte proliferation, differentiation, and inflammatory responses.[2][3] This application note provides a comprehensive, field-proven guide to analyzing these molecular changes using quantitative real-time PCR (qPCR). We delve into the causality behind experimental choices, from cell model selection to data analysis, ensuring a robust and reproducible workflow grounded in the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines.[4][5][6]
Foundational Principles: The "Why" Behind the Workflow
Understanding the molecular basis of this compound's action is paramount to designing a meaningful gene expression study. Its effects are not random; they are the result of a specific signaling cascade that directly alters the cellular transcriptome.
The Core Mechanism: Nuclear Receptor Modulation
This compound, a synthetic analog of retinoic acid, functions as a ligand for two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2][7] The process is as follows:
-
Cellular Entry & Transport: this compound enters the cell and is transported to the nucleus.[7]
-
Receptor Binding & Dimerization: In the nucleus, it binds to and activates RARs and RXRs. These activated receptors form a heterodimer (RAR-RXR).[1][2]
-
DNA Binding: The RAR-RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are located in the promoter regions of target genes.[1][2]
-
Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, initiating or repressing the transcription of downstream genes. This ultimately leads to the desired therapeutic effects, such as reduced cell proliferation and normalized differentiation.[1][3]
Caption: this compound's primary signaling pathway via RAR/RXR activation.
Why qPCR is the Gold Standard for Validation
Quantitative PCR is an indispensable tool for this application due to its high sensitivity, specificity, and broad dynamic range. It allows for the precise measurement of changes in mRNA levels for specific genes of interest, providing direct evidence of this compound's transcriptional impact. This technique is crucial for validating findings from broader screening methods (like microarrays) or for directly testing hypotheses about this compound's effect on specific cellular pathways, such as inflammation (e.g., IL-6) or cell signaling (e.g., STAT1/STAT3).[7][8]
Experimental Design: A Blueprint for Success
A well-designed experiment is the foundation of reliable data. This involves careful consideration of cell models, treatment conditions, and the selection of both target and reference genes.
Cell Models, Dosing, and Controls
-
Cell Line Selection: The choice of cell line is critical. Human keratinocyte cell lines like HaCaT are widely used as they represent the primary target cells for this compound in the skin.[8] For cancer-related studies, skin squamous cell carcinoma lines such as SCL-1 can be employed.[9]
-
Treatment Conditions: It is essential to perform both dose-response and time-course experiments to identify the optimal concentration and duration of this compound treatment. A vehicle control (e.g., DMSO, the solvent for this compound) must always be included to ensure that observed effects are due to the drug itself and not the solvent.[10]
-
Biological Replicates: A minimum of three independent biological replicates should be performed for each condition to ensure statistical power and confidence in the results.
Strategic Selection of Target and Reference Genes
The validity of a qPCR experiment hinges on the appropriate selection of genes for analysis.
-
Target Genes: These should be chosen based on this compound's known biological effects. The table below provides a curated list of potential targets.
-
Reference Genes (Housekeeping Genes): Normalization of qPCR data requires internal control genes whose expression remains stable across all experimental conditions. This is a critical control step. The use of unstable reference genes is a common source of error. While GAPDH and ACTB are frequently used, their expression can be affected by retinoid treatment in keratinocytes.[11] Therefore, validating reference genes for your specific cell model and treatment is essential. Literature suggests more stable alternatives for keratinocytes.[12][13]
| Gene Category | Target Gene | Function & Rationale for Selection |
| Inflammation | IL6, IL8 | Pro-inflammatory cytokines known to be modulated by retinoids.[7] |
| Cell Signaling | STAT1, STAT3 | Key components of the JAK/STAT pathway, which is implicated in psoriasis and modulated by this compound.[8] |
| Retinoid Response | RARB | Retinoic Acid Receptor Beta; a classic, well-established target gene for retinoids, serving as a positive control.[10] |
| Keratinocyte Diff. | KRT1, KRT10 | Keratins that are markers for epidermal differentiation. |
| Proliferation | MKI67 | Marker of proliferation, Ki-67. This compound has anti-proliferative effects.[3] |
| Reference Genes | UBC, YWHAZ | Ubiquitin C and 14-3-3 protein zeta. Demonstrated to be highly stable in proliferating and differentiating keratinocytes.[12] |
| (Alternative Refs) | GUSB, SDHA | Glucuronidase Beta and Succinate Dehydrogenase Complex Subunit A. Identified as stable reference genes in keratinocytes under various conditions.[11][13] |
The Workflow: From Cell Culture to Data Analysis
This section provides a detailed, step-by-step protocol. Adherence to these steps, in conjunction with good laboratory practice and aseptic technique, is crucial for generating high-quality, reproducible data.
Caption: The complete experimental workflow for qPCR analysis.
DETAILED EXPERIMENTAL PROTOCOLS
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed HaCaT keratinocytes into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control with an equivalent amount of DMSO.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Harvesting: Aspirate the medium, wash the cells once with ice-cold PBS, and lyse the cells directly in the well by adding 1 mL of a TRIzol-like reagent.[14] Pipette the lysate up and down several times to ensure homogeneity and transfer to a microcentrifuge tube.
Protocol 2: RNA Extraction and Quality Control
Causality Check: This protocol aims to isolate high-purity RNA, free from genomic DNA and protein contaminants, which are inhibitory to downstream enzymatic reactions.
-
Phase Separation: Add 200 µL of chloroform to the 1 mL of cell lysate. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[15][16]
-
RNA Precipitation: Carefully transfer the upper, colorless aqueous phase to a new tube. Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. An RNA pellet should be visible.
-
RNA Wash: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol (prepared with nuclease-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of nuclease-free water.
-
Quality Control (QC):
-
Quantity: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity: Assess the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
Integrity (Optional but Recommended): Run an aliquot on a 1% agarose gel to visualize intact 28S and 18S ribosomal RNA bands.
-
Protocol 3: cDNA Synthesis (Two-Step RT-qPCR)
Causality Check: The reverse transcription step converts the unstable RNA into stable complementary DNA (cDNA), which serves as the template for the qPCR amplification. A two-step protocol is preferred for its flexibility in cDNA archival and use in multiple qPCR reactions.[17]
-
gDNA Removal (Recommended): Treat 1 µg of total RNA with DNase I according to the manufacturer's protocol to eliminate any contaminating genomic DNA.
-
Reaction Setup: In a 0.2 mL PCR tube on ice, combine the following:
-
DNase-treated RNA: 1 µg
-
Oligo(dT) or Random Hexamer Primers: 1 µL
-
dNTP Mix (10 mM): 1 µL
-
Nuclease-free water: to a volume of 13 µL
-
-
Denaturation: Mix gently, spin down, and incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Reverse Transcription Mix: Add the following to the tube:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase Enzyme: 1 µL
-
Nuclease-free water: 1 µL
-
-
Incubation: Mix gently and incubate according to the enzyme manufacturer's recommendation (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative PCR (SYBR Green Method)
Causality Check: This step amplifies and quantifies the target cDNA. SYBR Green dye binds to double-stranded DNA, emitting a fluorescent signal proportional to the amount of amplified product. A melt curve analysis at the end is a crucial QC step to verify the specificity of the amplification product.[10]
-
cDNA Dilution: Dilute the cDNA template (e.g., 1:5 or 1:10) with nuclease-free water to reduce the concentration of inhibitors from the RT reaction.
-
Reaction Setup: For each gene, prepare a master mix for all samples to minimize pipetting errors. In a qPCR plate well, add:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA Template: 2 µL
-
Nuclease-free water: 7 µL
-
Total Volume: 20 µL
-
-
Controls:
-
No-Template Control (NTC): For each primer pair, set up a reaction with water instead of cDNA to check for contamination.[18]
-
No-Reverse-Transcription (-RT) Control: Use the RNA sample that did not undergo reverse transcription as a template to check for genomic DNA amplification.
-
-
Thermal Cycling: Perform the reaction in a real-time PCR cycler with a program similar to the following:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Ramp from 65°C to 95°C, acquiring fluorescence data continuously.
-
Protocol 5: Data Analysis (Relative Quantification using 2-ΔΔCt Method)
The 2-ΔΔCt (Livak) method is a widely accepted approach for calculating relative changes in gene expression from qPCR data.[19][20]
-
Step 1: Calculate ΔCt (Normalization) For each sample (both treated and vehicle control), normalize the target gene's Ct value to the reference gene's Ct value. ΔCt = Ct (Target Gene) - Ct (Reference Gene) [20]
-
Step 2: Calculate Average ΔCt for the Control Group Average the ΔCt values for all biological replicates of the vehicle control group. Avg. ΔCt (Control) = AVERAGE (ΔCtControl 1, ΔCtControl 2, ...)
-
Step 3: Calculate ΔΔCt (Comparison to Control) For each treated sample, calculate the difference between its ΔCt and the average ΔCt of the control group. ΔΔCt = ΔCt (Treated Sample) - Avg. ΔCt (Control) [21]
-
Step 4: Calculate Fold Change The fold change in gene expression, relative to the control group, is calculated as: Fold Change = 2-ΔΔCt [19]
Example Data Calculation:
| Sample | Gene | Ct Value | ΔCt (CtIL6 - CtUBC) | ΔΔCt (ΔCt - 6.5) | Fold Change (2-ΔΔCt) |
| Vehicle 1 | IL6 | 28.5 | 6.4 | -0.1 | 1.07 |
| UBC | 22.1 | ||||
| Vehicle 2 | IL6 | 28.8 | 6.6 | 0.1 | 0.93 |
| UBC | 22.2 | ||||
| Avg. Vehicle | 6.5 | 0.0 | 1.0 | ||
| This compound 1 | IL6 | 31.0 | 8.9 | 2.4 | 0.19 |
| UBC | 22.1 | ||||
| This compound 2 | IL6 | 31.4 | 9.1 | 2.6 | 0.17 |
| UBC | 22.3 |
Interpretation: In this example, this compound treatment resulted in an average downregulation of IL-6 expression to approximately 0.18-fold (or an ~82% reduction) compared to the vehicle control.
References
- Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry. [Link]
- Al-Abdai, J., & Tosti, A. (2022). This compound.
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Sarkar, R., Chugh, S., & Garg, V. K. (2013). This compound in dermatology. Indian Journal of Dermatology, Venereology, and Leprology. [Link]
- Bustin, S. A., et al. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical Chemistry. [Link]
- Gene-Quantification. The MIQE Guidelines - Minimum Information for Publication of Quantitative Real-Time PCR Experiments.
- Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods. [Link]
- Bio-Rad. MIQE and RDML Guidelines.
- Read the Docs. The Delta-Delta Ct Method.
- Top Tip Bio. How To Perform The Delta-Delta Ct Method. Top Tip Bio. [Link]
- Protocol for RT-qPCR. Source not formally named. [Link]
- Goa, K. L., & Goll, A. (1991). This compound. A review of its pharmacology and therapeutic use. Drugs. [Link]
- YouTube. (2025). Delta Ct Method for qPCR: #Step-by-Step #tutorial #dataanalysis. Dr. Lab Analyst channel. [Link]
- Indian Journal of Dermatology, Venereology and Leprology. (2008). This compound. ijdvl.com. [Link]
- Analyzing your QRT-PCR Data The Comparative CT Method (ΔΔCT Method): Data Analysis Example. Source not formally named. [Link]
- Lee, H., et al. (2023). Brief guide to RT-qPCR. Experimental & Molecular Medicine. [Link]
- ResearchGate. (2025).
- Sunbio. (2023). A Comprehensive Guide to RT-qPCR Experimental Protocol for RNA Analysis. Sunbio Medical. [Link]
- Pescitelli, L., et al. (2015). Reference genes for gene expression analysis in proliferating and differentiating human keratinocytes.
- Bio-Rad. Reverse Transcription (RT).
- YouTube. (2023). Oral retinoids this compound and Isotretinoin: drugs in dermatology residency. Derm Academy channel. [Link]
- Li, Y., et al. (2017). This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling.
- ResearchGate. (2025).
- Zhang, X., et al. (2011). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Journal of Huazhong University of Science and Technology. [Link]
- Frontiers. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Immunology. [Link]
- Zhang, T., et al. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Immunology. [Link]
- ResearchGate. (2025). Selection and Validation of Candidate Housekeeping Genes for Studies of Human Keratinocytes—Review and Recommendations.
- Wikipedia. Vitamin A. Wikipedia. [Link]
- Zhang, R., et al. (2025).
- RNA isolation protocols. Source not formally named. [Link]
- MDPI. (2023). RXR Agonist V-125 Induces Distinct Transcriptional and Immunomodulatory Programs in Mammary Tumors of MMTV-Neu Mice Compared to Bexarotene. International Journal of Molecular Sciences. [Link]
- ResearchGate. (A) Expression of the 12 candidate reference genes in proliferating...
- ResearchGate. (2014). What is the recommended RNA extraction protocol from cultured adherent human cell lines?
- Microbe Notes. (2023).
- Addgene. (2020). Kit Free RNA Extraction. Addgene. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments [miqe.gene-quantification.info]
- 5. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIQE Guidelines | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reference genes for gene expression analysis in proliferating and differentiating human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 16. microbenotes.com [microbenotes.com]
- 17. bio-rad.com [bio-rad.com]
- 18. gene-quantification.de [gene-quantification.de]
- 19. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. toptipbio.com [toptipbio.com]
- 21. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
High-Throughput Screening Assays for the Identification of Novel Acitretin Analogs
An Application Note for Drug Discovery Professionals
Abstract
Acitretin, a second-generation systemic retinoid, is a cornerstone therapy for severe psoriasis and other disorders of keratinization.[1] Its therapeutic efficacy is primarily mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which modulate gene transcription to normalize keratinocyte proliferation and differentiation.[2][3][4] Despite its effectiveness, the clinical use of this compound is associated with significant side effects, including teratogenicity and mucocutaneous adverse events.[1] This necessitates the discovery of novel analogs with improved therapeutic indices. This document provides a comprehensive, field-proven guide to a multi-tiered high-throughput screening (HTS) cascade designed to identify and characterize next-generation this compound analogs with superior potency and safety profiles. We detail robust, cell-based assays for primary screening, hit confirmation, and secondary validation, emphasizing the scientific rationale behind each methodological choice to ensure the generation of reliable and actionable data.
Scientific Foundation: The Retinoid Signaling Pathway
Understanding the mechanism of action of this compound is fundamental to designing an effective screening strategy. This compound and its metabolites function as agonists for nuclear receptors. The core signaling cascade is as follows:
-
Receptor Binding: this compound's active metabolites enter the cell nucleus and bind to RARs and RXRs.[2][3]
-
Heterodimerization: Upon ligand binding, RARs form heterodimers with RXRs.[5][6][7]
-
DNA Interaction: This RAR/RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3]
-
Transcriptional Regulation: The DNA-bound complex undergoes a conformational change, leading to the recruitment of co-activator proteins. This machinery initiates the transcription of genes that regulate critical cellular processes.[8][9][10]
-
Biological Response: The resulting changes in gene expression lead to the desired therapeutic effects: normalization of epidermal cell proliferation, induction of keratinocyte differentiation, and modulation of inflammatory responses.[1][2]
Our screening strategy is designed to quantitatively assess a compound's ability to activate this specific pathway and elicit the intended downstream biological effects.
Caption: this compound analog signaling via the RAR/RXR pathway.
The High-Throughput Screening Cascade
A tiered approach is essential for an efficient and cost-effective screening campaign.[11] Our proposed workflow rapidly identifies active compounds in a primary screen and then systematically filters them through a series of secondary assays to eliminate false positives and characterize promising leads.
Caption: Multi-tiered HTS workflow for this compound analog discovery.
Primary Screening Protocol: RARE-Driven Dual-Luciferase Reporter Assay
Scientific Rationale: This assay provides a direct, highly sensitive, and scalable measure of a compound's ability to activate the RAR/RXR signaling pathway.[12][13] We employ a dual-reporter system to enhance data reliability.[14] The experimental reporter (Firefly luciferase) is driven by a RARE-containing promoter, while a constitutively expressed control reporter (Renilla luciferase) is used to normalize for variations in cell number and transfection efficiency, thereby minimizing false positives and negatives.[14][15]
Materials:
-
HEK293T cells (or other suitable host cell line)
-
pGL4.27[luc2P/RARE/Hygro] vector (construct containing multiple RAREs upstream of a minimal promoter driving Firefly luciferase)
-
pRL-TK vector (construct containing a constitutive HSV-TK promoter driving Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
White, opaque, sterile 384-well assay plates
-
Dual-Luciferase® Reporter Assay System (e.g., Promega Cat. No. E1910)
-
This compound (positive control), DMSO (negative control)
-
Analog library compounds dissolved in DMSO
Step-by-Step Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with the pGL4.27-RARE and pRL-TK plasmids at a 10:1 ratio.
-
Cell Seeding: After 24 hours post-transfection, harvest the cells and seed 5,000 cells per well into 384-well plates in 40 µL of culture medium. Incubate for 4-6 hours to allow cell attachment.
-
Compound Addition:
-
Using an automated liquid handler, add 100 nL of compound solution from the analog library to the assay plates (final concentration, e.g., 10 µM).
-
Include wells with this compound (positive control, e.g., 1 µM) and DMSO only (negative control, 0.1% final concentration).
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Reagent Preparation:
-
Equilibrate the assay plates and detection reagents to room temperature.
-
Prepare the Luciferase Assay Reagent II (LAR II) and the Stop & Glo® Reagent according to the manufacturer's protocol.[14]
-
-
Luminescence Reading:
-
Using a luminometer with dual injectors, add 20 µL of LAR II to each well and measure the Firefly luciferase activity (Signal 1).
-
Immediately inject 20 µL of Stop & Glo® Reagent into the same well to quench the Firefly reaction and initiate the Renilla reaction. Measure Renilla luciferase activity (Signal 2).[14][16]
-
-
Data Analysis:
-
Calculate the Response Ratio for each well: Ratio = Signal 1 / Signal 2 .
-
Normalize the data to controls: % Activation = [(Ratio_compound - Ratio_DMSO) / (Ratio_this compound - Ratio_DMSO)] * 100 .
-
Identify initial "hits" as compounds that exhibit an activation level above a predefined threshold (e.g., >50% activation or >3 standard deviations above the DMSO control mean).
-
Secondary Screens: Hit Validation and Characterization
Dose-Response and Potency (EC₅₀) Determination
Scientific Rationale: Hits from the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (EC₅₀), which is the concentration required to elicit a half-maximal response. This is a critical parameter for ranking compounds and establishing structure-activity relationships (SAR).
Protocol: This assay is performed using the same Dual-Luciferase Reporter Assay protocol as above. The key difference is that hit compounds are serially diluted (e.g., 10-point, 3-fold dilutions starting from 30 µM) to generate a dose-response curve. The EC₅₀ value is then calculated using a nonlinear regression model (four-parameter logistic fit).
Cytotoxicity Counter-Screen
Scientific Rationale: It is imperative to ensure that the observed activity in the primary screen is not an artifact of cytotoxicity. Some compounds can inhibit the control Renilla luciferase more than the Firefly luciferase or cause cell stress that nonspecifically activates reporter genes. A cell viability assay is a crucial counter-screen to filter out these undesirable compounds.[17] The AlamarBlue (Resazurin) assay is a robust, fluorescence-based method that measures the reducing power of living, metabolically active cells.[18][19]
Materials:
-
HaCaT (human keratinocyte cell line) or primary human keratinocytes
-
Culture medium appropriate for the cell type
-
Clear-bottom, sterile 96- or 384-well plates
-
AlamarBlue™ HS Cell Viability Reagent (e.g., Thermo Fisher Cat. No. A50100)
-
Confirmed hit compounds from the dose-response assay
Step-by-Step Protocol:
-
Cell Seeding: Seed HaCaT cells at a density of 8,000 cells/well in 90 µL of medium in a 96-well plate. Incubate overnight.
-
Compound Addition: Add 10 µL of each hit compound at a high concentration (e.g., 30 µM). Include wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control and DMSO as a negative control.
-
Incubation: Incubate for 24 hours, mirroring the incubation time of the primary assay.
-
Assay Execution:
-
Fluorescence Reading: Measure fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.[19]
-
Data Analysis:
-
Calculate % Viability: % Viability = [(RFU_compound - RFU_blank) / (RFU_DMSO - RFU_blank)] * 100 .
-
Compounds showing significant cytotoxicity (e.g., <80% viability) are flagged and typically deprioritized.
-
| Parameter | Analog A | Analog B | Analog C | This compound (Control) |
| Primary Screen (% Activation @ 10µM) | 115% | 95% | 88% | 100% |
| EC₅₀ (nM) from Dose-Response | 85 | 450 | 1200 | 300 |
| Cell Viability (% @ 30µM) | 92% | 45% | 98% | 95% |
| Decision | Advance to Tertiary | Deprioritize (Toxic) | Deprioritize (Low Potency) | Benchmark |
Table 1: Representative data from primary and secondary screens. Analog A shows high potency and low cytotoxicity, making it a priority candidate. Analog B is potent but cytotoxic. Analog C is non-toxic but has lower potency than the parent compound.
Tertiary Screen: High-Content Assay for Keratinocyte Differentiation
Scientific Rationale: The ultimate therapeutic goal is to normalize keratinocyte differentiation.[1] A high-content imaging assay provides direct, quantitative, and physiologically relevant evidence of this biological effect.[23][24][25] We use immunofluorescence to measure the expression of involucrin, a key protein marker of terminal keratinocyte differentiation, in response to treatment with lead compounds.[26]
Materials:
-
Primary Human Epidermal Keratinocytes (HPEKs)
-
Keratinocyte growth medium (e.g., CnT-PR) and differentiation medium (e.g., CnT-PR-3D)[27]
-
High-quality imaging plates (e.g., 96- or 384-well, black, clear-bottom)
-
Lead compounds, this compound, and high-calcium medium (positive controls)
-
Paraformaldehyde (PFA), Triton X-100
-
Primary antibody: Mouse anti-Involucrin
-
Secondary antibody: Goat anti-Mouse IgG, Alexa Fluor 488
-
Nuclear stain: Hoechst 33342
-
High-content imaging system (e.g., Molecular Devices ImageXpress or similar)
Step-by-Step Protocol:
-
Cell Culture: Culture HPEKs in growth medium. Seed cells into imaging plates and grow to ~70% confluency.
-
Compound Treatment: Switch cells to a low-calcium medium and add lead compounds at various concentrations (e.g., 0.1, 1, 10 µM). Incubate for 48-72 hours.
-
Fixation and Staining:
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-involucrin primary antibody overnight at 4°C.
-
Wash and incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst stain for 1 hour at room temperature.
-
-
Imaging: Acquire images using a high-content imager. Capture at least two channels per field: DAPI (for nuclei) and FITC (for involucrin).
-
Image Analysis:
-
Use automated image analysis software to segment images. Identify individual cells by their nuclei (DAPI channel).
-
Define the cytoplasm as a ring around each nucleus.
-
Quantify the mean fluorescence intensity of the involucrin signal (FITC channel) within the cytoplasm of each cell.
-
Calculate the average involucrin intensity per well.
-
-
Data Interpretation: Compounds that induce a significant, dose-dependent increase in involucrin expression are considered strong leads, as they have demonstrated the desired biological effect in a relevant cell model.
Conclusion
The described HTS cascade provides a robust and logical framework for the discovery of novel this compound analogs. By integrating a high-throughput reporter gene assay for primary screening with essential secondary counter-screens and a physiologically relevant high-content assay, this workflow efficiently identifies potent, non-toxic modulators of the retinoid signaling pathway. This strategy maximizes the potential for discovering lead candidates with improved therapeutic profiles for the treatment of psoriasis and other hyperkeratotic disorders.
References
- National Center for Biotechnology Information. (n.d.). This compound - StatPearls. NCBI Bookshelf.
- Saurat, J. H., & Geiger, J. M. (2009). This compound in dermatology. Indian Journal of Dermatology, Venereology and Leprology.
- Patsnap. (2024, July 17). What is the mechanism of this compound? Patsnap Synapse.
- Advanced BioMatrix. (2024, August 27). AlamarBlue Assay Protocol.
- Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue.
- Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols.
- Heinemann, F. S., et al. (2019). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. BMC Pharmacology and Toxicology.
- Qureshi, A., & Friedman, A. (2021, December 20). This compound for Psoriasis | Therapeutic Cheat Sheet. Next Steps in Dermatology.
- Tomlinson, C. W. E., & Whiting, A. (2020). The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond. Methods in Enzymology.
- Stoddart, M. J. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology.
- Puig, L., & Lecha, M. (2008). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas.
- Nicolau, D., et al. (2007). Synthetic studies towards the development of a novel class of this compound-type retinoids. Arkivoc.
- Molecular Devices. (2024, June 19). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research.
- Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
- MDPI. (n.d.). Targeting Nuclear Receptors with Marine Natural Products.
- Lee, E. J., et al. (2014). High Throughput, High Content Screening for Novel Pigmentation Regulators Using a Keratinocyte/Melanocyte Co-culture System. Journal of Investigative Dermatology.
- Honma, M., et al. (2008). Identification of novel keratinocyte differentiation modulating compounds by high-throughput screening. Journal of Biomolecular Screening.
- Minucci, S., et al. (1997). Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression. Molecular and Cellular Biology.
- Shishido, T., et al. (2020). Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order. International Journal of Molecular Sciences.
- Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences.
- Drug Discovery World. (n.d.). Transforming high-content screening with intelligent imaging and AI analysis.
- ResearchGate. (2007). Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry.
- Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors. PNAS.
- Drug Discovery News. (n.d.). Exploring the power of high-content imaging.
- Zhao, H., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology.
- Dr. Hasudungan. (2024, March 24). Retinoic acid receptors RARs and retinoid X receptors RXRs; Definition, Function, Mechanism. YouTube.
- CELLnTEC. (n.d.). PR3D-HPEK-50 Starter Kit (with keratinocytes).
- Deakin University Research Repository. (2008). Identification of novel keratinocyte differentiation modulating compounds by high-throughput screening.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
- Ardigen. (n.d.). High Content Screening (HCS) with AI & ML: Redefining Drug Discovery.
- Wikipedia. (n.d.). High-throughput screening.
- BCC Research. (2024, March 1). 10 Key Technologies Driving the High Content Screening (HCS) Market.
- Alithea Genomics. (2024, April 24). High-content screening in drug discovery: A brief guide.
- Google Patents. (n.d.). WO2004103346A1 - Pharmaceutical compositions of this compound.
- ResearchGate. (2018). This compound in psoriasis: An evolving scenario.
- Kininis, M., & Kraus, W. L. (2008). Signaling by Nuclear Receptors. Cold Spring Harbor Perspectives in Biology.
- Boster Biological Technology. (n.d.). Nuclear Receptor Signaling Pathway.
Sources
- 1. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nextstepsinderm.com [nextstepsinderm.com]
- 5. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 9. Signaling by Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. marinbio.com [marinbio.com]
- 13. mdpi.com [mdpi.com]
- 14. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 15. promega.com [promega.com]
- 16. assaygenie.com [assaygenie.com]
- 17. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 19. allevi3d.com [allevi3d.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High Throughput, High Content Screening for Novel Pigmentation Regulators Using a Keratinocyte/Melanocyte Co-culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High Content Screening (HCS) with AI & ML: Redefining Drug Discovery [ardigen.com]
- 25. alitheagenomics.com [alitheagenomics.com]
- 26. Identification of novel keratinocyte differentiation modulating compounds by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cellntec.com [cellntec.com]
Developing Acitretin-resistant cancer cell line models
Application Notes & Protocols
Topic: Developing and Characterizing Acitretin-Resistant Cancer Cell Line Models
Abstract
This compound, a second-generation systemic retinoid, exerts anti-proliferative and pro-apoptotic effects in various malignancies, particularly cutaneous squamous cell carcinoma (SCC).[1][2] Its mechanism centers on modulating gene transcription through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] However, the clinical efficacy of this compound can be hampered by the development of drug resistance, a significant hurdle in cancer therapy. Understanding the molecular underpinnings of this resistance is critical for developing effective counter-strategies and combination therapies. This guide provides a comprehensive, field-proven framework for the de novo generation of this compound-resistant cancer cell lines and the subsequent characterization of their resistance mechanisms. We detail a dose-escalation protocol for inducing resistance and present a multi-faceted validation strategy encompassing functional assays and molecular profiling to ensure the development of a robust and clinically relevant in vitro model.
Scientific Foundation: this compound's Mechanism & The Challenge of Resistance
Mechanism of Action
This compound, a synthetic analog of retinoic acid, functions as a pan-agonist for nuclear retinoid receptors.[3][5] Once it enters the cell, it is transported to the nucleus where it binds to RARs. These receptors form heterodimers with RXRs.[3][6] The this compound-bound RAR/RXR heterodimer complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[4][7] This binding event modulates the transcription of hundreds of genes involved in critical cellular processes, including:
-
Inhibition of Proliferation: Downregulating growth-promoting genes.
-
Induction of Differentiation: Normalizing the differentiation of epithelial cells.[3][8]
-
Induction of Apoptosis: Upregulating pro-apoptotic signaling pathways. One key pathway involves the upregulation of the CD95 (Fas) death receptor and its ligand (FasL), leading to the activation of an extrinsic caspase cascade (caspase-8, caspase-3) and programmed cell death.[1]
Molecular Pathways of Acquired Resistance
Cancer cells can develop resistance to this compound through several adaptive mechanisms that either prevent the drug from reaching its target or bypass its cytotoxic effects.[9] Understanding these pathways is essential for designing experiments to characterize a newly developed resistant cell line.
Figure 1: Key molecular mechanisms of acquired resistance to this compound.
Key mechanisms to investigate include:
-
Altered Retinoid Receptor Expression: The downregulation or loss of RAR or RXR protein expression prevents the formation of the functional heterodimer, thereby abrogating the drug's ability to modulate gene transcription.[9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration below therapeutic levels.[10][11][12]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate parallel pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. Constitutive activation of these pathways can override the pro-apoptotic signals initiated by this compound.[9]
-
Impaired Apoptotic Machinery: Downregulation of key components of the apoptotic cascade, such as the Fas receptor or caspase-8, can render cells insensitive to this compound-induced cell death signals.[9]
Protocol: Generation of an this compound-Resistant Cell Line
This protocol employs a continuous, dose-escalation method, which mimics the clinical development of acquired resistance and allows for the selection of robustly resistant cell populations.[13][14]
Workflow Overview
Figure 2: Experimental workflow for developing this compound-resistant cell lines.
Materials
-
Parental cancer cell line of interest (e.g., SCL-1, A431 for cutaneous SCC)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (powder, analytical grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)
Step-by-Step Methodology
Part A: Baseline Characterization
-
Prepare this compound Stock: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot and store at -80°C, protected from light.
-
Determine Parental IC50:
-
Seed the parental cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[15] Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 72 hours. Include a DMSO vehicle control.
-
Perform an MTT assay to assess cell viability.[16]
-
Calculate the half-maximal inhibitory concentration (IC50), which is the drug concentration that reduces cell viability by 50%.[17][18] This is your baseline.
-
Part B: Induction of Resistance
-
Initiate Low-Dose Exposure: Culture the parental cells in a T-25 flask with complete medium containing this compound at a sub-lethal concentration, typically the IC20 or IC25 value determined in the previous step.
-
Continuous Culture & Monitoring:
-
Maintain the cells under continuous drug pressure. Replace the this compound-containing medium every 2-3 days.
-
Initially, a significant amount of cell death is expected. The surviving cells represent a more resistant subpopulation.
-
Monitor the culture until the cells recover and reach 70-80% confluence. This may take several passages.
-
-
Dose Escalation:
-
Once the cells are proliferating steadily at the current drug concentration, increase the this compound concentration by a factor of 1.5-2.0.[13]
-
Repeat the process: monitor for cell death, allow the surviving population to recover and stabilize, and then escalate the dose again.
-
Rationale: This gradual increase prevents the elimination of the entire cell population and selects for cells that acquire increasingly robust resistance mechanisms.[19]
-
-
Cryopreservation: At each stable concentration level, cryopreserve vials of cells. This creates a valuable resource of cell lines with varying degrees of resistance.
-
Achieving Target Resistance: Continue the dose-escalation process for several months until the cells can proliferate in a concentration that is at least 5- to 10-fold higher than the parental IC50.[9]
-
Stabilize the Resistant Line: Once the target concentration is reached, culture the cells continuously at this concentration for at least 8-10 passages to ensure the resistant phenotype is stable.[15] The resulting cell line can be designated (e.g., SCL-1/AciR).
| Parameter | Parental Line (e.g., SCL-1) | Intermediate Resistance | Final Resistant Line (SCL-1/AciR) |
| This compound IC50 | ~5 µM | ~25 µM | >50 µM |
| Resistance Index (RI) | 1.0 | ~5.0 | >10.0 |
| Morphology | Epithelial, adherent | May show altered morphology | Often larger, more mesenchymal |
| Doubling Time | ~24 hours | May be slower initially | May be similar to or slower than parental |
| Table 1: Example of progressive changes during the development of an this compound-resistant cell line. The Resistance Index (RI) is calculated as (IC50 of resistant line) / (IC50 of parental line).[15] |
Protocol: Characterization and Validation of the Resistant Phenotype
Developing a resistant cell line is only the first step. A rigorous characterization is mandatory to validate the model and elucidate the underlying resistance mechanisms.
Functional Validation
-
Confirm Resistance via IC50 Re-evaluation:
-
Clonogenic Survival Assay:
-
Rationale: This assay assesses the long-term proliferative capacity and survival of single cells after drug treatment. It is a more stringent test of resistance than short-term viability assays.
-
Protocol:
-
Seed a low number of cells (e.g., 200-500 cells) from both parental and resistant lines into 6-well plates.
-
Treat with various concentrations of this compound for 24 hours.
-
Wash off the drug and replace with fresh, drug-free medium.
-
Incubate for 10-14 days, until visible colonies form.
-
Fix, stain (e.g., with crystal violet), and count the colonies.
-
-
Expected Outcome: The resistant cells will form significantly more colonies at higher this compound concentrations compared to the parental cells.
-
Molecular Profiling of Resistance Mechanisms
The following experiments should be performed on protein lysates and RNA collected from both the parental and resistant cells cultured in the absence of this compound for at least 48 hours.
-
Analysis of Retinoid Receptors (Western Blot):
-
Protocol: Perform Western blotting on whole-cell lysates using primary antibodies against RARα, RARβ, RARγ, and RXRα.[20][21] Use β-actin or GAPDH as a loading control.
-
Expected Outcome in Resistant Cells: Potential decrease or complete loss of RARα and/or RXRα protein bands compared to the parental line.[9]
-
-
Analysis of Drug Efflux Pumps (qRT-PCR & Western Blot):
-
Protocol (qRT-PCR): Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR using validated primers for ABCB1, ABCC1, and ABCG2.[22][23] Normalize to a housekeeping gene like GAPDH.
-
Protocol (Western Blot): Validate qPCR findings at the protein level using antibodies for P-glycoprotein (ABCB1) and MRP1 (ABCC1).
-
Expected Outcome in Resistant Cells: Significant upregulation of mRNA and protein levels for one or more ABC transporters.[9][24]
-
-
Analysis of Bypass Survival Pathways (Western Blot):
-
Protocol: Probe lysates with antibodies against total Akt, phospho-Akt (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204).
-
Expected Outcome in Resistant Cells: Increased baseline ratio of phosphorylated (active) protein to total protein for Akt and/or ERK1/2, indicating constitutive activation of these survival pathways.[9]
-
-
Analysis of Apoptotic Machinery (Western Blot):
-
Protocol: Assess the expression of key apoptotic proteins. Probe for Fas (CD95), Fas-Ligand (FasL), and cleaved Caspase-8. To assess the pathway's functionality, compare protein levels in parental vs. resistant cells after a 24-hour this compound challenge.
-
Expected Outcome in Resistant Cells: Reduced expression of Fas/FasL and/or diminished cleavage of Caspase-8 upon this compound treatment compared to the sensitive parental cells.[9]
-
| Analysis | Technique | Target(s) | Expected Result in Resistant vs. Parental Cells |
| Receptor Status | Western Blot | RARα, RXRα | ↓ Decreased or absent protein expression |
| Drug Efflux | qRT-PCR, Western Blot | ABCB1, ABCC1, ABCG2 | ↑ Increased mRNA and protein expression |
| Survival Pathways | Western Blot | p-Akt, p-ERK1/2 | ↑ Increased basal phosphorylation |
| Apoptotic Machinery | Western Blot | Fas (CD95), Cleaved Caspase-8 | ↓ Decreased expression or activation post-treatment |
| Table 2: Summary of expected molecular changes in a validated this compound-resistant cell line. |
Troubleshooting & Best Practices
-
Problem: High levels of cell death, no recovery.
-
Solution: The initial or incremental drug concentration is too high. Reduce the starting concentration to IC10-IC15 or use smaller fold-increases (e.g., 1.2x).
-
-
Problem: Resistance is not developing (IC50 remains low).
-
Solution: The cell line may have intrinsic resistance mechanisms that are not easily overcome by this drug. Alternatively, the selection pressure may be too low. Ensure the drug is bioactive and increase the duration of culture at each concentration step.
-
-
Problem: Resistant phenotype is unstable and lost after removing this compound from the culture.
-
Solution: The resistance may be transient. Continue to culture the cells under constant drug pressure for more passages to select for stable genetic or epigenetic changes. Always maintain a master stock of the resistant line in medium containing the final selection concentration of this compound.
-
Conclusion
The development of a well-characterized this compound-resistant cancer cell line is an invaluable tool for preclinical research. The protocols outlined here provide a robust framework for generating such a model through systematic dose escalation. Rigorous functional and molecular validation is paramount to confirm the resistant phenotype and elucidate the specific mechanisms at play. This model can then be used to screen for novel therapeutics that can overcome resistance, test combination strategies, and further dissect the complex signaling networks that contribute to treatment failure in cancer.
References
- Wikipedia. (n.d.). Vitamin A.
- Javed, Z., & Schwartz, R. A. (2023). This compound. In StatPearls. StatPearls Publishing.
- Tsai, T. F., et al. (2008). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Journal of Cellular and Molecular Medicine, 12(5B), 2099–2110.
- Patsnap. (2024). What is the mechanism of this compound? Synapse.
- Mayo Clinic. (2011). This compound in Preventing Skin Cancer in Patients at High Risk for Skin Cancer. ClinicalTrials.gov.
- Patel, N. G., et al. (2021). This compound for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study. Journal of Drugs in Dermatology, 20(1), 101-102.
- Xiao, H., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Pharmacology, 12, 648407.
- ResearchGate. (n.d.). Western blot analysis indicating that undisrupted retinoid receptors... [Image].
- Kathawala, R. J., et al. (2014). Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR. Methods in Molecular Biology, 1141, 305–318.
- Ozaki, K., et al. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (186).
- Klopotowska, D., et al. (2022). Targeting Multidrug Resistance in Cancer: Impact of Retinoids, Rexinoids, and Carotenoids on ABC Transporters. International Journal of Molecular Sciences, 23(22), 14397.
- Siddiqui, K., & Sonthalia, S. (2023). This compound. In StatPearls. StatPearls Publishing.
- Li, Y., et al. (2023). Retinoic Acid Receptor Is a Novel Therapeutic Target for Postoperative Cognitive Dysfunction. International Journal of Molecular Sciences, 24(18), 14199.
- ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs... [Image].
- ResearchGate. (n.d.). Highlight of ABC transporters identified as a predictor for poor chemo response... [Image].
- Hediger, M. A. (2022). Targeting Multidrug Resistance in Cancer: Impact of Retinoids, Rexinoids, and Carotenoids on ABC Transporters. International Journal of Molecular Sciences, 23(22), 14397.
- Bhullar, S., & Christensen, S. R. (2024). Effectiveness of this compound for skin cancer prevention in immunosuppressed and nonimmunosuppressed patients: A retrospective cohort study. Journal of the American Academy of Dermatology, 90(4), 821–822.
- Procell. (2023). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers.
- Al-Yasari, I. H., & Al-Karagoly, H. (2022). The potential roles of retinoids in combating drug resistance in cancer: implications of ATP-binding cassette (ABC) transporters. Open Biology, 12(6), 220074.
- ResearchGate. (n.d.). Schematic representation of the protocol used to develop... [Image].
- Bourguet, W., et al. (2000). Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations. The EMBO Journal, 19(21), 5771–5779.
- Larsen, F. G., et al. (1991). The pharmacokinetics of this compound and its 13-cis-metabolite in psoriatic patients. Journal of Investigative Dermatology, 96(5), 622–626.
- Mcloughlin, K. S., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(16), 4153.
- ResearchGate. (n.d.). Western Blot Analysis for RAR Levels... [Image].
- Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
- Yilmaz, S., et al. (2012). The effect of this compound treatment on insulin resistance, retinol-binding protein-4, leptin, and adiponectin in psoriasis vulgaris: a noncontrolled study. Journal of Dermatological Treatment, 23(3), 170–174.
- Gillet, J. P., et al. (2011). Advances in the Molecular Detection of ABC Transporters Involved in Multidrug Resistance in Cancer. Cancers, 3(1), 520–539.
- Al-Yasari, I. H., & Al-Karagoly, H. (2022). The potential roles of retinoids in combating drug resistance in cancer: implications of ATP-binding cassette (ABC) transporters. ResearchGate.
- Rochel, N., et al. (2000). Structure of the RXR-RAR DNA-binding complex on the retinoic acid response element DR1. The EMBO Journal, 19(21), 5771–5779.
- Animated biology with arpan. (2021, August 14). ATP binding cassette | ABC transporters in cancer | Multi drug resistance pumps [Video]. YouTube.
- Cellix. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?
- Pogenberg, V., et al. (2005). Characterization of the Interaction between Retinoic Acid Receptor/Retinoid X Receptor (RAR/RXR) Heterodimers and Coactivator-derived Peptides. Journal of Biological Chemistry, 280(3), 1625–1633.
Sources
- 1. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in the Molecular Detection of ABC Transporters Involved in Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: Quantifying Acitretin-Induced Cell Cycle Arrest Using Propidium Iodide-Based Flow Cytometry
Audience: Researchers, scientists, and drug development professionals in oncology, dermatology, and cell biology.
Abstract: Acitretin, a second-generation systemic retinoid, is a critical therapeutic agent for severe hyperproliferative skin disorders such as psoriasis.[1] Its mechanism of action is rooted in the modulation of keratinocyte proliferation, differentiation, and apoptosis.[2][3] A primary outcome of this compound treatment is the induction of cell cycle arrest, a key factor in its anti-proliferative effects.[1][4] This application note provides a comprehensive guide to the principles, experimental design, and detailed protocols for analyzing this compound-induced cell cycle arrest using flow cytometry. We will focus on the use of Propidium Iodide (PI) for DNA content analysis, offering field-proven insights to ensure data integrity and reproducibility.
Scientific Foundation: this compound's Impact on the Cell Cycle
This compound, a synthetic analog of retinoic acid, exerts its biological effects by binding to nuclear receptors—specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][3][5] This binding event initiates a cascade of transcriptional regulation for genes involved in cellular growth and differentiation.[2][5]
The progression through the cell cycle is a tightly regulated process orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their cyclin partners. Retinoids, including this compound, are known to induce growth arrest primarily in the G0/G1 phase of the cell cycle.[6] This is achieved through several key molecular changes:
-
Downregulation of G1 Cyclins: this compound can suppress the expression of key G1 cyclins, particularly Cyclin D1.[7][8][9] The Cyclin D1-CDK4/6 complex is essential for phosphorylating the Retinoblastoma protein (pRb), a critical step for cells to pass the G1 restriction point and enter the S phase.
-
Upregulation of CDK Inhibitors (CKIs): Retinoids have been shown to increase the expression of CKIs from the Cip/Kip family, such as p21CIP1 and p27KIP1.[6][10][11] These proteins bind to and inactivate Cyclin-CDK complexes, effectively halting cell cycle progression.[11]
-
Inhibition of Transcription Factors: By preventing pRb hyperphosphorylation, the transcription factor E2F remains sequestered, inhibiting the transcription of genes required for S-phase entry.[11][12]
This collective mechanism leads to an accumulation of cells in the G0/G1 phase, preventing their proliferation. Flow cytometry provides a powerful, high-throughput method to quantify this shift in cell cycle distribution.
This compound Signaling Pathway to G1 Arrest
Caption: this compound-induced G1 cell cycle arrest pathway.
Principle of Flow Cytometric Cell Cycle Analysis
The analysis of the cell cycle via flow cytometry relies on the stoichiometric binding of a fluorescent dye to the cellular DNA. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to double-stranded DNA. The intensity of the PI fluorescence signal from a single cell is directly proportional to its total DNA content.
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase contain a normal diploid (2n) amount of DNA.
-
S Phase: During the synthesis (S) phase, cells are actively replicating their DNA, and thus will have a DNA content between 2n and 4n.
-
G2/M Phase: Cells that have completed DNA replication (G2) or are in mitosis (M) contain a tetraploid (4n) amount of DNA.
By analyzing thousands of cells, a DNA content frequency histogram can be generated, revealing the distribution of the population across these phases. A successful this compound treatment will result in a significant increase in the height of the G0/G1 peak and a corresponding decrease in the S and G2/M phase populations. Additionally, apoptotic cells, which have fragmented DNA, will appear as a "sub-G1" peak with a DNA content of less than 2n.
Experimental Workflow & Protocols
This section provides a self-validating system for the analysis of this compound's effects. The causality behind each step is explained to ensure robust and interpretable results.
Experimental Workflow Overview
Caption: Standard workflow for cell cycle analysis.
PART A: Materials & Reagents
| Reagent/Material | Purpose & Rationale |
| Cell Line | e.g., HaCaT (human keratinocytes), A431 (epidermoid carcinoma). Choice depends on the research question. HaCaT cells are relevant for psoriasis research.[13] |
| This compound | The therapeutic agent being tested. |
| Dimethyl Sulfoxide (DMSO) | Solvent for this compound. Used as the vehicle control to account for any solvent-induced effects. |
| Phosphate-Buffered Saline (PBS) | Isotonic buffer for washing cells without causing osmotic stress. |
| Trypsin-EDTA | Proteolytic enzyme to detach adherent cells from the culture vessel. |
| 70% Ethanol (ice-cold) | Fixative. It dehydrates and permeabilizes the cell membrane, allowing the PI dye to enter, while preserving DNA integrity for accurate staining.[14] |
| Propidium Iodide (PI) | DNA-intercalating dye for quantitative analysis. |
| RNase A | Enzyme to degrade RNA. Since PI can also bind to double-stranded RNA, RNase treatment is essential to ensure DNA-specific staining and reduce background noise.[15] |
| Flow Cytometer Tubes | Polystyrene or polypropylene tubes for sample acquisition.[16] |
| 40 µm Cell Strainer | To filter cell suspension before analysis, removing clumps and aggregates that can clog the cytometer and lead to inaccurate data (doublets).[15] |
PART B: Detailed Step-by-Step Protocol
1. Cell Seeding and this compound Treatment
-
Rationale: Establishing a healthy, sub-confluent monolayer is crucial for observing treatment effects on a proliferating population.
-
Culture your chosen cell line (e.g., HaCaT) in appropriate media in 6-well plates. Seed at a density that will reach 60-70% confluency after 24 hours.
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Store protected from light at -20°C.
-
Perform serial dilutions of the this compound stock in complete culture medium to achieve final desired concentrations (e.g., 0, 0.1, 1, 10, 50 µM). The '0 µM' sample should contain the same final concentration of DMSO as the highest this compound dose (vehicle control).
-
Replace the medium in each well with the this compound-containing or vehicle control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended initially.
2. Cell Harvesting
-
Rationale: A single-cell suspension is mandatory for flow cytometry. Gentle handling minimizes cell death.
-
Aspirate the culture medium.
-
Wash the cell monolayer once with 2 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA and incubate at 37°C until cells detach (2-5 minutes).
-
Neutralize the trypsin with 1 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.[14]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Count the cells to ensure approximately 1-2 x 106 cells per sample.[15]
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
3. Fixation
-
Rationale: Proper fixation is the most critical step for high-quality DNA histograms. Adding cold ethanol dropwise while vortexing prevents cell clumping.[15]
-
Gently vortex the cell pellet to resuspend it in the residual PBS.
-
While gently vortexing the tube, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to the cell pellet. This prevents aggregation.[14][15]
-
Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at 4°C in ethanol for several weeks.[14][15]
4. Staining with Propidium Iodide
-
Rationale: The final staining solution contains both PI for DNA labeling and RNase A to eliminate non-specific signals.
-
Prepare a PI/RNase Staining Solution:
-
50 µg/mL Propidium Iodide in PBS
-
100 µg/mL RNase A in PBS[16]
-
(Optional: 0.1% Triton X-100 to further aid permeabilization)
-
-
Centrifuge the fixed cells at 300-500 x g for 5 minutes. Fixed cells form a looser pellet, so aspirate the ethanol carefully.[15]
-
Wash the cells once with 2 mL of PBS to remove the ethanol. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of the PI/RNase Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
(Recommended) Filter the stained cell suspension through a 40 µm mesh filter into a flow cytometer tube to remove any remaining aggregates.[15]
-
Keep samples on ice and protected from light until analysis.
PART C: Flow Cytometry Acquisition & Data Analysis
-
Instrument Setup:
-
Use a low flow rate for acquisition to ensure accurate signal detection.[16]
-
Set the channel for PI detection (e.g., PE-Texas Red, PerCP-Cy5.5) to a linear scale , as the fluorescence difference between 2n and 4n DNA content is precise and not logarithmic.[16][17]
-
Adjust voltage settings so that the G0/G1 peak from your control sample is approximately at the one-quarter mark of the linear scale, ensuring the G2/M peak remains on scale.
-
-
Gating Strategy (Self-Validation):
-
Gate 1 (FSC-A vs. SSC-A): Create a gate to exclude small debris and dead cells from the main cell population.
-
Gate 2 (Doublet Discrimination): This is a critical control step. Plot the fluorescence area (FL2-A) versus fluorescence width (FL2-W) or height (FL2-H). Single cells passing through the laser will have a proportional area and width/height. Aggregates (doublets) will have roughly double the area but a similar width, causing them to shift off the diagonal. Gate tightly on the diagonal population of single cells. Analyzing doublets would incorrectly inflate the G2/M population.[16]
-
-
Data Analysis:
-
Apply the gating strategy to all samples.
-
Generate a DNA content histogram for the final single-cell population.
-
Use the software's cell cycle modeling algorithm (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
-
The Coefficient of Variation (CV) of the G0/G1 peak should be <5% for high-quality data. A high CV indicates inconsistent staining or instrument instability.
-
Representative Data & Interpretation
The expected outcome of successful this compound treatment is a dose-dependent increase in the percentage of cells in the G0/G1 phase.
Table 1: Hypothetical Cell Cycle Distribution in HaCaT Cells after 48h this compound Treatment
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| 0 (Vehicle) | 45.2% | 35.8% | 19.0% | 1.5% |
| 0.1 | 48.9% | 33.1% | 18.0% | 1.8% |
| 1.0 | 59.7% | 25.4% | 14.9% | 2.3% |
| 10.0 | 75.3% | 12.5% | 12.2% | 5.1% |
| 50.0 | 82.1% | 5.6% | 12.3% | 9.8% |
Interpretation: The data clearly shows a dose-dependent accumulation of cells in the G0/G1 phase, with a corresponding reduction in the S phase population. This indicates a successful G1 arrest. The increase in the sub-G1 fraction at higher concentrations suggests that this compound may also induce apoptosis, a finding supported by the literature.[8][18]
Trustworthiness & Assay Validation
For reliable and reproducible results, especially in a drug development context, rigorous assay validation is paramount. Key considerations include:
-
Instrument Standardization: Ensure consistent instrument setup and performance using standardized beads.
-
Reagent Qualification: Use qualified, lot-controlled reagents to minimize variability.
-
Precision and Linearity: Assess the precision of the assay by running replicates and confirm the linearity of the PI signal.
-
Standardized Gating: A consistent and well-defined gating strategy is crucial for comparing data across experiments and sites.[19][20]
By adhering to the detailed protocols and validation principles outlined here, researchers can confidently and accurately quantify the effects of this compound on the cell cycle, contributing to a deeper understanding of its therapeutic mechanism.
References
- Patsnap Synapse. (2024). What is the mechanism of this compound?. [Link]
- Lin, X. Y., et al. (2007). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. PubMed. [Link]
- He, C., et al. (2008).
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
- Siddharth, S., & Tandon, S. (2011). This compound in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]
- Yen, A., & Chandler, S. (1998). Retinoic Acid-induced Cell Cycle Arrest of Human Myeloid Cell Lines. Taylor & Francis Online. [Link]
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
- Alisi, A., et al. (2003). Retinoic Acid Modulates the Cell-Cycle in Fetal Rat Hepatocytes and HepG2 Cells by Regulating Cyclin-CDK Activities. PubMed. [Link]
- Shang, F., et al. (2004). Retinoic acid regulates cell cycle progression and cell differentiation in human monocytic THP-1 cells. Experimental Cell Research. [Link]
- Shang, F., et al. (2004). Retinoic acid regulates cell cycle progression and cell differentiation in human monocytic THP-1 cells. PubMed. [Link]
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- Al-Abadie, M. S., & Trivedi, M. (2023). This compound.
- Langenfeld, J., et al. (1997). Posttranslational regulation of cyclin D1 by retinoic acid: A chemoprevention mechanism. PNAS. [Link]
- He, C., et al. (2008). Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells. Journal of Huazhong University of Science and Technology [Medical Sciences]. [Link]
- The Dashing Dermatologist. (2024). This compound in Dermatology - Agent, Mechanism of Action, Uses, Side-effects. YouTube. [Link]
- Lin, X. Y., et al. (2007). This compound Induces Apoptosis Through CD95 Signalling. Amanote Research. [Link]
- Zhang, G., et al. (2009). This compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431. Academax. [Link]
- Pilkington, T., & Brogden, R. N. (1992). This compound : A Review of its Pharmacology and Therapeutic Use. PubMed. [Link]
- M-T, H., & J-A, C. (2013). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
- Bioanalysis Zone. (n.d.). Development and validation of clinical flow cytometry assays for modalities including cell and gene therapies. [Link]
- Bio-Rad. (2023).
- Gao, J., et al. (2011). The mechanism of the G0/G1 cell cycle phase arrest induced by activation of PXR in human cells. PubMed. [Link]
- Pratheeshkumar, P., et al. (2014).
- Wu, C. H., et al. (2020). Phloretin induced G0–G1 phase arrest and affected the expression of proteins involved in cell cycle progression in the U87 cell line.
- Wang, Y., et al. (2021). Trichodermin Induces G0/G1 Cell Cycle Arrest by Inhibiting c-Myc in Ovarian Cancer Cells and Tumor Xenograft-Bearing Mice. MDPI. [Link]
- Chen, J., et al. (2020).
Sources
- 1. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pnas.org [pnas.org]
- 8. This compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431-Academax [idesign.academax.com]
- 9. mdpi.com [mdpi.com]
- 10. Retinoic acid modulates the cell-cycle in fetal rat hepatocytes and HepG2 cells by regulating cyclin-cdk activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoic acid regulates cell cycle progression and cell differentiation in human monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinoic acid regulates cell cycle progression and cell differentiation in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. youtube.com [youtube.com]
Acitretin Administration in Mouse Models of Cutaneous T-Cell Lymphoma: Application Notes and Protocols
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Rationale for Acitretin in Cutaneous T-Cell Lymphoma (CTCL)
Cutaneous T-Cell Lymphoma (CTCL) is a group of non-Hodgkin lymphomas characterized by the accumulation of malignant T-cells in the skin, which can progress to involve lymph nodes and internal organs.[1] Mycosis fungoides and Sézary syndrome represent the most common subtypes of this complex disease.[2] Retinoids, which are both natural and synthetic derivatives of vitamin A, have emerged as a significant therapeutic class for CTCL.[3] These molecules are crucial biological regulators, modulating cellular differentiation, proliferation, and apoptosis.[4][5] this compound, a second-generation systemic retinoid, is utilized in the treatment of CTCL, often in early-stage disease, due to its non-immunosuppressive mechanism of action and favorable tolerability profile.[6][7][8]
The antitumor effects of this compound are rooted in its ability to interact with retinoic acid receptors (RARs), which are transcription factors that regulate the expression of genes involved in cell cycle control and survival.[9][10] In T-cell lymphoma cells, retinoids have been shown to induce a G1-S phase cell cycle arrest and promote apoptosis.[9][11] This is achieved, in part, by downregulating key proteins like CDK4 and CDK6, which are essential for cell cycle progression.[9][12] Furthermore, this compound's mechanism may involve the induction of apoptosis through the CD95 signaling pathway and the inhibition of angiogenesis, a critical process for tumor growth.[13][14] The exploration of this compound's efficacy in preclinical mouse models is therefore a critical step in optimizing its clinical application and developing novel combination therapies for CTCL.
Part 1: Selecting an Appropriate Mouse Model for CTCL Research
The choice of a mouse model is a critical decision that will profoundly impact the translational relevance of the study. Several categories of mouse models are available for CTCL research, each with distinct advantages and limitations.[1][15]
Xenograft Models: Human-Derived Tumors in Immunodeficient Mice
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are foundational tools in CTCL research.[1] These models involve the transplantation of human CTCL cells or tissues into immunodeficient mice.
-
Recommended Strains:
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NOD scid gamma mice: These mice lack mature T, B, and NK cells, providing a robust platform for the engraftment of human CTCL cell lines (e.g., Hut78, MyLa) and patient-derived tumor samples.[16]
-
CB-17 SCID beige mice (CB-17/lcr.Cg-Prkdcscid Lystbg/Crl): These mice have been successfully used for subcutaneous xenografts of CTCL cell lines like Hut78.[16]
-
-
Causality Behind the Choice: The profound immunodeficiency of these models is essential for preventing the rejection of human cells, allowing for the study of tumor growth and response to human-specific therapies. However, the absence of a competent immune system is a significant drawback, as it precludes the investigation of drug-immune system interactions.[1]
Syngeneic Models: Murine Tumors in Immunocompetent Mice
Syngeneic models utilize mouse lymphoma cell lines transplanted into mice with a matching, intact immune system.
-
Recommended Models:
-
EL4 T-cell lymphoma model: The EL4 cell line, derived from C57BL/6 mice, can be inoculated into the skin of C57BL/6 mice to create a syngeneic model of CTCL.[1]
-
-
Causality Behind the Choice: The primary advantage of syngeneic models is the presence of a fully functional immune system, which is crucial for evaluating the immunomodulatory effects of therapies.[17] This is particularly relevant for retinoids, which are known to influence immune responses.[10]
Genetically Engineered Mouse Models (GEMMs)
GEMMs involve the targeted manipulation of genes to induce the spontaneous development of CTCL-like disease.[15][18]
-
Example Models:
-
Causality Behind the Choice: GEMMs are invaluable for studying the natural history of CTCL and the function of specific genes in lymphomagenesis.[1][18] They provide a more physiologically relevant context for disease development compared to transplantation models.
| Mouse Model Type | Key Characteristics | Advantages | Limitations | Recommended For |
| Xenograft (CDX/PDX) | Human CTCL cells/tissues in immunodeficient mice (e.g., NSG).[1][16] | High translational relevance for human-specific drug targets. | Lack of a competent immune system; may not fully replicate human disease.[1] | Efficacy testing of drugs targeting human tumor cells. |
| Syngeneic | Murine lymphoma cells in immunocompetent mice (e.g., EL4 in C57BL/6).[1] | Intact immune system allows for the study of immunomodulatory effects.[17] | Differences between murine and human lymphoma may limit direct clinical translation. | Investigating the interplay between this compound and the immune system. |
| GEMM | Spontaneous tumor development due to genetic modification.[15][18] | Models the natural progression of the disease; useful for mechanistic studies.[1] | Can be time-consuming and expensive to develop and maintain. | Understanding the role of specific genetic pathways in CTCL and drug response. |
Part 2: Experimental Protocols for this compound Administration
The following protocols provide a detailed methodology for the preparation and administration of this compound in a xenograft mouse model of CTCL.
Protocol for Establishing a Subcutaneous CTCL Xenograft Model
This protocol describes the subcutaneous inoculation of the Hut78 human CTCL cell line into NSG mice.
Materials:
-
Hut78 cells
-
RPMI-1640 medium with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (optional)
-
6-8 week old female NSG mice
-
Syringes and needles (27G)
Step-by-Step Methodology:
-
Cell Culture: Culture Hut78 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation: On the day of inoculation, harvest the cells and wash them twice with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 5 x 107 cells/mL. For enhanced tumor take, cells can be resuspended in a 1:1 mixture of PBS and Matrigel®.[16]
-
Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[16]
-
Monitoring: Allow the tumors to establish and grow. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm3).
Protocol for Preparation and Oral Gavage of this compound
This protocol details the preparation of an this compound suspension and its administration via oral gavage.
Materials:
-
This compound capsules (e.g., 10 mg)
-
Suspending vehicle (e.g., Ora-Plus® or 0.5% methylcellulose in sterile water)[19]
-
Mortar and pestle
-
Graduated cylinder
-
Amber glass bottle for storage
-
Vortex mixer
-
Animal scale
-
Gavage needles (18-20 gauge, with a rounded tip)[20]
Step-by-Step Methodology:
-
Suspension Preparation:
-
Carefully open an this compound capsule and empty the contents into a mortar.
-
Grind the powder to a fine consistency.
-
Prepare the desired volume of suspending vehicle. To create a 2 mg/mL suspension from a 10 mg capsule, use 5 mL of vehicle.[19]
-
Gradually add the vehicle to the powder while triturating to form a smooth paste.
-
Transfer the paste to the amber bottle and add the remaining vehicle.
-
Mix thoroughly using a vortex mixer before each use to ensure a uniform suspension.
-
-
Dosage Calculation:
-
A conservative starting dose for long-term rodent studies is 1-5 mg/kg/day.[19]
-
Weigh each mouse immediately before dosing.
-
Calculate the required volume for each mouse. For a 20g mouse and a 5 mg/kg dose:
-
Dose (mg) = 0.02 kg * 5 mg/kg = 0.1 mg
-
Volume (mL) = 0.1 mg / 2 mg/mL = 0.05 mL or 50 µL
-
-
-
Oral Gavage Administration:
-
Restrain the mouse securely, ensuring the head and body are aligned vertically to straighten the esophagus.[21]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[22]
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[20]
-
Administer the calculated volume of the this compound suspension.
-
Slowly withdraw the needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.[22]
-
Caption: Proposed Mechanism of this compound in CTCL Cells.
By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can effectively evaluate the preclinical efficacy of this compound in mouse models of CTCL, generating robust and reliable data to inform clinical strategies.
References
- “Next top” mouse models advancing CTCL research - Frontiers.
- Understanding Cell Lines, Patient-Derived Xenograft and Genetically Engineered Mouse Models Used to Study Cutaneous T-Cell Lymphoma - MDPI.
- Retinoic acid receptor alpha drives cell cycle progression and is associated with increased sensitivity to retinoids in T-cell lymphoma - PMC - NIH.
- “Next top” mouse models advancing CTCL research - PMC - NIH.
- Spatiotemporal tracking of B-cell lymphoma growth in vivo. A, single... - ResearchGate.
- Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - NIH.
- Retinoids: therapeutic applications and mechanisms of action in cutaneous T-cell lymphoma - PubMed.
- Retinoic acid-induced apoptotic pathway in T-cell lymphoma: Identification of four groups of genes with differential biological functions - PubMed.
- In vivo modelling of cutaneous T-cell lymphoma: The role of SOCS1 - PubMed.
- Treatment of Cutaneous T-Cell Lymphoma/Mycosis Fungoides - Medscape.
- Retinoic acid receptor alpha drives cell cycle progression and is associated with increased sensitivity to retinoids in T-cell lymphoma - ResearchGate.
- This compound for the treatment of cutaneous T-cell lymphoma - ResearchGate.
- This compound for the treatment of cutaneous T-cell lymphoma.
- In vivo modelling of cutaneous T-cell lymphoma: The role of SOCS1 - PMC.
- Alitretinoin in the treatment of cutaneous T-cell lymphoma - Open Access LMU.
- This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC - PubMed Central.
- Challenging Cutaneous T-Cell Lymphoma: What Animal Models Tell us So Far.
- Retinoids: Therapeutic applications and mechanisms of action in cutaneous T-cell lymphoma | Request PDF - ResearchGate.
- Role of Retinoids and Their Analogs in the Treatment of Cutaneous T-cell Lymphoma: A Systematic Review - PubMed Central.
- Original Article Effects of this compound in combination with interferon on human cutaneous T cell lymphoma Hut78 cells - e-Century Publishing Corporation.
- Antitumor Action of Retinoids: Inhibition of Tumor Cell Line-Induced Angiogenesis and Prevention of Tumors in Mice - PubMed.
- Murine Models of B-Cell Lymphomas: Promising Tools for Designing Cancer Therapies.
- Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee.
- A novel mouse model of cutaneous T-cell lymphoma revealed the combined effect of mogamulizumab with psoralen and ultraviolet a therapy - NIH.
- B cell lymphoma growth in mice treated with checkpoint inhibitors... | Download Scientific Diagram - ResearchGate.
- Histopathology and genetics of cutaneous T-cell lymphoma - PubMed.
- The Pathology of Cutaneous T-Cell Lymphoma | CancerNetwork.
- SOP: Mouse Oral Gavage - Virginia Tech.
- Effects of 9-cis-retinoic acid on the proliferation and apoptosis of cutaneous T-cell lymphoma cells - PubMed.
- UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
- Guidelines for the Use of this compound in Psoriasis - Actas Dermo-Sifiliográficas.
- This compound for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study - JDDonline.
- Low-Dose this compound for Secondary Prevention of Keratinocyte Carcinomas in Solid-Organ Transplant Recipients - PubMed.
- This compound - StatPearls - NCBI Bookshelf - NIH.
Sources
- 1. Frontiers | “Next top” mouse models advancing CTCL research [frontiersin.org]
- 2. In vivo modelling of cutaneous T-cell lymphoma: The role of SOCS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoids: therapeutic applications and mechanisms of action in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Retinoids and Their Analogs in the Treatment of Cutaneous T-cell Lymphoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. Retinoic acid receptor alpha drives cell cycle progression and is associated with increased sensitivity to retinoids in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. Retinoic acid-induced apoptotic pathway in T-cell lymphoma: Identification of four groups of genes with differential biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor action of retinoids: inhibition of tumor cell line-induced angiogenesis and prevention of tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. “Next top” mouse models advancing CTCL research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Murine Models of B-Cell Lymphomas: Promising Tools for Designing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo modelling of cutaneous T-cell lymphoma: The role of SOCS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. ouv.vt.edu [ouv.vt.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Preventing Acitretin Precipitation in Cell Culture Media
Welcome to the technical support center for Acitretin use in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to prevent the precipitation of this compound in your cell culture experiments. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of your results.
Introduction to this compound in Cell Culture
This compound, a second-generation oral retinoid, is a crucial tool for investigating cellular processes such as proliferation, differentiation, and apoptosis.[1] Its mechanism of action involves the modulation of gene transcription through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] However, its highly lipophilic nature and practical insolubility in aqueous solutions present significant challenges in cell culture applications, often leading to precipitation and inaccurate experimental outcomes.[4][5] This guide provides a comprehensive framework for understanding and mitigating these challenges.
Troubleshooting Guide: this compound Precipitation
This section addresses the common issue of this compound precipitation during its introduction into cell culture media. Each potential cause is explained with its underlying scientific principles, followed by a step-by-step resolution protocol.
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Media
Visual Cue: A cloudy or milky appearance, or visible particles, forms immediately after adding the this compound-DMSO stock to the cell culture medium.
Root Cause Analysis: This is a classic solubility problem. This compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is practically insoluble in aqueous environments like cell culture media.[6][7] When a concentrated DMSO stock is rapidly diluted into the aqueous medium, the this compound molecules are forced out of solution, leading to aggregation and precipitation.
Step-by-Step Resolution:
-
Optimize Stock Solution Concentration: While this compound can be dissolved in DMSO at concentrations up to 65 mg/mL, it is advisable to work with a lower stock concentration, such as 1-10 mM, to minimize the risk of precipitation upon dilution.[1]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of your this compound stock. First, dilute the stock in a small volume of pre-warmed (37°C) cell culture medium. Vortex or gently mix this intermediate dilution thoroughly before adding it to the final volume of media for your experiment.[8] This gradual reduction in DMSO concentration helps to keep the this compound solvated.
-
Ensure Final DMSO Concentration is Non-Toxic and Low: The final concentration of DMSO in your cell culture should ideally be ≤ 0.1% to avoid cytotoxicity, although some cell lines can tolerate up to 0.5%.[1] A lower DMSO concentration also reduces the solvent's effect on this compound solubility in the aqueous media.
-
Leverage Serum Proteins: If your experimental design permits, use serum-containing media. Serum proteins, particularly albumin, can bind to hydrophobic drugs like this compound, effectively acting as carriers and increasing their apparent solubility in the media.[8][9]
-
Pre-warm the Media: Adding the this compound stock to pre-warmed media (37°C) can help maintain its solubility during the dilution process.[8]
Issue 2: Precipitation Observed After Incubation (Delayed Precipitation)
Visual Cue: The media appears clear initially after the addition of this compound, but crystals or a film of precipitate are observed on the culture vessel surface after several hours or days of incubation.
Root Cause Analysis: This can be due to several factors:
-
Compound Instability: this compound is susceptible to degradation, especially when exposed to light and acidic conditions.[10][11] Degradation products may have different solubility profiles and can precipitate out of solution.
-
Temperature Fluctuations: Changes in temperature, such as removing the culture vessel from the incubator for extended periods, can affect the solubility of this compound.
-
pH Shifts in Media: Cellular metabolism can lead to a decrease in the pH of the culture medium over time. This compound is less stable in acidic conditions, which can lead to its degradation and precipitation.[10]
Step-by-Step Resolution:
-
Protect from Light: this compound is photosensitive.[4][12] All steps, from stock solution preparation to final cell culture, should be performed under subdued lighting. Use amber or foil-wrapped tubes for storing stock solutions and minimize the exposure of your culture plates to light.
-
Maintain a Stable pH: Monitor the pH of your cell culture medium, especially for long-term experiments. If the medium becomes acidic (indicated by a color change in the phenol red indicator), it may be necessary to refresh the medium to maintain a stable physiological pH.
-
Minimize Temperature Changes: Limit the time your culture plates are outside the incubator. When performing microscopic analysis, use a heated stage if possible.
-
Consider Alternative Solubilization Strategies: For long-term studies where stability is a major concern, consider using cyclodextrins. These molecules can form inclusion complexes with hydrophobic drugs like this compound, significantly enhancing their aqueous solubility and stability.[5][13]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions for in vitro use.[1][6] It offers good solubility for this compound. Always use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of hydrophobic compounds.[1]
Q2: What is the recommended stock concentration for this compound in DMSO?
A2: A stock solution concentration of 1-10 mM in 100% DMSO is a common and practical range.[1] While higher concentrations are possible, starting with a lower stock concentration can make the subsequent dilution into aqueous media more manageable and less prone to precipitation.
Q3: How should I store my this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C, protected from light, where it is stable for at least four years.[1] For stock solutions in DMSO, it is best to prepare them fresh. If storage is necessary, aliquot the stock solution into light-protecting tubes and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
Q4: Can I use ethanol to dissolve this compound?
A4: While this compound has some solubility in ethanol, DMSO is generally preferred for cell culture applications due to its higher solubilizing capacity for this compound.[4] If using ethanol, be aware that final concentrations of 1% can be cytotoxic to some cell lines.[14]
Q5: My experiment requires serum-free media. What are my options to prevent precipitation?
A5: Working in serum-free conditions is more challenging for hydrophobic compounds. In this case, it is crucial to adhere strictly to the serial dilution protocol and maintain the lowest possible final DMSO concentration. Additionally, you can explore the use of solubilizing agents like cyclodextrins, which are known to improve the aqueous solubility of hydrophobic drugs without requiring serum.[5][13]
Data and Protocols
This compound Solubility and Stability Data
| Parameter | Value | Source(s) |
| Molecular Weight | 326.4 g/mol | [15] |
| Solubility in Water | Practically insoluble (<0.1 mg/100 mg) | [7] |
| Solubility in DMSO | 1 - 65 mg/mL (approx. 3 - 199 mM) | [1] |
| Solubility in DMF | ~5 mg/mL | [6] |
| Light Sensitivity | Degrades upon exposure to UV and sunlight | [10][11][12] |
| pH Sensitivity | Less stable in acidic conditions | [10][11] |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 326.4 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Precaution: Handle this compound in a chemical fume hood, wearing appropriate personal protective equipment. Minimize light exposure throughout the procedure.[1]
-
Calculation: To prepare a 10 mM stock solution, you will need 3.264 mg of this compound for every 1 mL of DMSO.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the this compound powder in a sterile, light-protecting tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.[16]
-
Storage: Use the stock solution immediately or aliquot and store at -20°C or -80°C, protected from light.[1]
Protocol: Diluting this compound Stock into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: In a sterile tube, create an intermediate dilution of this compound by adding a small volume of your stock solution to a larger volume of pre-warmed medium. For example, to achieve a final concentration of 10 µM in 10 mL of media (a 1:1000 dilution), first dilute 1 µL of the 10 mM stock into 99 µL of pre-warmed media (a 1:100 dilution to 100 µM).
-
Mix Thoroughly: Gently vortex or pipette the intermediate dilution up and down to ensure it is homogenous.
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of culture medium. In the example above, you would add 1 mL of the 100 µM intermediate dilution to 9 mL of media to get your final 10 mL at 10 µM.
-
Application to Cells: Mix the final solution gently and immediately add it to your cells.
References
- Benchchem. This compound Sodium in Aqueous Solutions: A Technical Support Center. URL
- Benchchem. Protocol for the Preparation and Use of this compound in Cell Culture. URL
- Cayman Chemical.
- PharmaCompass. This compound (USP/INN). URL
- Gollnick, H. P. (1996). This compound: a review of its pharmacology and therapeutic use.
- Benchchem.
- PubChem. This compound. URL
- International Agency for Research on Cancer. (1998). This compound. In IARC Handbooks of Cancer Prevention, Volume 6: Retinoids. URL
- Puig, L., & Lecha, M. (2010). Guidelines for the use of this compound in psoriasis. Actas Dermo-Sifiliográficas (English Edition), 101(9), 753-766. URL
- Liu, X., Lin, H. S., Thenmozhiyal, J. C., Chan, S. Y., & Ho, P. C. (2003). Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization. Journal of pharmaceutical sciences, 92(12), 2449–2457. URL
- Talebpour, Z., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. Journal of the Brazilian Chemical Society, 25, 1834-1842. URL
- Singh, R., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega, 5(43), 28041-28049. URL
- Chularojanamontri, L., et al. (2014). This compound in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 80(4), 291. URL
- National Center for Biotechnology Information. (2023). This compound. In StatPearls.
- MedChemExpress. This compound (Ro 10-1670). URL
- ResearchGate. (2003).
- APExBIO. This compound. URL
- Ilardi, E. A., & Di Donato, M. (2024). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 16(5), 579. URL
- ResearchGate. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. URL
- Al-Dawsari, N. A., & Al-Khenaizan, S. (2018). A Unique Preparation and Delivery Method for this compound for Neonatal Harlequin Ichthyosis.
- MedChemExpress.
- Devika, G. S., et al. (2016). Determination of this compound in Pharmaceutical Formulations by HPLC Method. International Journal of Pharmaceutical and Drug Analysis, 4(3), 147-152. URL
- Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs. URL
- Next Steps in Dermatology. (2021).
- Vulcanchem. This compound. URL
- ResearchGate. How to dissolve all trans retinoic Acid? URL
- USP-NF. (2017). This compound Capsules. URL
- Rahman, A. F. M. M., et al. (1991). A vehicle for the evaluation of hydrophobic compounds in cell culture. Cancer letters, 56(1), 45–49. URL
- Benchchem. The Cellular Odyssey of this compound Sodium: An In-depth Technical Guide. URL
- Li, J., et al. (2019). Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 6(15), 1900314. URL
- Reddit. (2021).
- ResearchGate. How do you dissolve chemicals in the culture medium? URL
- IARC Public
- STEMCELL Technologies. All-Trans Retinoic Acid. URL
- Google Patents. (2007).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nextstepsinderm.com [nextstepsinderm.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (USP/INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Acitretin for Anti-Proliferative Assays
Welcome to the technical support center for acitretin applications. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of your research. This guide is designed to provide you with field-proven insights and detailed methodologies to help you successfully design and troubleshoot your anti-proliferative assays using this compound.
Section 1: Core Principles of this compound's Anti-Proliferative Action
This compound, a second-generation synthetic retinoid, is a powerful modulator of cellular behavior. Its primary therapeutic effect in hyperproliferative disorders like psoriasis stems from its ability to normalize epidermal cell growth and differentiation.[1][2] Unlike classic cytotoxic agents, this compound is not directly immunosuppressive but instead re-regulates gene expression.[3]
The core mechanism involves its journey into the cell's nucleus. Once inside, this compound's metabolites bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][4][5] These activated receptors form a heterodimer complex (RAR/RXR) that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1][4][6] This binding event modulates the transcription of genes involved in critical cellular processes, ultimately leading to an anti-proliferative effect, induction of differentiation, and in some cases, apoptosis.[1][7][8]
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions researchers have before starting their experiments.
Q1: What is a reasonable starting concentration range for this compound in an in vitro anti-proliferative assay?
A1: The effective concentration of this compound is highly cell-type dependent.[9] A broad dose-response experiment is always the recommended first step. Based on published literature, a wide range from 0.1 µM to 50 µM is a logical starting point for initial range-finding experiments.[4][10] For example, studies on lymphocyte cultures have used concentrations between 1.2 µM and 20 µM, while some cancer cell lines like HL-60 and A431 have been tested at concentrations up to 30 µM.[11][12]
| Cell Type Example | Tested Concentration Range (µM) | Observation | Reference |
| HaCaT (Keratinocytes) | 0.1 - 50 µM | Dose-dependent inhibition of proliferation | [4][10] |
| Human Lymphocytes | 1.2 - 20 µM | Reduced proliferation rate; induced apoptosis | [12][13] |
| SCL-1 (Squamous Carcinoma) | 1 - 10 µM (10⁻⁶ to 10⁻⁵ M) | Dose- and time-dependent growth inhibition | [14] |
| A431 (Epidermoid Carcinoma) | 10 µM (10⁻⁵ M) | Growth inhibition and apoptosis | [15][16] |
| Various Cancer Lines | 30 µM | Proliferation inhibition in HL-60, SCC4, SCC15 | [11] |
Q2: How should I prepare and store an this compound stock solution?
A2: this compound is lipophilic and has very low solubility in water.[17][18] Therefore, an organic solvent is required. High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[11]
-
Preparation: To prepare a 10 mM stock solution, dissolve 3.264 mg of this compound (MW: 326.4 g/mol ) in 1 mL of anhydrous DMSO.[19]
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[11]
-
Handling: this compound is light-sensitive.[20] All handling, including weighing, dissolution, and storage, should be done with protection from light. Use amber vials or tubes wrapped in aluminum foil.[19]
Q3: How stable is this compound once diluted in cell culture medium?
A3: this compound is sparingly soluble in aqueous buffers and its stability is limited.[11] It is not recommended to store this compound in aqueous solutions for more than one day.[11] Prepare fresh dilutions in your culture medium from the frozen DMSO stock immediately before each experiment. Furthermore, this compound is susceptible to degradation in acidic conditions and can undergo photo-isomerization when exposed to light, which can lead to inconsistent results.[20]
Section 3: Troubleshooting Guide
Even with careful planning, unexpected results can occur. This section addresses common experimental issues.
Problem: I am not observing an anti-proliferative effect, even at high concentrations.
-
Possible Cause 1: Compound Insolubility/Precipitation.
-
Why it happens: this compound's poor aqueous solubility can cause it to precipitate out of the culture medium, especially when diluting directly from a highly concentrated stock.
-
Solution: Perform a stepwise serial dilution of your DMSO stock into pre-warmed culture medium. Visually inspect the medium under a microscope after adding the drug to ensure no crystals have formed. Ensure the final DMSO concentration in your assay is consistent across all wells and is non-toxic to your cells (typically ≤0.5%).[19]
-
-
Possible Cause 2: Cell Line Insensitivity or Resistance.
-
Why it happens: The anti-proliferative effect of this compound is dependent on the presence of functional RAR and RXR nuclear receptors.[8] Some cell lines may have low or absent expression of these receptors, rendering them intrinsically resistant.[8]
-
Solution: Before extensive testing, perform a baseline characterization of your cell line. Use Western Blot or qPCR to confirm the expression of key receptors like RARα and RXRα. If expression is low, you may need to choose a different cell model.
-
-
Possible Cause 3: Inactive Compound.
-
Why it happens: Improper storage or handling (e.g., prolonged exposure to light, multiple freeze-thaw cycles) can degrade the this compound stock.[20]
-
Solution: Use a fresh aliquot of your stock solution. If the problem persists, prepare a new stock solution from powder. When possible, test the new stock on a previously validated sensitive cell line to confirm its activity.
-
Problem: I am observing high levels of cell death across all my tested concentrations.
-
Possible Cause 1: this compound Concentration is Too High.
-
Why it happens: While this compound's primary effect is anti-proliferative, high concentrations can induce widespread apoptosis and necrosis.[12][21] The therapeutic window can be narrow for some primary or sensitive cell types.
-
Solution: Your initial dose-response range may be too high. Expand your dose-response curve to include much lower concentrations (e.g., starting in the nanomolar range, from 10⁻⁸ M to 10⁻⁴ M).[21] This is essential to identify a concentration that inhibits proliferation without causing acute cytotoxicity.
-
-
Possible Cause 2: High DMSO Vehicle Concentration.
-
Why it happens: DMSO is toxic to cells at higher concentrations. If the final concentration of DMSO in the culture wells is too high, it can cause cell death independently of the this compound.[22]
-
Solution: Calculate the final percentage of DMSO in your wells. It should ideally be below 0.5% and must be kept constant for all conditions, including the "vehicle control" well (cells treated with the same amount of DMSO as the highest drug concentration).[19]
-
Problem: My results (e.g., IC50 values) are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding and Growth Phase.
-
Why it happens: The metabolic state and proliferation rate of cells can significantly impact their response to a drug. Seeding too few cells can lead to a long lag phase, while seeding too many can cause them to become confluent and exit the logarithmic growth phase during the experiment.
-
Solution: Standardize your cell seeding protocol. Always ensure cells are in the logarithmic growth phase when the drug is added. Perform cell counts meticulously and ensure consistent seeding density across all plates and experiments.[23]
-
-
Possible Cause 2: Variable Drug Stability.
-
Why it happens: As mentioned, this compound is sensitive to light.[20] Inconsistent exposure of plates or stock solutions to ambient light can lead to variable degradation of the compound, altering its effective concentration.
-
Solution: Implement a strict light-protection protocol. Prepare drug dilutions in a darkened biosafety cabinet, wrap plates in foil during incubation, and work swiftly when plates are outside the incubator.[19][20]
-
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials: this compound powder (MW: 326.4), anhydrous DMSO, analytical balance, amber microcentrifuge tubes or clear tubes wrapped in foil.
-
Calculation: To prepare 1 mL of a 10 mM stock, you need 3.264 mg of this compound.
-
Procedure:
-
Under subdued light, accurately weigh 3.264 mg of this compound powder and place it into an amber tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may be required if dissolution is slow.
-
Aliquot the stock solution into smaller working volumes (e.g., 20 µL) in amber tubes.
-
Store immediately at -20°C.
-
Protocol 2: Determining the IC50 of this compound via MTT Assay
This protocol provides a general workflow for assessing cell viability.[4][19]
-
Day 1: Cell Seeding
-
Harvest cells that are in a healthy, logarithmic growth phase.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for your cell line) in fresh, pre-warmed culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for blanks (medium only) and vehicle controls.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound from your 10 mM DMSO stock in pre-warmed culture medium. Perform this in a stepwise manner to avoid precipitation.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as your highest this compound dose.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the appropriate this compound dilution or vehicle control medium to the respective wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Day 4/5: MTT Assay and Measurement
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4][21]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[19][21]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100. Plot the percent viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Section 5: Visualizing Key Processes
To better understand the underlying mechanisms and workflows, we provide the following diagrams.
Caption: this compound's genomic signaling pathway.
Caption: Experimental workflow for IC50 determination using an MTT assay.
References
- National Center for Biotechnology Information. (n.d.). This compound.
- Dogra, S., & Yadav, S. (2014). This compound. Indian Journal of Dermatology, Venereology and Leprology, 80(1), 1. [Link]
- de la Cueva, P., et al. (2010). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas, 101(8), 645-657. [Link]
- Pilkington, T., & Brogden, R. N. (1992). This compound. A Review of its Pharmacology and Therapeutic Use. Drugs, 43(4), 597-627. [Link]
- DermNet. (2021). This compound. [Link]
- Silva, F. S., et al. (2013). Cytotoxic and genotoxic effects of this compound, alone or in combination with psoralen-ultraviolet A or narrow-band ultraviolet B-therapy in psoriatic patients. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 753(1), 38-45. [Link]
- Lin, X. Y., et al. (2009). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Journal of Cellular and Molecular Medicine, 13(9A), 2888-2898. [Link]
- International Agency for Research on Cancer. (1997). Handbook 6 - this compound.
- Yu, B., et al. (2022). This compound enhances the cytotoxic effect of 5-aminolevulinic acid photodynamic therapy on squamous cell carcinoma cells. Photodiagnosis and Photodynamic Therapy, 39, 102969. [Link]
- Ghyselinck, N. B., & Duester, G. (2019). Retinoic Acid Signaling Pathways. Development, 146(13), dev167502. [Link]
- Reactome. (n.d.). This compound binds to RAR:RXR.
- YouTube. (2023).
- Academax. (n.d.). This compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431. [Link]
- SciSpace. (2013).
- YouTube. (2024). This compound in Dermatology - Agent, Mechanism of Action, Uses, Side-effects. [Link]
- Mendes, C., et al. (2003). Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization. Journal of Pharmaceutical Sciences, 92(12), 2449-2457. [Link]
- Lu, C., et al. (2020). This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ. International Immunopharmacology, 79, 106045. [Link]
- Al-Dabagh, A., & Davis, M. D. (2013).
- Al-Gorain, N. H., et al. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules, 28(19), 7110. [Link]
- Ormerod, A. D. (2003). Efficacy of this compound in Severe Psoriasis. Skin Therapy Letter, 8(5), 1-3. [Link]
- ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell.... [Link]
- El-gawly, M. H., et al. (2018). Pivotal role of this compound nanovesicular gel for effective treatment of psoriasis: ex vivo-in vivo evaluation study. International Journal of Pharmaceutics, 542(1-2), 1-11. [Link]
- PubMed. (n.d.). [this compound Induces Apoptosis and Changes of Relative Signaling Pathway in Epidermoid Carcinoma Cell Line A431]. [Link]
- Cook, J. A., et al. (2014). Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. European Journal of Pharmaceutical Sciences, 59, 80-89. [Link]
- ResearchGate. (n.d.). IC50 values of different cell lines. [Link]
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | this compound binds to RAR:RXR [reactome.org]
- 7. medkoo.com [medkoo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Cytotoxic and genotoxic effects of this compound, alone or in combination with psoralen-ultraviolet A or narrow-band ultraviolet B-therapy in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431-Academax [idesign.academax.com]
- 16. [this compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.iarc.who.int [publications.iarc.who.int]
- 18. Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Acitretin-Induced Cytotoxicity in Primary Keratinocyte Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acitretin in primary keratinocyte cultures. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this compound-induced cytotoxicity and obtain reliable, reproducible results in your experiments.
Introduction: The Double-Edged Sword of this compound in Keratinocyte Culture
This compound, a second-generation synthetic retinoid, is a powerful modulator of keratinocyte proliferation, differentiation, and apoptosis.[1][2] Its mechanism of action involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of numerous genes controlling these cellular processes.[2][3][4] While this makes it an effective therapeutic agent for hyperproliferative skin disorders like psoriasis, it also presents a significant challenge in in vitro studies.[1] The very properties that make this compound therapeutically beneficial can lead to unintended cytotoxicity in primary keratinocyte cultures, confounding experimental outcomes.
This guide will provide you with the expertise and field-proven insights to manage these cytotoxic effects, ensuring the integrity and validity of your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise when working with this compound and primary keratinocytes.
Q1: What is the underlying mechanism of this compound's action on keratinocytes?
This compound's primary mechanism involves the regulation of gene expression.[2][4] Its metabolites bind to RARs and RXRs, which then form heterodimers (RAR/RXR).[2][3] These complexes bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby initiating or repressing their transcription.[2][4] This leads to a normalization of epidermal cell proliferation and differentiation.[1][3] Additionally, this compound has anti-inflammatory properties and can modulate the immune response.[3][4]
Q2: Why am I observing high levels of cell death in my primary keratinocyte cultures after this compound treatment?
High cytotoxicity is a common observation and can be attributed to several factors:
-
Dose-Dependent Effects: this compound's impact on keratinocytes is highly dose-dependent. While lower concentrations may promote differentiation, higher concentrations can induce apoptosis (programmed cell death).[5][6]
-
Cell Type Sensitivity: Primary keratinocytes can be more sensitive to this compound than immortalized cell lines like HaCaT.[7] Interestingly, this compound has been shown to preferentially inhibit the growth of squamous cell carcinoma cells over non-malignant keratinocytes.[7][8]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[2]
-
Suboptimal Culture Conditions: Primary cells are sensitive to their environment. Stressors such as improper media pH, high confluency, or microbial contamination can exacerbate drug-induced cytotoxicity.[5][9]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistency is a frequent challenge in primary cell culture. The primary culprits include:
-
Inherent Biological Variability: Primary cells from different donors will exhibit inherent biological differences in their response to this compound.
-
Inconsistent Cell Seeding Density: The initial number of cells plated can significantly impact their growth rate and response to treatment.
-
Degradation of this compound: this compound solutions should be freshly prepared for each experiment to ensure consistent potency.[5]
-
Passage Number: As primary keratinocytes are serially passaged, their characteristics can change, leading to varied responses. It is crucial to use cells within a consistent and low passage number range.
Troubleshooting Guide: From Problem to Protocol
This section provides a structured approach to troubleshooting common issues encountered during this compound treatment of primary keratinocyte cultures.
Problem 1: High Cell Death and Low Viability
Symptoms:
-
A significant decrease in cell number observed under the microscope.
-
Increased number of floating, rounded, and non-adherent cells.
-
Low viability as determined by assays like Trypan Blue or MTT.
Causality and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| This compound Concentration Too High | This compound induces apoptosis in a dose-dependent manner.[5] The optimal concentration for your specific primary keratinocyte donor and experimental endpoint may be lower than anticipated. | Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M) to determine the IC50 (half-maximal inhibitory concentration) for your cells.[5] Start with concentrations reported in the literature for similar studies and expand from there. |
| Solvent (DMSO) Toxicity | DMSO, while necessary to dissolve this compound, can be toxic to primary cells, especially at concentrations above 0.5%. | Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.1%.[5] Crucially, include a vehicle-only control group in every experiment to differentiate between solvent-induced and this compound-induced cytotoxicity. |
| Extended Treatment Duration | The cytotoxic effects of this compound can be cumulative over time. | Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration that elicits the desired biological effect without excessive cell death. |
| Suboptimal Culture Health | Stressed cells are more susceptible to drug-induced toxicity. | Ensure Healthy Cultures: Passage cells at optimal confluency (around 70-80%). Regularly monitor media pH and change the media as recommended for your specific primary keratinocyte culture system.[5] |
Problem 2: No Observable Effect of this compound Treatment
Symptoms:
-
No significant difference in cell morphology, proliferation, or differentiation markers between treated and control groups.
Causality and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| This compound Concentration Too Low | The concentration of this compound may be below the threshold required to induce a biological response in your specific primary keratinocytes. | Increase this compound Concentration: Based on your initial dose-response data or literature review, systematically increase the concentration of this compound. |
| Degraded this compound | This compound can degrade over time, especially when exposed to light or stored improperly. | Prepare Fresh Solutions: Always prepare fresh this compound solutions from a powdered stock for each experiment.[5] Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C and protected from light. |
| Insufficient Treatment Duration | The biological effects of this compound may take time to manifest. | Extend Incubation Time: Increase the duration of this compound treatment, monitoring for any signs of cytotoxicity. |
| Resistant Cell Population | The specific donor of your primary keratinocytes may have a lower sensitivity to this compound. | Screen Multiple Donors: If possible, test your experimental conditions on primary keratinocytes from multiple donors to ensure your observations are not donor-specific. |
Problem 3: Microbial Contamination
Symptoms:
-
Sudden changes in media color (e.g., yellowing indicating bacterial contamination, or cloudiness).[10][11]
-
Visible turbidity or filamentous structures in the culture.[11]
-
Unusual cell morphology or rapid cell death.
Causality and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Breach in Aseptic Technique | Introduction of bacteria, fungi, or yeast during cell handling. | Review and Reinforce Aseptic Technique: Ensure proper use of the biological safety cabinet, sterile reagents, and appropriate personal protective equipment.[11][12] |
| Contaminated Reagents or Media | Serum, media, or other supplements can be a source of contamination.[11] | Quarantine and Test New Reagents: Before introducing new lots of reagents into your main cell culture workflow, test them on a small batch of non-critical cells. |
| Mycoplasma Contamination | A common and difficult-to-detect bacterial contamination that can alter cellular responses without causing visible turbidity.[11] | Regular Mycoplasma Testing: Routinely test your cell cultures for mycoplasma using PCR-based or fluorescence-based detection kits.[10] |
| Contaminated Incubator or Water Bath | These can be breeding grounds for microorganisms. | Regularly Clean and Disinfect Equipment: Follow a strict schedule for cleaning and decontaminating incubators and water baths.[11] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to assess this compound-induced cytotoxicity.
Protocol 1: In Vitro Keratinocyte Viability Assay (MTT Assay)
Objective: To quantify the dose-dependent effect of this compound on the viability of primary keratinocytes.
Materials:
-
Primary human keratinocytes
-
Keratinocyte growth medium
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate primary keratinocytes in a 96-well plate at an optimal density (determined empirically, e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete keratinocyte growth medium. Incubate for 24 hours to allow for cell attachment.[2]
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete keratinocyte growth medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50 µM).[2]
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound dose.[2]
-
Carefully remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The inhibition rate is 100 - % cell viability.[2]
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Primary keratinocytes treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Culture cells in 6-well plates and treat with the desired concentrations of this compound.
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE).
-
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
This compound Signaling in Keratinocytes
This compound modulates several key signaling pathways in keratinocytes to exert its effects on proliferation, differentiation, and apoptosis.
Caption: this compound's core mechanism of action in keratinocytes.
Experimental Workflow for Managing Cytotoxicity
A systematic approach is crucial for successfully managing this compound-induced cytotoxicity.
Caption: A systematic workflow for troubleshooting this compound-induced cytotoxicity.
References
- Sarkar R, Chugh S, Garg VK. This compound in dermatology. Indian J Dermatol Venereol Leprol. 2013;79:759-771. [Link]
- Patel M, Kasi A. This compound. In: StatPearls.
- Lin XY, He CD, Xiao T, et al. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. J Cell Mol Med. 2008;12(5B):2097-2108. [Link]
- Torma H. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes.
- Gollnick H. This compound. Indian Journal of Dermatology, Venereology and Leprology. 2003;69(7):80-86. [Link]
- Patsnap Synapse.
- Request PDF.
- Watson REB, Griffiths CEM. The Biological Effects of Retinoids in the Skin. Encyclopedia. 2022;2(4):1898-1909. [Link]
- Creative Bioarray.
- Cai SQ, Zheng M, Chen LR, Wu XJ, Cao YL. The Effects of this compound on the Growth and Apoptosis Induction in Epidermal Squamous Cell Carcinoma Cells.
- Spaan M, et al. Know your enemy: Unexpected, pervasive and persistent viral and bacterial contamination of primary cell cultures. Cytotherapy. 2018;20(8):1073-1077. [Link]
- Creative Bioarray.
- ResearchGate.
- Troubleshooting Common Cell Culture Contamin
Sources
- 1. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Know your enemy: Unexpected, pervasive and persistent viral and bacterial contamination of primary cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - CA [thermofisher.com]
Minimizing off-target effects of Acitretin in in vitro experiments
<content_type_and_audience>
Technical Support Center: Acitretin In Vitro Studies
A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound in vitro research. This guide is designed to provide you, a scientist in the field, with practical, in-depth answers to common challenges encountered when using this compound in cell culture. As Senior Application Scientists, we understand that achieving clean, interpretable data requires more than just following a protocol; it demands a deep understanding of the compound's mechanism and a strategic experimental design to isolate on-target effects from confounding off-target activities.
Section 1: Foundational Knowledge - Understanding this compound's Mechanism and Off-Target Potential
Before troubleshooting, it's critical to understand how this compound is supposed to work and the biochemical properties that can lead it astray.
Q1: What is the established on-target mechanism of action for this compound?
This compound, a second-generation synthetic retinoid, exerts its primary effects by modulating gene transcription.[1][2][3] It functions as a pan-agonist for nuclear retinoic acid receptors (RARs), binding to all three subtypes (RARα, RARβ, and RARγ).[4] Here’s the canonical pathway:
-
Cellular Entry & Transport: this compound enters the cell and is transported to the nucleus, often facilitated by cellular retinoic acid-binding proteins (CRABP).[1][5]
-
Receptor Binding: In the nucleus, this compound binds to RARs. These RARs are partnered with retinoid X receptors (RXRs) to form a heterodimer (RAR/RXR).[1][6][7]
-
DNA Interaction: In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, where it recruits co-repressor proteins to inhibit transcription.[1][4][7]
-
Transcriptional Activation: this compound binding induces a conformational change in the RAR, causing the release of co-repressors and the recruitment of co-activator proteins.[7][8] This entire complex then initiates or enhances the transcription of genes involved in cell differentiation, proliferation, and inflammation.[1][2]
This pathway is central to this compound's therapeutic effects, such as normalizing keratinocyte differentiation in psoriasis.[1][2][3]
Caption: this compound's on-target signaling pathway via RAR/RXR heterodimers.
Q2: My cells are showing high levels of toxicity even at low concentrations. What are the likely off-target mechanisms?
This is a classic and critical issue. While retinoids are known to induce apoptosis (programmed cell death) as part of their therapeutic effect, excessive or unexpected cell death, especially at concentrations where you expect to see specific gene regulation, points to off-target cytotoxicity.[1][9]
Potential off-target mechanisms include:
-
Induction of Apoptosis via Death Receptors: Studies have shown this compound can induce apoptosis in skin cancer cells by upregulating the CD95 (Fas) death receptor pathway, involving caspase-8 activation.[10] While desirable in cancer, this pathway may be inadvertently activated in other cell types, leading to unintended cytotoxicity.
-
Reactive Oxygen Species (ROS) Generation: At certain concentrations, this compound has been shown to induce the formation of ROS.[11] Excessive ROS can lead to oxidative stress, cellular damage, and apoptosis or necrosis, independent of RAR/RXR signaling.
-
Direct Membrane Effects: As a highly lipophilic molecule, this compound can intercalate into cellular membranes.[12][13] At high concentrations, this could disrupt membrane integrity and fluidity, leading to non-specific cytotoxicity.[13]
-
Metabolic Liabilities: this compound can be metabolized within cells into other forms, such as isothis compound or, in the presence of ethanol traces, its parent compound etretinate.[1][3] These metabolites may have different activity profiles and off-target effects.
Section 2: Experimental Design & Optimization to Ensure On-Target Specificity
A robust experimental design is your primary defense against misleading data. The goal is to create a system where on-target effects can be clearly distinguished from off-target noise.
Q3: How do I design an experiment to find the optimal, on-target concentration of this compound?
The key is to perform a comprehensive dose-response analysis that measures both on-target activation and general cytotoxicity simultaneously. This allows you to identify a "therapeutic window" for your specific in vitro model.
Protocol 1: Determining the In Vitro Therapeutic Window
-
Cell Seeding: Plate your cells at a consistent, standardized density (e.g., 70-80% confluency at the time of treatment) in multiple plates (e.g., 96-well for viability, 12-well for RNA).
-
Dose Range Preparation: Prepare a wide range of this compound concentrations. A logarithmic scale is efficient, for example, from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Causality: A broad range is crucial because on-target effects (receptor-mediated) should occur at lower concentrations than non-specific, off-target cytotoxicity.
-
-
Controls: Always include these critical controls:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO, typically ≤0.1%) used to dissolve this compound. This accounts for any solvent-induced effects.
-
Untreated Control: Cells with media only.
-
-
Treatment: Treat the cells for a defined period (e.g., 24, 48, or 72 hours). The time should be consistent and based on the expected kinetics of your endpoint (gene expression vs. phenotypic change).
-
Parallel Assays: After the incubation period, perform the following assays on parallel sets of plates:
-
Cytotoxicity Assay: Use a standard method like MTT, MTS, or LDH release to measure cell viability. This will give you a dose-response curve for toxicity (IC50).
-
On-Target Gene Expression Assay: Harvest RNA from a parallel plate and perform quantitative PCR (qPCR) for known RAR/RXR target genes. This provides a dose-response curve for on-target activity (EC50).
-
Data Interpretation:
Plot both sets of data on the same graph. The ideal concentration range for your experiments is where you see a significant, dose-dependent increase in your on-target gene expression without a significant decrease in cell viability.
| Parameter | Description | Ideal Outcome |
| EC50 (On-Target) | The concentration of this compound that produces 50% of the maximum possible response for a specific on-target gene. | A potent EC50 in the nM to low µM range. |
| IC50 (Cytotoxicity) | The concentration of this compound that causes a 50% reduction in cell viability. | An IC50 that is at least one order of magnitude higher than the on-target EC50. |
Q4: How can I definitively prove that the effects I'm observing are mediated by RAR/RXR?
This is a cornerstone of rigorous pharmacological research. To validate that this compound's effects are on-target, you must show that blocking the target negates the effect.
-
Use of RAR Antagonists: Co-treatment of your cells with this compound and a pan-RAR antagonist (e.g., AGN 193109). If the gene expression or phenotypic change induced by this compound is blocked or significantly reduced by the antagonist, it strongly supports an RAR-mediated mechanism.
-
Genetic Knockdown/Knockout: If available, use cell lines where specific RARs (e.g., RARα or RARγ) have been knocked down (siRNA/shRNA) or knocked out (CRISPR/Cas9). An on-target effect of this compound should be diminished or absent in these cells compared to wild-type controls.
-
Control Compounds: Include a negative control compound that is structurally similar to this compound but known to be inactive at RARs. This helps rule out effects due to the general chemical structure.
Caption: Workflow for minimizing and validating this compound's off-target effects.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter and provides actionable solutions.
Troubleshooting Common Issues
| Problem Observed | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| High variability between replicates. | This compound degradation; inconsistent cell confluency; high solvent concentration. | 1. Prepare fresh this compound stock and dilutions for each experiment. Protect from light.[14]2. Ensure cell seeding density is highly consistent.[14]3. Verify final DMSO concentration is non-toxic and consistent across all wells (≤0.1%). |
| No effect on known target genes. | Concentration is too low; this compound has degraded; cell line does not express functional RARs. | 1. Confirm your dose-response curve. Try higher concentrations if no toxicity is observed.2. Use a fresh vial of this compound.3. Verify RAR/RXR expression in your cell line via qPCR or Western blot. |
| Cells change morphology but target genes are not induced. | Off-target cytotoxicity or membrane effects are occurring at the tested concentration. | 1. Lower the this compound concentration significantly.2. Co-stain with markers of apoptosis (e.g., Annexin V) and necrosis (e.g., Propidium Iodide) to assess cell health.3. This is a strong indicator of an off-target effect; the concentration is likely too high. |
Frequently Asked Questions (FAQs)
-
Q: What are reliable on-target gene markers to measure for RAR activation via qPCR?
-
A: Excellent choices include genes with well-characterized RAREs in their promoters. Commonly used markers are Cytochrome P450 Family 26 Subfamily A1 (CYP26A1), Cellular Retinoic Acid Binding Protein 2 (CRABP2), and RAR beta (RARB).[15] Always validate that these are responsive in your specific cell system.
-
-
Q: My culture media contains serum. How does protein binding affect this compound's activity?
-
A: This is a critical consideration. This compound is over 99.9% bound to plasma proteins, primarily albumin.[1] This binding reduces the free, biologically active concentration of the drug available to the cells. When comparing your results to the literature, it is vital to note the serum percentage used. If you observe lower-than-expected potency, the high protein binding in your media could be the cause. Consider reducing serum concentration during treatment, but be aware this can also stress the cells.
-
-
Q: Can this compound be converted to other active retinoids in my culture?
-
A: Yes. This compound can be isomerized to 13-cis-acitretin.[1] More importantly, if your media or supplements contain any traces of ethanol, this compound can undergo reverse metabolism to form etretinate, a more lipophilic retinoid with a much longer half-life.[1][3] This is a serious concern in clinical settings and should be avoided in vitro by ensuring all reagents are ethanol-free.
-
References
- Title: this compound - StatPearls Source: NCBI Bookshelf URL:[Link]
- Title: this compound : A Review of its Pharmacology and Therapeutic Use Source: PubMed URL:[Link]
- Title: What is the mechanism of this compound?
- Title: Cytotoxic and genotoxic effects of this compound, alone or in combination with psoralen-ultraviolet A or narrow-band ultraviolet B-therapy in psoriatic p
- Title: In vitro antigenotoxic potential of this compound in human lymphocytes treated with the antineoplastic alkylating agent ASE (NSC-71964) Source: PubMed URL:[Link]
- Title: this compound in dermatology Source: Indian Journal of Dermatology, Venereology and Leprology URL:[Link]
- Title: this compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 Source: PubMed Central (PMC) URL:[Link]
- Title: this compound binds to RAR:RXR Source: Reactome Pathway D
- Title: Mechanism of Action of this compound Source: Taylor & Francis Group URL:[Link]
- Title: this compound enhances the cytotoxic effect of 5-aminolevulinic acid photodynamic therapy on squamous cell carcinoma cells Source: PubMed URL:[Link]
- Title: this compound in dermatology A review Source: SciSpace URL:[Link]
- Title: Retinoic acid receptor Source: Wikipedia URL:[Link]
- Title: qPCR on the indicated loci after tandem Flag ChIP on cells expressing tagged RAR ␣ or RAR ␥ in the absence of RA or after 2 h of RA treatment.
- Title: this compound treatment in psoriazis may influence the cell membrane fluidity Source: ResearchG
- Title: RAR Activ
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | this compound binds to RAR:RXR [reactome.org]
- 7. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Cytotoxic and genotoxic effects of this compound, alone or in combination with psoralen-ultraviolet A or narrow-band ultraviolet B-therapy in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances the cytotoxic effect of 5-aminolevulinic acid photodynamic therapy on squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Acitretin Solubility for Cell-Based Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with acitretin. This resource is designed to provide expert advice and practical solutions to common challenges encountered when preparing this compound for cell-based assays, with a primary focus on overcoming its inherent solubility issues. As a synthetic retinoid, this compound's lipophilic nature makes it a powerful tool for studying cellular processes like proliferation and differentiation, but also presents a significant hurdle for achieving consistent and soluble concentrations in aqueous cell culture environments.[1] This guide offers troubleshooting workflows and in-depth FAQs to ensure the successful integration of this compound into your experimental designs.
Troubleshooting Guide
This section addresses the most frequent and critical issue researchers face: precipitation of this compound upon introduction to aqueous media.
Q: My this compound precipitated immediately after I diluted my DMSO stock into my cell culture medium. What happened and how can I prevent it?
This is a classic solubility problem known as "crashing out." this compound is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but is practically insoluble in water.[1][2][3][4] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or culture medium, the solvent environment changes drastically. The DMSO is diluted, and the this compound molecules, now exposed to an aqueous environment they cannot dissolve in, aggregate and precipitate out of the solution.
Causality Analysis:
-
Solvent Shock: The primary cause is the abrupt shift from a favorable organic solvent (DMSO) to an unfavorable aqueous one (culture medium).
-
High Final Concentration: Attempting to make a final concentration that exceeds this compound's maximum solubility in the final medium/DMSO mixture.
-
Temperature Differential: Adding a room temperature or cold stock solution to warm (37°C) culture medium can decrease the solubility of some compounds.
-
Insufficient Mixing: A localized high concentration of this compound can form before it has a chance to disperse, initiating precipitation.
Validated Protocol to Prevent Precipitation:
This protocol employs a stepwise dilution strategy to gently introduce the this compound stock to the aqueous medium, preventing solvent shock and ensuring a homogenous, soluble final concentration.
-
Prepare this compound Stock: First, ensure you have a properly prepared, fully solubilized stock solution in 100% anhydrous DMSO (See FAQ 3 for a detailed protocol). A common concentration is 10 mM.[5]
-
Pre-warm Medium: Bring your cell culture medium to the experimental temperature (typically 37°C).
-
Perform an Intermediate Dilution (If Necessary): For very high final concentrations, it is best to first create an intermediate dilution of your stock in pure, pre-warmed medium.
-
Final Dilution - The Critical Step:
-
Aliquot the required volume of pre-warmed culture medium into a sterile conical tube.
-
While gently vortexing or swirling the tube of medium, add the required volume of your this compound stock solution drop-by-drop.
-
This "vortex-dilution" method ensures immediate and rapid dispersal of the compound in the larger volume, preventing localized supersaturation.
-
-
Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your culture medium. It should ideally be kept below 0.1% to minimize solvent-induced cytotoxicity, though some cell lines can tolerate up to 0.5%.[5] A vehicle control (medium with the same final DMSO concentration) is essential for every experiment.
Caption: Workflow for preparing this compound working solutions.
Frequently Asked Questions (FAQs)
Q1: What are the essential physicochemical properties of this compound?
Understanding the basic properties of this compound is crucial for troubleshooting. Key data is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₆O₃ | [6] |
| Molecular Weight | 326.4 g/mol | [6][7] |
| Appearance | Yellow to greenish-yellow crystalline powder | [1][8] |
| Solubility in DMSO | 1 - 65 mg/mL (~3 - 199 mM) | [9] |
| Solubility in DMF | ~5 mg/mL | [10] |
| Solubility in Ethanol | Insoluble / Slightly soluble | [2][11] |
| Solubility in Water | Practically Insoluble | [2][3][4][11] |
| Stability | Sensitive to light and air. | [5] |
Q2: What is the best solvent for making an this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture applications.[1] Its high solvating power allows for the preparation of concentrated stocks (up to 65 mg/mL).[9]
Critical Insight: Always use fresh, anhydrous (water-free), cell-culture grade DMSO. DMSO is highly hygroscopic (absorbs moisture from the air). Moisture contamination in your DMSO will significantly reduce its ability to dissolve this compound and can be an un Gseen source of precipitation problems.[5][11]
Q3: How do I prepare a reliable 10 mM this compound stock solution?
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions.
Materials:
-
This compound powder (MW: 326.4 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Sterile, amber (light-protecting) microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Protocol:
-
Precaution: this compound is a retinoid and should be handled with appropriate personal protective equipment (gloves, lab coat). All procedures should minimize exposure to light.[5]
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 326.4 g/mol * 1000 mg/g = 3.264 mg
-
-
Weighing: Carefully weigh out 3.264 mg of this compound powder and place it in a sterile amber tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Cap the tube tightly and vortex thoroughly for 1-2 minutes until all powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Storage: Store the stock solution as described in FAQ 4.
Q4: What are the correct storage conditions for this compound powder and my DMSO stock?
Proper storage is essential to maintain the compound's integrity.
-
This compound Powder: Store at -20°C, protected from light. Under these conditions, it is stable for at least 4 years.[5][10]
-
DMSO Stock Solution: To avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes in amber tubes. Store these aliquots at -20°C or -80°C, protected from light.[5] For retinoids, it is always best practice to prepare fresh solutions when possible.
Q5: What is the mechanism of action of this compound?
This compound, a synthetic analog of retinoic acid, exerts its biological effects by modulating gene expression.[12][13]
-
Receptor Binding: Its metabolites bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][12][14]
-
Dimerization: Upon binding, these receptors form heterodimers (RAR/RXR).[12][13]
-
DNA Interaction: This receptor-ligand complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[12][13]
-
Transcriptional Regulation: This binding event either activates or represses the transcription of genes involved in crucial cellular functions, including cell proliferation, differentiation, and apoptosis.[13][14] This mechanism is how this compound normalizes the abnormal keratinocyte growth seen in conditions like psoriasis.[7][12]
Caption: Simplified mechanism of action for this compound.
References
- What is the mechanism of this compound?.
- This compound - St
- This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
- This compound treatment recovers network function both on single-cell level...
- This compound | C21H26O3 | CID 5284513. PubChem - NIH. [Link]
- Handbook 6 - this compound.
- Inclusion of this compound into Cyclodextrins: Phase Solubility, Photostability, and Physicochemical Characterization | Request PDF.
- This compound | 55079-83-9 | Reference standards. Shimadzu Chemistry & Diagnostics. [Link]
Sources
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. 55079-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound , 98% , 55079-83-9 - CookeChem [cookechem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Acitretin Technical Support Center: A Guide to Light Sensitivity and Laboratory Handling
Welcome to the technical support center for Acitretin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical aspects of handling this compound, with a specific focus on its pronounced light sensitivity. Adherence to these protocols is paramount for ensuring experimental integrity, reproducibility, and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: How light-sensitive is this compound?
This compound is highly sensitive to light, particularly to both sunlight and UV radiation.[1][2] Exposure can lead to photodegradation, compromising the integrity of the compound and the validity of experimental results.[1] It is crucial to handle this compound in a light-controlled environment to prevent the formation of degradation products.[3][4]
Q2: What are the primary degradation products of this compound when exposed to light?
Photolytic stress on this compound can lead to the formation of several degradation products, with Impurity A being a notable example.[2] The United States Pharmacopeia (USP) notes the formation of this compound related compound A and its 6Z-isomer upon exposure to fluorescent light.[5] These impurities can interfere with analytical measurements and potentially alter the biological activity in experimental models.
Q3: What are the ideal storage conditions for solid this compound and its solutions?
Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[6][7] It is also recommended to store the substance under an inert atmosphere.[7] Solutions of this compound, especially aqueous solutions, are not recommended for storage for more than one day.[6] All solutions should be stored in light-resistant containers, such as amber glass vials, and refrigerated at 2-8°C.[3][4]
Q4: What initial precautions should I take before working with this compound?
Before handling this compound, it is essential to read and understand the Safety Data Sheet (SDS).[7][8] this compound is classified as a hazardous substance that can cause skin and eye irritation and may harm an unborn child.[8][9] Always work in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure all necessary Personal Protective Equipment (PPE) is readily available.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays with this compound.
-
Potential Cause: Degradation of this compound due to light exposure during solution preparation, incubation, or analysis.
-
Troubleshooting Steps:
-
Work in a Dimly Lit Environment: Prepare all this compound stock solutions and dilutions under dim or yellow light to minimize light exposure.[3]
-
Use Light-Protective Labware: Utilize amber-colored microplates, tubes, and reservoirs for all steps involving this compound. If unavailable, wrap standard labware in aluminum foil.
-
Minimize Exposure Time: Plan your experiment to minimize the time this compound solutions are exposed to any light source.
-
Freshly Prepare Solutions: Prepare this compound solutions immediately before use. Avoid using solutions that have been stored for an extended period, even if refrigerated and protected from light.[6]
-
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.
-
Potential Cause: Formation of photodegradation products during sample preparation or while in the autosampler.
-
Troubleshooting Steps:
-
Protect Samples in the Autosampler: Use amber autosampler vials or wrap clear vials with aluminum foil. If your autosampler has a cooling function, set it to a low temperature to further slow degradation.
-
Filter Samples Quickly: If filtration is necessary, perform this step rapidly and under subdued lighting.
-
Review Injection Sequence: Ensure that this compound samples are not sitting in the autosampler for an extended period before injection.
-
Run a Forced Degradation Study: To confirm if the unexpected peaks are from photodegradation, intentionally expose a sample to light and compare the chromatogram to your experimental sample.[2]
-
Issue 3: Low potency or loss of activity of this compound in my experiments.
-
Potential Cause: Significant degradation of the parent compound due to improper handling and storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that solid this compound is stored at the recommended -20°C, protected from light and moisture.[6]
-
Assess Solution Preparation Technique: Re-evaluate your solution preparation workflow to identify any potential points of light exposure.
-
Perform a Purity Check: Use a validated analytical method, such as HPLC-UV, to check the purity of your this compound stock before use.[1][10]
-
Use a Freshly Opened Container: If you suspect contamination or degradation of your solid this compound, use a new, unopened container for your experiments.
-
Quantitative Data Summary
The degradation of this compound follows pseudo-first-order kinetics under photolytic stress.[1][11] The following table summarizes the degradation rate constants observed in a forced degradation study.
| Stress Condition | Degradation Rate Constant (k) (min⁻¹) |
| Sunlight | 0.002698% |
| UV Light | 0.0008402% |
Data synthesized from a study by Gupta et al. (2014).[1][10]
Experimental Protocols
Protocol 1: Preparation of a Light-Sensitive this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound while minimizing light-induced degradation.
-
Preparation:
-
Conduct all procedures in a dimly lit room or under yellow light.
-
Gather all necessary materials beforehand to minimize the duration of the procedure.
-
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a screw cap
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound directly into the vial.
-
Record the exact weight.
-
In the dimly lit environment, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Tightly cap the vial and vortex gently until the this compound is completely dissolved.
-
Wrap the vial in aluminum foil for extra protection and label it clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution at -20°C.
-
Protocol 2: General Handling of this compound in a Laboratory Setting
This protocol provides a general workflow for safely handling this compound and minimizing exposure to light.
Caption: General workflow for handling this compound.
Decision-Making Flowchart for Troubleshooting
This flowchart provides a logical path for troubleshooting common issues encountered when working with this compound.
Caption: Troubleshooting inconsistent this compound results.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5284513.
- Gupta, A., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. Journal of Pharmaceutical Analysis, 4(5), 362-369.
- Gupta, A., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. ResearchGate.
- Glass, B. D. (2016). Solutions through compounding: Oral this compound suspension. Journal of Pharmacy Practice and Research, 46(4), 371-374.
- The Skin Cancer Foundation. (n.d.). Photosensitivity Report – Medications.
- Shah, J., et al. (2019). A Unique Preparation and Delivery Method for this compound for Neonatal Harlequin Ichthyosis. Journal of Pharmacy Practice, 32(6), 691-693.
- British Pharmacopoeia Commission. (2024). This compound (assay standard) - SAFETY DATA SHEET.
- Gupta, A., et al. (2014). (PDF) Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. ResearchGate.
- Medscape. (2025). Drug-Induced Photosensitivity.
- Indian Journal of Dermatology, Venereology and Leprology. (2013). This compound in dermatology.
- DermNet NZ. (n.d.). Drug-induced Photosensitivity.
- MedicineNet. (2018). Sun-Sensitive Drugs (Photosensitivity).
- International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Liu, F., et al. (2006). Inclusion of this compound into Cyclodextrins: Phase Solubility, Photostability, and Physicochemical Characterization. AAPS PharmSciTech, 7(3), E64.
- U.S. Pharmacopeia. (2025). This compound Capsules.
Sources
- 1. Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. search.informit.org [search.informit.org]
- 4. A Unique Preparation and Delivery Method for this compound for Neonatal Harlequin Ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Capsules - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Batch-to-Batch Variability of Acitretin in Research
Introduction
This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and control for the batch-to-batch variability of Acitretin. As your application scientist, I will provide not just protocols, but the scientific rationale behind them, empowering you to ensure the consistency and integrity of your experimental work.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay results (e.g., cell proliferation, gene expression) are inconsistent after switching to a new batch of this compound. What is the most likely cause?
A1: The most common culprit is a difference in the purity profile, specifically the ratio of the active all-trans isomer (this compound) to its less active or differentially active cis-isomers, such as 13-cis-acitretin (Isothis compound).[4][5][6] Although this compound can interconvert with its 13-cis isomer in vivo, their differing pharmacokinetic profiles and potentially distinct biological activities can lead to variable results in controlled in vitro systems.[4][5][6] Other factors include the presence of synthesis-related impurities or degradation products which may have unintended biological effects.[1]
Q2: I dissolved a new lot of this compound in the same solvent as my old lot, but it has a different appearance or solubility. Why?
A2: This could be due to differences in the physical properties of the powder between batches. Factors such as particle size, crystalline form (polymorphism), and the presence of minor impurities can affect the dissolution rate and apparent solubility.[7] this compound is practically insoluble in water and sparingly soluble in solvents like tetrahydrofuran (THF) and slightly soluble in ethanol.[7] Even minor variations can impact how readily it dissolves, potentially leading to lower effective concentrations in your experiments.
Q3: The certificate of analysis (CoA) for my new batch shows >98% purity, which is similar to my old batch. Why are my results still different?
A3: A CoA's headline purity value can be misleading. A standard HPLC purity analysis might not adequately resolve all relevant isomers or impurities. For example, two batches could both be 98.5% pure, but one might have 1.0% of the 13-cis-isomer while the other has only 0.2%. This difference can be biologically significant.[4][5] It is crucial to look at the detailed impurity profile on the CoA and, if necessary, perform your own detailed analytical validation as outlined in this guide. The United States Pharmacopeia (USP) sets specific limits for impurities like "this compound Related Compound A" (the 13-cis isomer).[8][9]
Q4: How should I properly handle and store this compound to minimize degradation and variability?
A4: this compound is highly sensitive to light and, to a lesser extent, heat and acid.[8][9][10] To maintain its integrity:
-
Storage: Store the solid powder at -20°C in a light-resistant container.[7][11]
-
Handling: All experimental work, including weighing and dissolution, should be performed under subdued yellow light.[8][9] Use low-actinic (amber) glassware.
-
Solutions: Prepare stock solutions fresh whenever possible. If you must store them, use an inert gas like argon or nitrogen to purge the headspace of the vial, store at -20°C or -80°C in the dark, and use within a very limited time. Aqueous solutions are not recommended for storage beyond one day.[11]
Troubleshooting Guide: From Problem to Solution
This section addresses common experimental problems and provides a logical path to diagnose and resolve issues related to this compound variability.
Problem 1: Inconsistent or Reduced Potency in Biological Assays
| Possible Cause | Diagnostic Step | Proposed Solution |
| Higher percentage of cis-isomers | Perform isomer-specific HPLC analysis (See Protocol 1). Compare the chromatogram of the new batch against a trusted reference batch. | Source this compound from a supplier who provides a detailed isomer profile. Qualify each new batch with HPLC before use. |
| Presence of inactive/antagonistic impurities | Analyze the HPLC chromatogram for any unknown peaks not present in the reference batch. | If significant unknown peaks are present, consider the batch unreliable. Contact the manufacturer with your data to request a replacement or a more detailed CoA. |
| Incorrect solution concentration due to poor solubility | Visually inspect the prepared stock solution for undissolved particulates. Measure the concentration of a filtered aliquot using UV-Vis spectroscopy (See Protocol 2). | Re-prepare the stock solution, ensuring complete dissolution. Gentle warming or extended vortexing may be required. Always filter stock solutions through a 0.22 µm PTFE filter before use. |
| Degradation of compound after dissolution | Re-run the biological assay using a freshly prepared solution of the new batch and compare it to an assay run with an aged solution. | Always prepare this compound solutions fresh for each experiment. Avoid freeze-thaw cycles. Protect solutions from light at all times.[8] |
Problem 2: Unexpected Peaks in Analytical Assays (HPLC, LC-MS)
| Possible Cause | Diagnostic Step | Proposed Solution |
| Isomerization during sample preparation or storage | Prepare a sample and inject it immediately. Inject the same sample again after several hours at room temperature and exposure to light. Compare chromatograms for new peaks. | Always use low-actinic vials and work under yellow light.[8][9] Keep samples chilled in the autosampler. Make all injections within one hour of sample preparation.[8] |
| Oxidative or photolytic degradation | Subject a sample solution to forced degradation (e.g., expose to UV light or a mild oxidant like 3% H₂O₂) and compare the resulting chromatogram to your sample.[10][12] | Handle and store the compound with rigorous light protection.[10] Purge stock solution vials with an inert gas before sealing and storing. |
| Contamination from solvent or glassware | Run a "blank" injection containing only the solvent used to dissolve the this compound. | Use high-purity, HPLC-grade solvents. Ensure glassware is scrupulously clean. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound batch variability.
Core Protocols for Batch Validation
To proactively manage variability, every new lot of this compound should be qualified against a previously validated "gold standard" or reference batch before use in critical experiments.
Batch Qualification Workflow
Caption: Step-by-step workflow for qualifying a new this compound batch.
Protocol 1: Isocratic HPLC for Purity and Isomer Profiling
This method is adapted from pharmacopeial guidelines and research literature to provide robust separation of this compound from its critical 13-cis isomer (Related Compound A).[8][10][13]
1. Materials & Reagents:
-
This compound (Reference Batch and New Batch)
-
HPLC-grade Acetonitrile (ACN), Isopropyl Alcohol (IPA), Glacial Acetic Acid
-
High-purity water
-
HPLC system with UV detector
-
C18 column (e.g., Thermo beta-basic, 100 mm x 4.6 mm, 5 µm)[12]
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Isopropyl Alcohol : Glacial Acetic Acid (70:30:0.3 v/v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: Ambient (or controlled at 25°C for higher precision).
-
Injection Volume: 10-20 µL.
3. Sample Preparation (Under Yellow Light):
-
Prepare a 0.25 mg/mL stock solution of both the reference and new batches of this compound.
-
First, dissolve the powder in a small amount of Tetrahydrofuran (THF), then dilute to the final volume with the mobile phase or a suitable alcohol.[9]
-
Filter the sample through a 0.45-µm PTFE syringe filter before injection.
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the reference batch solution to determine the retention times for this compound and any known impurities. The 13-cis isomer (Related Compound A) typically has a relative retention time of about 0.84 compared to all-trans-Acitretin.[8]
-
Inject the new batch solution.
-
Integrate all peaks and calculate the area percentage for each.
5. Acceptance Criteria:
-
The retention time of the main peak in the new batch must match the reference batch.
-
Purity (all-trans-Acitretin) should be ≥ 98.0%.[14]
-
This compound Related Compound A (13-cis-acitretin) should not be more than 0.5%.[8]
-
Total other impurities should not exceed 0.8%.[8]
Protocol 2: UV-Vis Spectroscopy for Identity and Concentration
This protocol verifies the compound's identity via its characteristic absorbance spectrum and confirms the concentration of your stock solution.
1. Materials & Reagents:
-
This compound stock solution (prepared in Protocol 1)
-
Solvent blank (e.g., Ethanol or Methanol)
-
UV-Vis spectrophotometer with quartz cuvettes
2. Procedure:
-
Dilute the stock solution to a theoretical concentration of ~10 µg/mL using the solvent blank.
-
Calibrate the spectrophotometer with the solvent blank.
-
Scan the sample from 250 nm to 450 nm.
-
The spectrum should show a characteristic maximum absorbance (λmax) at approximately 357 nm.[11]
-
Measure the absorbance at λmax.
3. Concentration Verification:
-
While a precise extinction coefficient can vary slightly with the solvent, this check serves as a verification of your weighing and dilution accuracy. A significant deviation (>10%) from the expected absorbance compared to your reference batch warrants re-preparation of the solution.
Data Interpretation & Summary
Consistent qualification of each new this compound batch is paramount. The data below illustrates a hypothetical comparison between a reliable reference batch and a problematic new batch.
Table 1: Comparative Analysis of this compound Batches
| Parameter | Reference Batch (Lot #A123) | New Batch (Lot #B456) | USP Acceptance Criteria | Status (New Batch) |
| Visual Appearance | Fine, yellow crystalline powder | Slightly clumpy, pale yellow powder | N/A | Caution |
| Solubility (in Ethanol) | Clear solution at 1 mg/mL | Slight haze observed | N/A | Caution |
| HPLC Purity (% Area) | 99.4% | 98.1% | ≥ 98.0% | Pass |
| 13-cis-Acitretin (% Area) | 0.25% | 1.2% | ≤ 0.5%[8] | FAIL |
| Total Other Impurities | 0.35% | 0.7% | ≤ 0.8%[8] | Pass |
| UV λmax (nm) | 357 nm | 357 nm | ~357 nm[11] | Pass |
| Functional Assay (IC50) | 6.5 µM | 11.2 µM | Within 15% of Reference | FAIL |
By implementing this rigorous, self-validating system of batch qualification, researchers can mitigate the risks of variability, ensuring that observed experimental effects are due to the intended biological mechanisms of this compound and not confounding chemical artifacts. This commitment to analytical diligence is a cornerstone of trustworthy and reproducible science.[15]
References
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S.
- This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
- usp31nf26s1_m854, USP Monographs: this compound Capsules. uspbpep.com. [Link]
- Cis-trans interconversion of this compound in man. PubMed. [Link]
- This compound Impurities. Omchemlabs. [Link]
- This compound | C21H26O3 | CID 5284513. PubChem - NIH. [Link]
- Cis-trans Intelconversion of this compound in Man. Karger Publishers. [Link]
- Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. PMC - NIH. [Link]
- Formulation and Assessment of Stability Parameters for this compound-Loaded NLC Gel. Asian Journal of Pharmaceutics. [Link]
- This compound-Impurities.
- USP-NF this compound. USP-NF. [Link]
- Annex 4 Guidelines on active pharmaceutical ingredient master file procedure1,26,2.
- Determination of this compound in the skin, in the suction blister, and in plasma of human volunteers after multiple oral dosing. PubMed. [Link]
- This compound Capsules - USP-NF. USP-NF. [Link]
- Inclusion of this compound into Cyclodextrins: Phase Solubility, Photostability, and Physicochemical Characterization | Request PDF.
- Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Indgredients. GovInfo. [Link]
- This compound Capsules - USP-NF. USP-NF. [Link]
- Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review.
- This compound - USP-NF ABSTRACT. USP-NF. [Link]
- DETERMINATION OF this compound IN PHARMA- CEUTICAL FORMULA- TIONS BY HPLC METHOD. Neliti. [Link]
- Determination of this compound and 13-cis-acitretin in skin. PubMed. [Link]
- New FDA Guidelines: Batch Uniformity and Drug Product Integrity / Advanced Manufacturing Technologies. ECA Academy - gmp-compliance.org. [Link]
- DETERMINATION OF this compound IN PHARMACEUTICAL FORMUL
- This compound-D3. Veeprho. [Link]
- Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S.
- This compound.
- This compound. Teva Pharmaceuticals USA. [Link]
- This compound for Psoriasis | Therapeutic Cheat Sheet.
- Whole Exome Sequencing in Psoriasis Patients Contributes to Studies of this compound Treatment Difference. PMC - PubMed Central. [Link]
- Efficacy and safety of this compound in three fixed doses of 25, 35 and 50 mg in adult patients with severe plaque type psoriasis: A randomized, double blind, parallel group, dose ranging study | Request PDF.
- Phase 4 study reaffirms safety of low-dose this compound.
- This compound improves psoriasis in a dose-dependent fashion. PubMed. [Link]
Sources
- 1. omchemlabs.in [omchemlabs.in]
- 2. media.neliti.com [media.neliti.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cis-trans interconversion of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 55079-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. uspbpep.com [uspbpep.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound [doi.usp.org]
- 15. fda.gov [fda.gov]
Optimizing duration of Acitretin exposure for gene expression studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for utilizing Acitretin in your gene expression experiments. This resource is designed to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot challenges, and generate robust, reproducible data. We will move from foundational concepts to advanced optimization and troubleshooting, ensuring you have the expertise to succeed.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding the use of this compound for modulating gene expression.
Question 1: What is this compound and how does it fundamentally alter gene expression?
Answer: this compound is a second-generation, systemic retinoid, and an active metabolite of etretinate. Its primary mechanism of action is the modulation of gene expression through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
Here's the breakdown of the signaling pathway:
-
Cellular Uptake: this compound, being lipophilic, diffuses across the cell membrane.
-
Receptor Binding: Inside the cell, it binds to RARs (isoforms α, β, γ) and RXRs (isoforms α, β, γ).
-
Heterodimerization: The ligand-bound RAR forms a heterodimer with an RXR.
-
DNA Binding: This RAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: Binding of the complex to RAREs recruits co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription. This ultimately alters the cellular proteome and modulates processes like cell differentiation, proliferation, and apoptosis.
Caption: Workflow for a time-course experiment to optimize this compound exposure.
Step-by-Step Protocol: Time-Course Experiment
-
Cell Plating: Plate your cells in a sufficient number of wells or plates to accommodate all your time points, plus untreated controls (time 0).
-
Treatment: Once cells reach 60-70% confluency, replace the medium with fresh medium containing the pre-determined optimal concentration of this compound. For the 0-hour control, harvest immediately after adding the vehicle (e.g., DMSO).
-
Harvesting: At each designated time point (e.g., 2, 4, 8, 16, 24, 48 hours), wash the cells with PBS and lyse them directly in the plate using a buffer appropriate for RNA extraction (e.g., TRIzol, or a kit-based lysis buffer).
-
RNA Isolation & Analysis: Isolate RNA, perform reverse transcription to generate cDNA, and analyze the expression of your genes of interest using RT-qPCR.
-
Data Interpretation: Plot the relative gene expression (normalized to a housekeeping gene and the 0-hour control) against time. This will reveal the kinetics of induction or repression for each gene, allowing you to select the most appropriate time point(s) for your main study.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question 4: My qPCR results are highly variable between replicates after this compound treatment. What's going wrong?
Answer: High variability often points to inconsistencies in cell health, treatment application, or sample processing. Here's a troubleshooting decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting high qPCR variability.
Question 5: I'm not seeing any change in my target gene's expression. Why might this be?
Answer: This common issue can stem from several sources, from the compound itself to the biological system you are using.
-
This compound Bioactivity: Is your this compound stock viable? this compound is sensitive to light and oxidation. Ensure it is stored correctly (protected from light, at -20°C or lower) and that the solvent (typically DMSO) is anhydrous. Prepare fresh dilutions for each experiment.
-
Cell Line Responsiveness: Not all cell lines express the necessary machinery (RARs, RXRs) to respond to retinoids. Confirm from literature or your own expression data (e.g., RNA-seq, Western blot) that your cell line expresses these receptors.
-
Incorrect Time Point: As discussed, you may be sampling too early or too late. A time-course experiment is the only definitive way to rule this out.
-
Sub-optimal Concentration: Your dose-response study may have been misleading. Try a wider range of concentrations.
-
Serum in Media: Fetal Bovine Serum (FBS) contains endogenous retinoids and binding proteins that can interfere with this compound activity. For sensitive experiments, consider using charcoal-stripped FBS, which has had these small molecules removed, or reducing the serum percentage during treatment.
References
- Title: this compound: a review of its pharmacology and therapeutic use. Source: Drugs URL:[Link]
- Title: Retinoic acid receptors and retinoid X receptors in development and disease. Source: Nature Reviews Molecular Cell Biology URL:[Link]
- Title: The E-box-containing RARE of the human RARB2 promoter is a target for repression by the oncoprotein PML-RARalpha. Source: Oncogene URL:[Link]
- Title: A new, simple, rapid and sensitive bioassay for the determination of the biological activity of etretinate and this compound (Ro 10-1670) in human plasma.
- Title: CYP26A1 and CYP26B1 are the major retinoic acid-metabolizing enzymes in human epidermis and are dysregulated in psoriasis.
- Title: The effects of serum and all-trans-retinoic acid on the expression of retinoic acid receptor-beta in cultured normal and malignant human keratinocytes.
Technical Support Center: Acitretin Interference in Fluorescence-Based Assays
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with acitretin in fluorescence-based assays. This compound, a second-generation retinoid, is a valuable compound for studying cellular proliferation and differentiation, particularly in dermatology and oncology.[1][2] However, its intrinsic molecular properties can introduce significant artifacts in fluorescence-based experimental systems.
This guide provides a structured, in-depth approach to understanding, diagnosing, and mitigating interference caused by this compound. By moving beyond simple procedural steps to explain the underlying causality, our goal is to empower you to design robust assays, generate reliable data, and confidently interpret your results.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding this compound and its potential for assay interference.
Q1: What is this compound and what is its mechanism of action?
This compound is an oral retinoid, a synthetic derivative of vitamin A, used to treat severe psoriasis and other skin disorders.[1][3] Its biological effects stem from its ability to bind to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4] This binding modulates gene transcription, which in turn normalizes abnormal keratinocyte (skin cell) proliferation and differentiation.[5][6] In a research context, it is often used to study these cellular pathways.
Q2: Can this compound directly interfere with my fluorescence-based assay?
Yes. This compound is a fluorescent molecule itself and possesses strong UV absorbance properties.[7] This can lead to several types of assay interference, resulting in either false-positive or false-negative data.[8][9] The primary mechanisms are autofluorescence, fluorescence quenching, and the inner filter effect.[8][10]
Q3: What are the specific fluorescent properties of this compound?
Understanding the spectral profile of this compound is the first step in troubleshooting. This compound exhibits a strong green fluorescence.[7][11] Its key spectral characteristics are summarized below.
| Parameter | Wavelength (nm) | Source(s) | Notes |
| Max Excitation (λex) | ~331 nm | [7][11] | Falls within the UV-A range, overlapping with many common fluorophore excitation spectra (e.g., DAPI, Hoechst). |
| Max Emission (λem) | ~500 nm | [7][11] | Emits in the green part of the spectrum, posing a direct conflict with popular dyes like FITC, GFP, and Alexa Fluor 488. |
| UV Absorbance | Significant | [7] | This compound has a broad absorbance spectrum which can contribute to the inner filter effect. |
Q4: What are the primary mechanisms of interference caused by this compound?
There are three main ways this compound can disrupt a fluorescence assay.
-
Autofluorescence: this compound itself emits light upon excitation. This emitted light adds to the signal from your specific fluorescent probe, increasing the background and potentially creating false-positive results.[8][9]
-
Fluorescence Quenching: The this compound molecule can absorb the energy from an excited fluorophore, preventing it from emitting light. This reduces the detected signal and can lead to false-negative results.[8][12]
-
Inner Filter Effect: At higher concentrations, this compound can absorb the excitation light before it reaches your fluorophore or absorb the emitted light before it reaches the detector. This is a common issue with compounds that have strong absorbance at the assay wavelengths and also leads to an artificially low signal.[8][13][14]
Section 2: Troubleshooting Guide - Diagnosing the Problem
If you suspect interference, the following Q&A and protocols will help you systematically diagnose the issue.
Issue 1: My background fluorescence is unexpectedly high in wells containing this compound.
This is the classic sign of autofluorescence . The signal you are seeing is likely emitted directly from the this compound molecules, not your experimental reporter.
Diagnostic Steps & Protocol: The most critical control is to measure the fluorescence of this compound in your assay buffer without your specific fluorescent probe or cells.
-
Prepare Compound Plate: Create a serial dilution of this compound in your final assay buffer (including any solvents like DMSO) in a microplate. Use the same concentrations planned for your main experiment.
-
Include Controls:
-
Negative Control: Wells with assay buffer only.
-
Vehicle Control: Wells with assay buffer + the maximum concentration of solvent (e.g., DMSO) used.
-
-
Replicate Assay Conditions: Use the same type of microplate (e.g., black-walled, clear-bottom) and the same final volume per well as your primary assay. Crucially, do not add your fluorescent reporter dye or cells to this plate. [8]
-
Incubate: Incubate the plate under the same conditions (time, temperature) as your main assay.
-
Measure Fluorescence: Read the plate on your microplate reader using the identical excitation/emission wavelengths and gain settings planned for the primary experiment.
-
Analyze Data: Subtract the average signal of the buffer-only wells from all other wells. If you observe a dose-dependent increase in fluorescence in the this compound wells, you have confirmed autofluorescence at your assay wavelengths.
Issue 2: The signal from my fluorescent reporter is lower than expected in the presence of this compound.
This points towards fluorescence quenching or the inner filter effect .
Diagnostic Steps & Protocol: To distinguish between these, you need to run a cell-free quenching assay and check the absorbance spectrum of this compound.
-
Measure Compound Absorbance: Scan the absorbance spectrum of this compound at a relevant concentration in your assay buffer. If you see a significant absorbance peak that overlaps with your fluorophore's excitation or emission wavelengths, the inner filter effect is a likely contributor.[8]
-
Perform a Quenching Control Assay:
-
Prepare Reagents: In a cell-free system (e.g., assay buffer in a microplate), prepare solutions.
-
Set A (Fluorophore Only): A constant, known concentration of your fluorescent dye.
-
Set B (Fluorophore + this compound): The same constant concentration of your dye mixed with a serial dilution of this compound.
-
Set C (Blank): Assay buffer only.
-
Set D (this compound Only): The serial dilution of this compound without the dye (this is your autofluorescence control from Protocol 1).
-
-
Measure Fluorescence: Read the plate using your assay's settings.
-
Analyze Data:
-
First, subtract the blank (Set C) from all wells.
-
Next, for each concentration in Set B, subtract the corresponding autofluorescence value from Set D. This gives you the true signal from your fluorophore.
-
Compare the corrected signal from Set B to the signal from Set A. If the fluorophore's signal decreases as the this compound concentration increases, you have confirmed fluorescence quenching.[9]
-
Section 3: Mitigation & Correction Strategies
Once diagnosed, interference can often be managed through careful experimental design and data processing.
Strategy 1: Proactive Assay Design - Avoiding the Problem
The most effective strategy is to design your experiment to minimize interference from the start.
-
Switch to Red-Shifted Dyes: This is the single most effective solution. This compound's fluorescence is primarily in the blue-green region. By using fluorophores that excite and emit at longer wavelengths (i.e., red or far-red, >600 nm), you can create a spectral window where this compound is optically inactive.[10][13][15]
| Fluorophore Family | Excitation (nm) | Emission (nm) | Potential for this compound Interference | Recommended Red-Shifted Alternative(s) |
| DAPI / Hoechst | ~350-360 | ~460 | High (Excitation Overlap) | N/A for DNA, use other endpoints. |
| GFP / FITC / Alexa 488 | ~488-495 | ~510-525 | Very High (Emission Overlap) | RFP, mCherry, Alexa Fluor 594, Cy5, Alexa Fluor 647 |
| Rhodamine / TRITC | ~550 | ~575 | Low to Moderate | Cy5, Alexa Fluor 647, DyLight 650 |
| Cy5 / Alexa Fluor 647 | ~650 | ~670 | Very Low / Negligible | Recommended |
-
Optimize Assay Media (for cell-based assays):
-
Use Phenol Red-Free Media: Phenol red is a known fluorescent compound and should be avoided.[16][17]
-
Reduce Serum (FBS) Concentration: Fetal Bovine Serum contains many fluorescent molecules. If your cells can tolerate it, reduce the FBS percentage during the assay or switch to a buffer like PBS for the final reading step.[8][18][19]
-
Strategy 2: Data Correction - Subtracting the Artifact
If you cannot change your assay design, you must implement a robust correction method.
-
Implement Blank Subtraction: For every experimental well containing cells/reagents + this compound, you must have a parallel control well containing only cells + this compound (without the fluorescent reporter) or just buffer + this compound. The signal from this control well represents the background (autofluorescence) and must be subtracted from its corresponding experimental well. This is non-negotiable for accurate data.
Strategy 3: Assay Validation - Proving the Result
Even with corrections, the best practice is to confirm your findings with an independent method.
-
Use an Orthogonal Assay: To confirm that a "hit" (or lack thereof) is a genuine biological effect and not an artifact, re-test the compound using a method with a different detection technology.[8][13][20] For example, if you are using a fluorescence-based cell viability assay (e.g., Calcein AM), validate your results with a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).
References
- Feng, S., Zhang, Y., & Fan, J. (2009). A spectrofluorimetric method for the determination of this compound in pharmaceuticals. Chemical Papers, 63(4), 484–488.
- Sarkar, R., Chugh, S., & Garg, V. K. (2013). This compound in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 79(6), 759–771.
- Goyal, A., & Siddiqui, S.W. (2023). This compound. In StatPearls. StatPearls Publishing.
- Lee, C. S. (2018). Overview: this compound for Psoriasis. HMP Global Learning Network.
- BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays.
- Alberola-Ila, J., & Takaki, T. (1988). Correction of Cellular Autofluorescence in Flow Cytometry by Mathematical Modeling of Cellular Fluorescence. Cytometry, 9(6), 539-547.
- Southern Biotech. (n.d.). How to Reduce Autofluorescence.
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies, 8(4), 470–480.
- ResearchGate. (2009). A spectrofluorimetric method for the determination of this compound in pharmaceuticals.
- Boster Bio. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry.
- Taylor & Francis Group. (2019). Mechanism of Action of this compound.
- FluoroFinder. (2023). Tips to Minimize Autofluorescence.
- Vedvik, K., et al. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Assay and Drug Development Technologies.
- Coussens, N. P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS Discovery.
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
- Cogan, P. S., et al. (2016). Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins. ACS Medicinal Chemistry Letters.
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
- Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
- de Witte, W. E. A., et al. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Zhou, L., et al. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Immunology.
- Zimmerman, J. W., et al. (2018). Noninvasive multi–photon fluorescence microscopy resolves retinol and retinal–condensation products in mouse eyes. Scientific Reports.
- University of Potsdam. (n.d.). Fluorescence Quenching.
- Li, Y., et al. (2023). Retinoic Acid and Calcitriol Protect Mouse Primordial Follicles from Cyclophosphamide Treatment-Induced Apoptosis. International Journal of Molecular Sciences.
- Puig, L., et al. (2013). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas.
- DermNet NZ. (n.d.). This compound: Drug Information.
- USP-NF. (2017). This compound Capsules.
- Wikipedia. (n.d.). This compound.
- Zhou, L., et al. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Immunology.
Sources
- 1. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. southernbiotech.com [southernbiotech.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 20. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
Validation & Comparative
The Progenitor and the Successor: A Comparative Guide to Etretinate and Acitretin Efficacy in Psoriasis Research
For the Researcher: A Deep Dive into Two Generations of Retinoids
In the landscape of systemic retinoids for severe psoriasis, the story of etretinate and its active metabolite, acitretin, is a pivotal chapter in optimizing therapeutic intervention. While both second-generation retinoids have demonstrated significant efficacy, a nuanced understanding of their distinct pharmacokinetic profiles is critical for both clinical application and preclinical model selection. This guide provides an in-depth comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The Shared Pathway: A Common Mechanism of Action
At the molecular level, the therapeutic effects of both etretinate and this compound are fundamentally identical. Etretinate functions as a prodrug, which is metabolized in the body to its active form, this compound.[1][2][3][4] this compound, a synthetic analog of retinoic acid, exerts its influence by modulating gene expression.[5]
The core mechanism involves:
-
Nuclear Receptor Binding: this compound binds to and activates two families of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][5][6]
-
Heterodimer Formation: Activated RARs and RXRs form heterodimers (RAR-RXR).[1][5][7]
-
Gene Transcription Modulation: These RAR-RXR complexes bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1][5] This binding can either activate or repress gene transcription.
The downstream consequences of this genetic modulation directly counteract the pathophysiology of psoriasis:
-
Normalization of Keratinocyte Differentiation: In the hyperproliferative psoriatic epidermis, this compound helps to normalize keratinocyte differentiation, restoring a more typical epidermal structure.[1][6]
-
Antiproliferative Effects: It inhibits the excessive growth of keratinocytes, a hallmark of the disease.[1][6]
-
Anti-inflammatory Properties: The drug reduces the expression of pro-inflammatory cytokines like IL-6 and inhibits the infiltration of inflammatory cells, mitigating erythema and scaling.[1][6]
Caption: General signaling pathway of this compound in a keratinocyte.
Efficacy in Psoriasis Models: A Tale of Clinical Equivalence
Numerous clinical trials have established that this compound and etretinate possess comparable therapeutic efficacy in the management of severe psoriasis.[1][8][9] The primary endpoint in these studies is often the Psoriasis Area and Severity Index (PASI), which quantifies the extent and severity of the disease.
| Study (Year) | Drug | Mean Daily Dose | PASI Score Improvement |
| Nordic Multicentre Study (1989)[8] | This compound | 0.54 mg/kg/day | 75.8% |
| Etretinate | 0.65 mg/kg/day | 70.8% | |
| German Multicenter Study (1988)[10] | This compound (50mg) | 50 mg/day | >50% PSI improvement in 53.8% of patients |
| Etretinate (50mg) | 50 mg/day | >50% PSI improvement in 61.1% of patients | |
| Geiger JM et al. (2003 Review)[11] | This compound | 40 mg | PASI 75 response rate: 52% (at 12 weeks) |
| Etretinate | 49.7 mg | PASI 75 response rate: 45% (at 12 weeks) | |
| Nordic Multicenter Study (1989)[12] | This compound | 0.58 mg/kg | 70.5% |
| Etretinate | 0.65 mg/kg | 68.4% |
These studies consistently demonstrate that despite pharmacokinetic differences, the clinical outcomes in terms of psoriasis symptom reduction are largely equivalent between the two drugs.[1][13]
Preclinical Research Models
While extensive comparative data exists from human clinical trials, direct head-to-head comparisons in preclinical models are less common, primarily because this compound is the known active metabolite. However, established psoriasis models are crucial for investigating the underlying mechanisms and for screening new retinoid-based compounds.
Common In Vivo Model: Imiquimod (IMQ)-Induced Psoriasis The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces a robust inflammatory response that mimics many features of human psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of immune cells.[14] This model is highly responsive to treatments that are effective in human psoriasis, including retinoids.
Experimental Protocol: IMQ-Induced Psoriasis Model
-
Animal Model: Use 8-12 week old BALB/c or C57BL/6 mice.
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and right ear for 5-7 consecutive days.
-
Treatment Groups:
-
Vehicle Control (e.g., corn oil, gavage)
-
This compound (oral gavage, dose-ranging)
-
Etretinate (oral gavage, dose-ranging)
-
Positive Control (e.g., topical calcipotriol or systemic methotrexate)
-
-
Drug Administration: Begin daily treatment one day prior to or on the same day as the first IMQ application and continue throughout the induction period.
-
Efficacy Readouts:
-
Clinical Scoring (modified PASI): Daily score erythema, scaling, and skin thickness on a scale of 0-4.
-
Ear Thickness: Measure daily with a digital caliper.
-
Histology: At study termination, collect skin tissue for H&E staining to assess epidermal thickness and inflammatory infiltrate.
-
Immunohistochemistry/qPCR: Analyze skin for markers of proliferation (e.g., Ki67), differentiation (e.g., K10, loricrin), and inflammation (e.g., IL-17, IL-23, TNF-α).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. karger.com [karger.com]
- 3. youtube.com [youtube.com]
- 4. termedia.pl [termedia.pl]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Immunofluorescence localization of nuclear retinoid receptors in psoriasis versus normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind comparison of this compound and etretinate in the treatment of severe psoriasis. Results of a Nordic multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound. A review of its pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound versus etretinate in psoriasis. Clinical and pharmacokinetic results of a German multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. skintherapyletter.com [skintherapyletter.com]
- 12. This compound versus etretinate in severe psoriasis. A double-blind randomized Nordic multicenter study in 168 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (Ro 10-1670) in the treatment of severe psoriasis. A randomized double-blind parallel study comparing this compound and etretinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Psoriasis models | Pharmacology support | CRO [oncodesign-services.com]
A Head-to-Head Analysis of Acitretin and Isotretinoin in Sebaceous Gland Models: A Comparative Guide for Researchers
In the landscape of dermatological therapeutics, retinoids stand as a cornerstone for managing a spectrum of skin disorders. Among these, Acitretin and Isotretinoin, both derivatives of vitamin A, are pivotal. While their clinical applications sometimes overlap, their fundamental impact on sebaceous gland biology differs significantly. This guide provides an in-depth comparative analysis of this compound and Isotretinoin, with a focus on their effects on sebaceous gland models, to aid researchers and drug development professionals in their investigative pursuits.
Introduction: Two Retinoids, Distinct Sebaceous Gland Fates
This compound, a second-generation systemic retinoid, is primarily indicated for the treatment of severe psoriasis and other disorders of keratinization.[1] Its therapeutic efficacy is attributed to its ability to normalize epidermal cell proliferation, differentiation, and cornification.[1] In contrast, Isotretinoin, a first-generation systemic retinoid, is the gold-standard treatment for severe, recalcitrant nodular acne.[2] Its remarkable success in acne therapy is intrinsically linked to its profound effects on the sebaceous gland, including a dramatic reduction in sebum production.[2][3]
This guide will dissect the nuanced differences between these two compounds, exploring their mechanisms of action at the cellular and molecular level within the sebaceous gland. We will present a comparative analysis of their performance in established sebaceous gland models, supported by experimental data from the literature, and provide detailed protocols for key assays.
Unraveling the Mechanisms of Action: A Tale of Two Retinoid Pathways
Both this compound and Isotretinoin exert their effects by binding to nuclear retinoid receptors, which in turn regulate gene transcription.[1][4] However, the subtleties in their receptor affinity and downstream signaling pathways lead to their distinct clinical profiles.
Isotretinoin's Multi-Pronged Assault on the Sebaceous Gland:
Isotretinoin's efficacy in acne stems from its ability to target multiple pathogenic factors, with the sebaceous gland being the primary site of action.[3][5] Its key mechanisms include:
-
Sebosuppression: Isotretinoin is a potent inhibitor of sebaceous gland activity, significantly reducing the size of the glands and the production of sebum.[2][3][6] This is the cornerstone of its anti-acne effect.
-
Normalization of Keratinization: It regulates the shedding of dead skin cells within the hair follicle, preventing the formation of comedones (clogged pores).[3][7]
-
Anti-inflammatory Properties: Isotretinoin exhibits anti-inflammatory effects, reducing the inflammatory lesions characteristic of acne.[3]
-
Indirect Antibacterial Effect: By reducing sebum, the primary nutrient source for Cutibacterium acnes, Isotretinoin indirectly inhibits the growth of this bacterium.[3]
This compound's Focus on Keratinocyte Biology:
This compound's mechanism is more targeted towards normalizing the life cycle of keratinocytes, making it highly effective in hyperproliferative and abnormally differentiated skin conditions.[1] While it does have some effect on sebocytes, it is significantly less potent than Isotretinoin in this regard.[1][8] Its primary actions include:
-
Anti-proliferative Effects: It inhibits the excessive proliferation of epidermal cells.[1]
-
Regulation of Differentiation: It promotes normal differentiation and cornification of keratinocytes.[1]
-
Anti-inflammatory Effects: this compound also possesses anti-inflammatory properties, contributing to its efficacy in inflammatory dermatoses.[1]
The following diagram illustrates the generalized signaling pathway of retinoids in a sebocyte:
Caption: Generalized Retinoid Signaling in Sebocytes.
Comparative Performance in Sebaceous Gland Models
The differential effects of this compound and Isotretinoin on sebaceous glands have been substantiated through various in vitro and ex vivo models.
In Vitro Sebocyte Models
Primary human sebocyte cultures and immortalized sebaceous gland cell lines (e.g., SZ95, SEB-1) are invaluable tools for dissecting the direct effects of compounds on sebocyte proliferation, differentiation, and lipid synthesis.[9][10]
A key study directly compared the effects of 13-cis-RA (Isotretinoin), all-trans-RA, and this compound on cultured human sebocytes. The findings are summarized in the table below:
| Parameter | Isotretinoin (13-cis-RA) | This compound |
| Sebocyte Proliferation | Dose- and time-dependent decrease | Inhibition only at high concentrations (10⁻⁵ M) |
| Lipid Synthesis (Acetate Incorporation) | Potent inhibitor (48.2% reduction) | Weaker inhibitor (27.5% reduction) |
| Triglyceride & Wax/Stearyl Ester Synthesis | Markedly decreased | Decreased |
| Squalene Synthesis | Uninfluenced | Uninfluenced |
| Cholesterol Synthesis | Slightly increased | Slightly increased |
Data adapted from a study on cultured human sebocytes.[8]
These results clearly demonstrate Isotretinoin's superior inhibitory effect on both sebocyte proliferation and lipogenesis in vitro, aligning with its clinical efficacy in acne.[8]
Ex Vivo Sebaceous Gland Models
Three-dimensional (3D) ex vivo models, utilizing intact human sebaceous glands from skin explants, offer a more physiologically relevant system by preserving the gland's architecture and cell-cell interactions.[11][12][13] These models are instrumental for studying the overall impact of compounds on sebum production and gland morphology.
While direct comparative studies of this compound and Isotretinoin in these 3D models are less common in the literature, the known mechanisms suggest that Isotretinoin would induce a significant reduction in gland size and lipid accumulation, whereas this compound's effects would be less pronounced.
The following diagram illustrates a typical experimental workflow for comparing the two retinoids in an in vitro sebocyte model:
Sources
- 1. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Isotretinoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Isotretinoin? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. iranjd.ir [iranjd.ir]
- 6. Sebaceous hyperplasia: systemic treatment with isotretinoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and this compound on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. basf.com [basf.com]
- 13. Ex vivo sebaceous gland studies for cosmetics | Syntivia [syntivia.fr]
A Comparative Guide to the Efficacy of Acitretin Versus Other Retinoids in Skin Cancer Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data and clinical evidence supporting the use of acitretin and other retinoids in the chemoprevention of non-melanoma skin cancers (NMSCs). As a class of compounds, retinoids are pivotal in dermatology for their ability to regulate cellular proliferation, differentiation, and apoptosis, making them prime candidates for preventing carcinogenesis.[1] This document synthesizes current knowledge to facilitate informed decisions in research and clinical trial design.
The Foundational Role of Retinoids in Skin Cancer Chemoprevention
Retinoids, derivatives of vitamin A, exert their biological effects by activating two families of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] Upon ligand binding, these receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, influencing critical cellular processes that can suppress the development of cancer.[1] The primary application for retinoid chemoprevention is in high-risk patient populations, such as solid organ transplant recipients (OTRs) and individuals with genetic predispositions like xeroderma pigmentosum, who face a significantly elevated risk of developing multiple NMSCs.[[“]][4]
Caption: Generalized retinoid signaling pathway in skin cancer chemoprevention.
This compound: The Clinical Benchmark
This compound, a second-generation systemic retinoid, is the most extensively studied and utilized agent for NMSC chemoprevention.[5] Its efficacy is particularly well-documented in immunosuppressed organ transplant recipients, who have a dramatically increased incidence of cutaneous squamous cell carcinoma (SCC).[4][6]
Clinical Evidence: Randomized controlled trials (RCTs) and long-term observational studies have demonstrated that low-dose this compound (10-30 mg/day) significantly reduces the incidence of new SCCs in high-risk patients.[6] An open randomized crossover trial in renal allograft recipients showed that the number of new SCCs was significantly lower during the this compound treatment period compared to the drug-free period.[7] However, this efficacy comes at the cost of notable side effects, with a significant number of patients withdrawing from trials due to adverse events like mucocutaneous dryness (cheilitis, xerosis) and alopecia.[6][7] Furthermore, discontinuation of the drug can lead to a rebound in tumor development, suggesting that for many patients, therapy may need to be lifelong.[[“]][4]
Comparative Efficacy with Other Retinoids
While this compound is a cornerstone, other retinoids have been evaluated for chemoprevention, each with a distinct profile of efficacy, mechanism, and tolerability.
Isotretinoin (13-cis-retinoic acid)
A first-generation systemic retinoid, isotretinoin has also shown efficacy in NMSC prevention. Its most prominent success has been in patients with xeroderma pigmentosum, where it significantly reduces the incidence of new skin cancers.[1] However, its utility in the broader high-risk population is debated. A large multicenter trial using low-dose isotretinoin (10 mg/day) for the prevention of basal cell carcinoma (BCC) in patients with a prior history of BCC found the regimen to be ineffective and associated with significant toxicity.[8] High-dose isotretinoin is generally required for efficacy, which often leads to a side-effect profile that can be more severe than that of this compound, limiting its long-term use.[9] For these reasons, this compound is often preferred for long-term chemoprevention in transplant recipients and patients with severe sun damage.[10]
Bexarotene
Bexarotene is a third-generation retinoid, a "rexinoid" that selectively activates RXRs.[11] This distinct mechanism was theorized to offer a different efficacy and safety profile. Bexarotene is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL).[12][13] However, its role in the chemoprevention of NMSCs is not well-established. While some anecdotal evidence has suggested it may be as effective as this compound with comparable side effects at chemopreventive doses, robust clinical trial data is lacking.[14][15] Its potential is still under investigation, but it is not currently a first-line agent for NMSC prevention.[16]
Topical Retinoids (Tazarotene, Tretinoin)
Topical retinoids offer the advantage of localized treatment with minimal systemic toxicity. Tazarotene, a third-generation topical retinoid, has demonstrated robust anti-BCC efficacy in mouse models of basal cell nevus syndrome (Gorlin syndrome).[17][18] However, human clinical trials have yielded disappointing results. A randomized, vehicle-controlled study in patients with Gorlin syndrome found no evidence for a chemopreventive or chemotherapeutic effect of topical tazarotene against BCCs.[19][20] This discrepancy may be due to the superior barrier function of human skin and the deeper location of human tumors.[20] Similarly, a large trial by the Veterans Affairs found that topical tretinoin was ineffective at reducing the formation of BCCs or SCCs in high-risk veterans.[1]
Alitretinoin (9-cis-retinoic acid)
Alitretinoin is a pan-agonist, binding to all known RAR and RXR subtypes.[21] It is approved as an oral treatment for severe chronic hand eczema and as a topical gel for Kaposi sarcoma lesions.[22] Its broad receptor activity suggests it could be effective in chemoprevention, and it has shown promise in treating CTCL.[2] However, similar to bexarotene, it has not been extensively studied in large-scale NMSC chemoprevention trials and is not a standard of care for this indication.
Quantitative Data Summary: Systemic Retinoids in NMSC Chemoprevention
| Retinoid | Primary Indication/Study Population | Typical Chemopreventive Dosage | Documented Efficacy in NMSC Prevention | Common Limiting Side Effects |
| This compound | Organ Transplant Recipients; High-Risk NMSC patients[[“]][4] | 10-30 mg/day | Significant reduction in new SCCs; less consistent effect on BCCs[6][7] | Mucocutaneous dryness, hyperlipidemia, teratogenicity, hair loss[6][7] |
| Isotretinoin | Xeroderma Pigmentosum; High-Risk NMSC patients[1][10] | High-dose required for efficacy (e.g., 0.5-2 mg/kg/day) | Effective at high doses, but low-dose (10 mg/day) was ineffective for BCC prevention[8] | Similar to this compound but often more severe; hyperostosis, elevated triglycerides[8] |
| Bexarotene | Cutaneous T-Cell Lymphoma (treatment)[13] | 300 mg/m²/day (treatment dose) | Not well-established for NMSC prevention; anecdotal evidence exists[14][15] | Hypertriglyceridemia, central hypothyroidism, leukopenia[13] |
Designing a Definitive Experimental Protocol
To rigorously establish the comparative efficacy and tolerability of emerging retinoids against the current standard, a well-designed, multi-center, double-blind, randomized controlled trial is essential. The following workflow illustrates the logical structure of such a study.
Experimental Objective: To compare the efficacy of low-dose this compound versus an investigational retinoid (e.g., a novel RXR agonist) for the secondary prevention of NMSC in a high-risk population (organ transplant recipients).
Caption: Proposed workflow for a randomized controlled trial comparing retinoids.
Conclusion and Future Directions
Current evidence firmly establishes this compound as the leading systemic retinoid for the chemoprevention of NMSCs, particularly SCC, in high-risk individuals.[6] While isotretinoin has a role in specific genetic syndromes, its toxicity at effective doses limits broader use.[8][10] Other systemic retinoids like bexarotene and alitretinoin, along with topical formulations, have not yet demonstrated compelling efficacy in large-scale NMSC prevention trials.[19][20]
The primary challenge in retinoid chemoprevention remains balancing efficacy with long-term toxicity. Future research must focus on two key areas:
-
Development of Novel Retinoids: The goal is to design molecules with greater receptor selectivity or improved pharmacokinetic profiles to maximize anti-cancer activity while minimizing adverse effects.
-
Combination Chemoprevention: Investigating the synergistic effects of lower-dose retinoids combined with other agents, such as nicotinamide or EGFR inhibitors, could lead to more effective and tolerable regimens.
Ultimately, a personalized approach, considering the patient's specific risk factors, cancer history, and comorbidities, will be crucial for optimizing the use of retinoids in skin cancer chemoprevention.
References
- Elmets, C. A., Viner, J. L., & Pentland, A. P. (2023). An update on clinical trials for chemoprevention of human skin cancer. Photochemistry and photobiology, 99(2), 449-457. [Link]
- Chen, A. C., & Halliday, G. M. (2011). Systemic retinoids for chemoprevention of non-melanoma skin cancer in high-risk patients.
- So, P. L., Lee, K., Hebert, J., Walker, P., Lu, Y., Hwang, J., ... & Epstein, E. H. (2004). Topical tazarotene chemoprevention reduces basal cell carcinoma number and size in Ptch1+/-mice exposed to ultraviolet or ionizing radiation. Cancer research, 64(13), 4385-4389. [Link]
- Jones, E., Korzenko, A., & Kriegel, D. (2004). Oral isotretinoin in the treatment and prevention of cutaneous squamous cell carcinoma.
- So, P. L., Lee, K., Hebert, J., Walker, P., Lu, Y., Hwang, J., ... & Epstein, E. H. (2004). Topical Tazarotene Chemoprevention Reduces Basal Cell Carcinoma Number and Size in Ptch1+/− Mice Exposed to Ultraviolet or Ionizing Radiation. Cancer Research, 64(13), 4385-4389. [Link]
- DiGiovanna, J. J. (2001). Chemopreventive use of systemic retinoids in high-risk skin cancer patients.
- Tang, J. Y., Chi, S., Lee, D., Wu, A., Miller, D. R., Hebert, J., ... & Epstein, E. H. (2014). Tazarotene: randomized, double-blind, vehicle-controlled and open-label concurrent trials for basal cell carcinoma prevention and therapy in patients with basal cell nevus syndrome. Cancer Prevention Research, 7(5), 486-493. [Link]
- Jones, E., Korzenko, A., & Kriegel, D. (2004). Oral Isotretinoin in the Treatment and Prevention of Cutaneous Squamous Cell Carcinoma.
- Marquez, C., Bair, S. M., Smithberger, E., Cherpelis, B. S., Fenske, N. A., & Glass, L. F. (2011). Systemic retinoids for chemoprevention of non-melanoma skin cancer in high-risk patients.
- Elmets, C. A., Viner, J. L., Pentland, A. P., Cantrell, W., Lin, H. Y., Bailey, H., ... & Kawsar, Z. (2023). An update on clinical trials for chemoprevention of human skin cancer. Photochemistry and photobiology, 99(2), 449-457. [Link]
- Marquez, C., Bair, S. M., Smithberger, E., Cherpelis, B. S., Fenske, N. A., & Glass, L. F. (2011). Systemic Retinoids for Chemoprevention of Non-melanoma Skin Cancer in High-risk Patients.
- Mayo Clinic. (2011). This compound in Preventing Skin Cancer in Patients at High Risk for Skin Cancer. ClinicalTrials.gov. [Link]
- Hardin, J., & Mydlarski, P. R. (2010). Systemic Retinoids: Chemoprevention of Skin Cancer in Transplant Recipients. Skin Therapy Letter, 15(7), 1-4. [Link]
- George, R., Weightman, W., Russ, G. R., Bannister, K. M., & Mathew, T. H. (2002). This compound for chemoprevention of non-melanoma skin cancers in renal transplant recipients.
- Tang, J. Y., Chi, S., Lee, D., Wu, A., Miller, D. R., Hebert, J., ... & Epstein, E. H. (2014). Tazarotene: randomized, double-blind, vehicle-controlled and open-label concurrent trials for basal cell carcinoma prevention and therapy in patients with basal cell nevus syndrome. Cancer prevention research, 7(5), 486-493. [Link]
- Alliance for Clinical Trials in Oncology. (2016).
- Kadakia, K. C., Barton, D. L., Loprinzi, C. L., Sloan, J. A., Otley, C. C., Diekmann, B. B., ... & Atherton, P. J. (2012). Randomized controlled trial of this compound versus placebo in patients at high‐risk for basal cell or squamous cell carcinoma of the skin (North Central Cancer Treatment Group Study 969251). Cancer, 118(8), 2128-2137. [Link]
- Bettoli, V., Zauli, S., & Virgili, A. (2013). Retinoids in the chemoprevention of non-melanoma skin cancers: why, when and how.
- Tangrea, J. A., Edwards, B. K., Taylor, P. R., Hartman, A. M., Peck, G. L., Salasche, S. J., ... & Mellette, J. R. (1992). Long-term therapy with low-dose isotretinoin for prevention of basal cell carcinoma: a multicenter clinical trial. Journal of the National Cancer Institute, 84(5), 328-332. [Link]
- DermNet. (n.d.). Alitretinoin. DermNet NZ. [Link]
- Chen, K., Craig, J. C., & Shumack, S. (2021). This compound for chemoprevention of non-melanoma skin cancers in renal transplant recipients.
- Shen, D., Wu, Y., Li, G., & Xia, L. (2018). Emerging roles of bexarotene in the prevention, treatment and anti-drug resistance of cancers.
- Shen, D., Wu, Y., Li, G., & Xia, L. (2018). Emerging roles of bexarotene in the prevention, treatment and anti-drug resistance of cancers.
- Jakhar, D., Kaur, I., & Hazarika, N. (2016). Alitretinoin in dermatology—An update. Indian Dermatology Online Journal, 7(5), 425. [Link]
- Quaglino, P., Pimpinelli, N., Berti, E., Zinzani, P. L., Fierro, M. T., & Barberio, E. (2021). Alitretinoin in the treatment of cutaneous T-cell lymphoma.
- DermNet. (n.d.). Bexarotene. DermNet NZ. [Link]
- Cutaneous Lymphoma Foundation. (n.d.). Bexarotene.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alitretinoin in the treatment of cutaneous T‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound for chemoprevention of non-melanoma skin cancers in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term therapy with low-dose isotretinoin for prevention of basal cell carcinoma: a multicenter clinical trial. Isotretinoin-Basal Cell Carcinoma Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral isotretinoin in the treatment and prevention of cutaneous squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoids in the chemoprevention of non-melanoma skin cancers: why, when and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bexarotene | Cutaneous Lymphoma Foundation [clfoundation.org]
- 12. Emerging roles of bexarotene in the prevention, treatment and anti-drug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Systemic retinoids for chemoprevention of non-melanoma skin cancer in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systemic Retinoids for Chemoprevention of Non-melanoma Skin Cancer in High-risk Patients - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Topical tazarotene chemoprevention reduces Basal cell carcinoma number and size in Ptch1+/- mice exposed to ultraviolet or ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Tazarotene: Randomized, Double Blind, Vehicle-Controlled and Open-Label Concurrent Trials for Basal Cell Carcinoma Prevention and Therapy in Patien... [cancer.fr]
- 20. Tazarotene: Randomized, Double-Blind, Vehicle-Controlled and Open-Label Concurrent Trials for Basal Cell Carcinoma Prevention and Therapy in Patients with Basal Cell Nevus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alitretinoin in Dermatology—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dermnetnz.org [dermnetnz.org]
A Head-to-Head Comparison of Acitretin and Bexarotene on Retinoid X Receptor (RXR) Activation
This guide provides a detailed, evidence-based comparison of Acitretin and Bexarotene, focusing on their distinct mechanisms of interaction with and activation of the Retinoid X Receptor (RXR). Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic data, quantitative comparisons, and field-proven experimental protocols to elucidate the functional consequences of their differential receptor selectivity.
Introduction: Two Generations of Retinoids, One Pivotal Target
This compound, a second-generation systemic retinoid, and Bexarotene, a third-generation retinoid, are both derivatives of vitamin A that exert profound effects on cellular processes. While both are used in dermatological and oncological applications, their therapeutic profiles are dictated by their fundamentally different interactions with the nuclear retinoid receptor family.
At the heart of their mechanism lies the Retinoid X Receptor (RXR), a promiscuous nuclear receptor that acts as a master regulator of transcription. RXR can form homodimers (RXR/RXR) or heterodimers with a host of other nuclear receptors, including the Retinoic Acid Receptor (RAR), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor (PPAR).[1][2][3][4] This dimerization versatility places RXR at a critical node, integrating signals that control cell proliferation, differentiation, and apoptosis.[5][6] Understanding how this compound and Bexarotene differentially engage this target is paramount to comprehending their clinical utility and for designing future therapeutics.
Core Mechanism: The Decisive Factor of Receptor Selectivity
The primary distinction between this compound and Bexarotene is their receptor selectivity. This compound is a pan-agonist, activating both RAR and RXR subtypes, whereas Bexarotene is a selective RXR agonist, a class of molecules termed "rexinoids."[1][5][6][7]
-
This compound: As a non-selective retinoid, this compound's biological effects are the composite result of activating multiple signaling pathways. It binds to and activates all three subtypes (α, β, γ) of both RAR and RXR.[1][8][9] Its primary functional unit is the RAR/RXR heterodimer, which binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes to modulate transcription.[7][10] This broad-spectrum activity is leveraged in the treatment of severe psoriasis, where it normalizes the abnormal proliferation and differentiation of keratinocytes.[7][8][11]
-
Bexarotene: In contrast, Bexarotene was engineered for specificity. It is a high-affinity, selective ligand for the three RXR subtypes (RXRα, RXRβ, RXRγ), with negligible affinity for RARs.[12] This selectivity allows it to activate gene transcription through RXR homodimers or by acting as a "permissive" partner in heterodimers with receptors like LXR and PPAR.[13][14][15] In these permissive heterodimers, the complex can be activated by a ligand for either receptor. This RXR-centric mechanism is crucial to its efficacy in treating Cutaneous T-cell Lymphoma (CTCL), where it induces apoptosis and inhibits the growth of malignant T-cells.[5][16][17]
Signaling Pathway Diagrams
The diagrams below illustrate the distinct intracellular pathways initiated by each compound.
Caption: this compound non-selectively activates both RAR and RXR.
Caption: Bexarotene selectively activates RXR, leading to multiple dimer formations.
Quantitative Head-to-Head Comparison
The functional differences between this compound and Bexarotene are rooted in their distinct biochemical interactions with retinoid receptors. The following table summarizes available quantitative data to provide a direct comparison.
| Parameter | This compound | Bexarotene | Significance |
| Class | Second-Generation Retinoid | Third-Generation Retinoid (Rexinoid) | Bexarotene represents a more targeted therapeutic design. |
| Receptor Selectivity | Pan-Agonist (RAR & RXR)[1][7][8] | RXR-Selective Agonist[12][18][19] | The fundamental difference dictating their distinct mechanisms and clinical uses. |
| RXR Activation (EC50) | Data not available; activates all subtypes.[1] | RXRα: 33 nM[12]RXRβ: 24 nM[12]RXRγ: 25 nM[12] | Bexarotene is a potent activator of all RXR subtypes with nanomolar efficacy. |
| RAR Activation (EC50) | Activates all subtypes; specific EC50 values are not commonly cited in literature but it is a known RAR agonist.[10] | >10,000 nM[12] | Demonstrates Bexarotene's >300-fold selectivity for RXR over RAR. |
| Primary Dimer Partner(s) | RAR[1][3] | RXR (Homodimer)[1]Permissive Partners (LXR, PPAR, etc.)[2][4] | This compound's effects are primarily through RAR/RXR, while Bexarotene's are through RXR-containing dimers. |
| Primary FDA-Approved Indication | Severe Psoriasis[1][11] | Cutaneous T-cell Lymphoma (CTCL)[5][17][20] | The indications reflect their distinct biological consequences. |
Experimental Protocol: Dual-Luciferase Reporter Assay for RXR Activation
To empirically quantify and compare the RXR activation potential of this compound and Bexarotene, a dual-luciferase reporter assay is the industry-standard method.[21][22][23] This assay provides a robust, quantitative readout of ligand-dependent transcription factor activation.
Causality of Experimental Design: This protocol is designed as a self-validating system. A human cell line (HEK293T) is used for its high transfection efficiency. Three plasmids are co-transfected: an RXR expression vector to ensure the target is present, a firefly luciferase reporter driven by an RXR-specific response element (RXRE) to measure target activation, and a constitutively expressed Renilla luciferase vector to serve as an internal control for transfection efficiency and cell viability. Normalizing the experimental reporter (Firefly) to the internal control (Renilla) ensures that any observed changes in signal are due to specific RXR activation by the test compound, not extraneous factors.
Experimental Workflow Diagram
Caption: Workflow for the dual-luciferase RXR activation assay.
Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells. Seed 2 x 10⁴ cells per well into a 96-well white, clear-bottom plate in 100 µL of culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Transfection (Day 2):
-
For each well, prepare a transfection mix in serum-free medium (e.g., Opti-MEM) containing:
-
50 ng of RXR expression plasmid.
-
50 ng of an RXRE-driven firefly luciferase reporter plasmid.
-
5 ng of a constitutively driven Renilla luciferase control plasmid.
-
-
Add a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
Incubate to allow complex formation, then add the mix to the cells.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh complete culture medium.
-
-
Compound Treatment (Day 2, post-transfection):
-
Prepare serial dilutions of this compound and Bexarotene (e.g., from 1 nM to 10 µM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Return the plate to the incubator for 18-24 hours.
-
-
Lysis and Luminescence Measurement (Day 3):
-
Equilibrate the plate and dual-luciferase assay reagents to room temperature.
-
Remove the culture medium and gently wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes.
-
Add 100 µL of the firefly luciferase substrate (Luciferase Assay Reagent II) to each well and immediately measure the luminescence (Signal A) in a luminometer.
-
Add 100 µL of the Stop & Glo® Reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) to each well. Immediately measure the luminescence again (Signal B).
-
-
Data Analysis:
-
For each well, calculate the normalized response by dividing the firefly luminescence by the Renilla luminescence (Signal A / Signal B).
-
Calculate the "Fold Activation" by dividing the normalized response of each compound-treated well by the average normalized response of the vehicle control wells.
-
Plot the Fold Activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
-
Conclusion and Future Directions
The comparison between this compound and Bexarotene offers a clear lesson in the power of receptor selectivity. This compound, a non-selective pan-agonist of RAR and RXR, provides broad-spectrum activity beneficial in hyperproliferative skin disorders like psoriasis.[1][8] In contrast, Bexarotene's focused and potent activation of RXR makes it a tailored agent for malignancies like CTCL, where RXR-mediated apoptosis and growth control are paramount.[5][16]
The differential activation of RXR heterodimer partners also explains their distinct side-effect profiles. For instance, Bexarotene's activation of RXR/LXR heterodimers is linked to hypertriglyceridemia, a common adverse event.[16] This head-to-head analysis underscores that the choice of retinoid must be guided by the specific nuclear receptor pathway driving the pathology. Future drug development will undoubtedly focus on creating even more selective modulators that can fine-tune the activity of specific RXR heterodimers to maximize therapeutic benefit while minimizing off-target effects.
References
- Bexarotene - DermNet. (n.d.).
- This compound - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- What is the mechanism of Bexarotene? - Patsnap Synapse. (2024-07-17).
- Bexarotene (LGD1069) | RXR Agonist - MedchemExpress.com. (n.d.).
- What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).
- Phase 2 and 3 clinical trial of oral bexarotene (Targretin capsules) for the treatment of refractory or persistent early-stage cutaneous T-cell lymphoma - PubMed. (n.d.).
- Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC - NIH. (n.d.).
- Long-term efficacy of bexarotene for cutaneous T-cell lymphoma: Results from a phase II trial. (2019-05-30).
- Bexarotene Is Effective and Safe for Treatment of Refractory Advanced-Stage Cutaneous T-Cell Lymphoma: Multinational Phase II-III Trial Results | Journal of Clinical Oncology - ASCO Publications. (n.d.).
- Bexarotene Monograph for Professionals - Drugs.com. (2025-06-09).
- Bexarotene in the treatment of cutaneous T-cell lymphoma - PubMed. (n.d.).
- Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - Bentham Open Archives. (2010-05-26).
- This compound - LGM Pharma. (n.d.).
- Bexarotene: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (n.d.).
- Guidelines for the Use of this compound in Psoriasis - Actas Dermo-Sifiliográficas. (n.d.).
- This compound binds to RAR:RXR - Reactome Pathway Database. (n.d.).
- This compound and Retinoic Acid Receptor (RAR) Binding Affinity: A Technical Guide - Benchchem. (n.d.).
- Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - ResearchGate. (2025-08-06).
- RXR Agonist V-125 Induces Distinct Transcriptional and Immunomodulatory Programs in Mammary Tumors of MMTV-Neu Mice Compared to Bexarotene - MDPI. (n.d.).
- Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC - PubMed Central. (n.d.).
- The utility of bexarotene in mycosis fungoides and Sézary syndrome - PMC - NIH. (n.d.).
- Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential - Frontiers. (n.d.).
- Identification of Bexarotene as a PPARγ Antagonist with HDX - PMC - PubMed Central. (n.d.).
- Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC - PubMed Central. (n.d.).
- Bexarotene | Retinoid X Receptors - Tocris Bioscience. (n.d.).
- Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - MDPI. (n.d.).
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 5. dermnetnz.org [dermnetnz.org]
- 6. The utility of bexarotene in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 9. Reactome | this compound binds to RAR:RXR [reactome.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lgmpharma.com [lgmpharma.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of Bexarotene as a PPARγ Antagonist with HDX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 17. Bexarotene in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bexarotene Monograph for Professionals - Drugs.com [drugs.com]
- 19. oncologynewscentral.com [oncologynewscentral.com]
- 20. Long-term efficacy of bexarotene for cutaneous T-cell lymphoma: Results from a phase II trial [lymphomahub.com]
- 21. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 23. researchgate.net [researchgate.net]
Navigating the Nuances of Acitretin: A Guide to Reproducible Anti-Proliferative Studies
For researchers in dermatology and oncology, the synthetic retinoid Acitretin is a molecule of significant interest. Clinically established for the treatment of severe psoriasis, its utility is rooted in its potent anti-proliferative and differentiation-inducing properties. However, translating these effects into consistent, reproducible data across different laboratories can be a formidable challenge. This guide provides an in-depth comparison of methodologies and critical variables that influence the outcomes of in vitro anti-proliferative studies of this compound, empowering researchers to design robust and reliable experiments.
The Molecular Logic of this compound: A Double-Edged Sword
This compound, a second-generation retinoid, exerts its cellular effects by modulating gene transcription. Its mechanism of action is not direct; rather, its metabolites bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These receptors form heterodimers (RAR/RXR) that then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1] This binding can either activate or repress gene transcription, leading to a normalization of keratinocyte differentiation and a reduction in proliferation.[2]
This intricate mechanism, while effective, is also a primary source of experimental variability. The cellular response to this compound is contingent on the expression levels of RARs and RXRs, which can differ significantly between cell types and even within the same cell line under different culture conditions.[3] This inherent biological complexity necessitates a meticulous approach to experimental design to ensure reproducible results.
Key Factors Influencing Experimental Reproducibility
Several critical parameters can dramatically impact the observed anti-proliferative effects of this compound. Understanding and controlling these variables is paramount for generating reliable and comparable data.
The Cellular Context: Not All Keratinocytes are Created Equal
The choice of cell line is arguably the most critical factor. Different keratinocyte cell lines, and particularly the distinction between normal and malignant cells, exhibit varied sensitivities to this compound. For instance, studies have shown that this compound can significantly inhibit the proliferation of cutaneous squamous cell carcinoma (SCC) cell lines like SCL-1, while having a much less pronounced effect on non-malignant keratinocytes such as HaCaT cells.[4]
dot
Caption: Differential effect of this compound on malignant vs. normal keratinocytes.
Culture Conditions: The Unseen Variables
Standard cell culture practices can introduce significant variability. Two often-overlooked factors are cell confluence and serum concentration.
-
Cell Confluence: The density of cells at the time of treatment can alter their physiological state and drug sensitivity. Cells at high confluence may exhibit contact inhibition, slowing their proliferation rate and potentially masking the anti-proliferative effects of a drug. For assessing cytostatic effects (inhibition of proliferation), it is advisable to treat cells at a lower confluence (e.g., 30-50%) to ensure they are in an active state of division.
-
Serum Concentration: Fetal Bovine Serum (FBS) is a common supplement in cell culture media, but it contains various growth factors and proteins that can interact with retinoids. The proteins in serum can bind to this compound, affecting its stability and bioavailability in the culture medium.[5] This can lead to a significant loss of the active compound and inconsistent results. Therefore, it is crucial to standardize the serum concentration and consider the use of charcoal-stripped serum to minimize the impact of endogenous retinoids.
A Comparative Look at Anti-Proliferative Assays
The method used to quantify cell proliferation is another critical choice that can influence the interpretation of results. The two most common assays, MTT and BrdU, measure different cellular processes.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability and, by extension, proliferation. It is a relatively simple and high-throughput method.
-
BrdU (Bromodeoxyuridine) Assay: This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into newly synthesized DNA. This provides a more direct measure of cell proliferation.
While both assays are widely used, it is important to recognize their fundamental differences. A compound could potentially affect cellular metabolism without directly impacting DNA synthesis, leading to discrepant results between the two assays. For a comprehensive understanding of this compound's anti-proliferative effects, a multi-assay approach is recommended.
Quantitative Comparison of this compound's Anti-proliferative Effects
The following table summarizes published data on the anti-proliferative effects of this compound on various cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Cell Line | Cell Type | Assay | Concentration Range | Observed Effect | Reference |
| HaCaT | Human Keratinocyte (non-malignant) | MTT | 0.01 - 50 µM | Inhibition rate increased from 13.70% to 67.73% | [6] |
| SCL-1 | Human Cutaneous Squamous Cell Carcinoma | MTT | 10⁻⁸ - 10⁻⁴ M | Dose-dependent inhibition of cell growth | [4] |
| A431 | Human Epidermal Squamous Cell Carcinoma | MTT | Not specified | Significant dose- and time-dependent growth inhibition | [7] |
| MCF-7 | Human Breast Cancer (ER-positive) | WST-1 | 10⁻⁷ - 10⁻⁵ M | Significant, dose-dependent inhibition of cell proliferation | [8] |
| Normal Human Keratinocytes | Primary Human Keratinocytes | MTT | 0.1 - 1 µM | 10.2% - 14.4% inhibition of proliferation | [9] |
Standardized Protocol for Assessing this compound's Anti-proliferative Effects
To enhance reproducibility, a standardized experimental workflow is crucial. The following protocol for an MTT assay provides a robust framework for assessing this compound's effects on keratinocyte proliferation.
dot
Caption: A standardized workflow for assessing this compound's anti-proliferative effects.
Detailed Methodology:
1. Cell Culture and Seeding:
- Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Harvest cells at approximately 80% confluence and seed into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
- Incubate for 24 hours to allow for cell attachment.
2. This compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the this compound stock solution in complete DMEM to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM).
- Include a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
- Carefully remove the old medium from the wells and add 100 µL of the prepared this compound or vehicle control solutions.
- Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability using the following formula:
- % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The percentage of inhibition can be calculated as:
- % Inhibition = 100 - % Cell Viability
- Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion: Towards a Consensus in this compound Research
The anti-proliferative effects of this compound are a cornerstone of its therapeutic efficacy. However, the reproducibility of in vitro studies hinges on a thorough understanding and control of key experimental variables. By carefully selecting cell lines, standardizing culture conditions, and choosing appropriate proliferation assays, researchers can generate more consistent and reliable data. This guide provides a framework for navigating the complexities of this compound research, ultimately fostering a more cohesive and progressive understanding of this important therapeutic agent.
References
- Braat, A. E., van de Stolpe, A., Zandvliet, M. J., & Ponec, M. (2000). Considerations for in vitro retinoid experiments: importance of protein interaction.
- Chen, J. Y., Tsai, T. F., & Jee, S. H. (2006). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1.
- Xiao, S., Li, C., & Jin, H. (2008). Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells. Journal of Huazhong University of Science and Technology [Medical Sciences], 28(6), 711-714. [Link]
- Wang, Y., & Li, J. (2004). The Effects of this compound on the Growth and Apoptosis Induction in Epidermal Squamous Cell Carcinoma Cells.
- Valença, S. S., & Bezerra, F. S. (2012). Differential effects of retinol and retinoic acid on cell proliferation: a role for reactive species and redox-dependent mechanisms in retinol supplementation. Free Radical Biology and Medicine, 53(1), 22-30. [Link]
- Li, M., Zhang, L., & Wang, G. (2019). A Preliminary Study of the Effect of Semaphorin 3A and this compound on the Proliferation, Migration, and Apoptosis of HaCaT Cells.
- Xiao, S., Li, C., & Jin, H. (2008). Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells. Journal of Huazhong University of Science and Technology. Medical sciences = Hua zhong ke ji da xue xue bao. Yi xue Ying De wen ban = Huazhong keji daxue xuebao. Yixue Yingdewen ban, 28(6), 711–714. [Link]
- Magoulas, G. E., Tzioumaki, N., & Tsoukala, M. (2011). Study of antiproliferative effect of this compound on ER-positive breast... Bioorganic & Medicinal Chemistry, 19(19), 5784-5792. [Link]
- Mukherjee, S., Date, A., Patravale, V., Korting, H. C., Roeder, A., & Weindl, G. (2006). Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety. Clinical interventions in aging, 1(4), 327–348. [Link]
- Lebwohl, M. (2003). This compound suppression of squamous cell carcinoma: case report and literature review.
- Barua, A. B. (2001). Analytical methods for determining retinol in skincare formulations: A comprehensive review.
- Lee, D. H., Lee, J. H., & Kim, J. H. (2021). Comparison of five retinoids for anti-photoaging therapy: Evaluation of anti-inflammatory and anti-oxidative activities in vitro and therapeutic efficacy in vivo.
- Shah, V. P., & Maibach, H. I. (2001). Development and Validation of Method for Determination of In Vitro Release of Retinoic Acid from Creams. Journal of Pharmaceutical Sciences, 90(10), 1535-1543. [Link]
- Zhang, X., He, Y., & Chen, H. (2007). Synergistic effects of this compound and narrow-band UVB on inducing the expression of heparin-binding epidermal-growth-factor-like growth factor in normal human keratinocytes. Archives of dermatological research, 299(5-6), 261–267. [Link]
- Yourick, J. J., & Bronaugh, R. L. (2000). In vitro and in vivo percutaneous absorption of retinol from cosmetic formulations: Significance of the skin reservoir and prediction of systemic absorption. Toxicology and applied pharmacology, 166(2), 128-137. [Link]
- Yin, L., Hu, S., & Chen, X. (2020). This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ. International immunopharmacology, 79, 106045. [Link]
- Asgari, M. M., & Han, J. (2021). This compound for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study.
- Bavinck, J. N., de Boer, A., & Vermeer, B. J. (1995). This compound for chemoprevention of non-melanoma skin cancers in renal transplant recipients.
- Sarkar, R., Chugh, S., & Garg, V. K. (2013). This compound in dermatology. Indian journal of dermatology, venereology and leprology, 79(6), 759–771. [Link]
- Siddik, M. A. B., & Goyal, A. (2023). This compound. In StatPearls.
- Zhang, C., Wang, Y., & Li, H. (2022). This compound enhances the cytotoxic effect of 5-aminolevulinic acid photodynamic therapy on squamous cell carcinoma cells. Photodiagnosis and photodynamic therapy, 39, 102969. [Link]
- Melnik, B. C. (2018). Comparison of retinoid-induced apoptosis in various cell types. Mechanisms of Ageing and Development, 173, 103-122. [Link]
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of this compound on the Growth and Apoptosis Induction in Epidermal Squamous Cell Carcinoma Cells [pifukezazhi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effects of this compound and narrow-band UVB on inducing the expression of heparin-binding epidermal-growth-factor-like growth factor in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Acitretin Combination Therapy vs. Monotherapy in Psoriasis Models
For drug development professionals and researchers in the field of dermatology, understanding the nuances of therapeutic efficacy in relevant preclinical models is paramount. Acitretin, a second-generation oral retinoid, has long been a staple in the management of severe psoriasis. However, its use as a monotherapy is often limited by a modest effect in chronic plaque psoriasis and dose-dependent side effects.[1][2] This has led to the widespread clinical adoption of combination strategies to enhance efficacy and improve tolerability.[1][3][4][5][6] This guide provides an in-depth comparison of this compound combination therapy versus monotherapy, focusing on the supporting experimental data from established psoriasis models.
The Rationale for Combination Therapy: A Mechanistic Overview
This compound exerts its therapeutic effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn modulate gene transcription to normalize keratinocyte proliferation and differentiation and exert anti-inflammatory effects.[7] Key signaling pathways implicated in psoriasis, such as the JAK/STAT and IL-17 pathways, are influenced by this compound.[7] Specifically, this compound has been shown to inhibit IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ, revealing a potential mechanism for its rapid effect in pustular psoriasis.[8]
The core principle behind combination therapy is to target different aspects of psoriasis pathogenesis simultaneously, often leading to synergistic effects and allowing for lower, less toxic doses of individual agents.[9]
Preclinical Psoriasis Models: The Proving Ground for Therapeutic Strategies
Several animal models are instrumental in the preclinical evaluation of anti-psoriatic therapies. The most widely used is the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice, which effectively mimics the IL-23/IL-17 inflammatory axis central to human psoriasis.[7][10][11][12][13] Another valuable model is the K14-VEGF transgenic mouse , which develops chronic inflammatory skin lesions resembling psoriasis.[14][15][16]
Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model
This model is a cornerstone for rapid and reproducible screening of potential psoriasis therapeutics.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice[7]
-
Imiquimod 5% cream (e.g., Aldara™)[7]
-
Vehicle control cream (e.g., Vaseline Lanette cream)[7]
-
Calipers for skin thickness measurement[7]
-
Psoriasis Area and Severity Index (PASI) scoring system (modified for mice)[17][18]
Procedure:
-
Animal Preparation: Anesthetize mice and shave a designated area on the dorsal skin (approximately 2 x 3 cm). Allow for a 24-hour recovery period.[7]
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 5-7 consecutive days. The control group receives an equivalent amount of vehicle cream.[7][11]
-
Treatment Administration:
-
This compound Monotherapy: Administer this compound daily via oral gavage.
-
Combination Therapy: Co-administer this compound with the combination partner (e.g., methotrexate, phototherapy, or biologics).
-
-
Efficacy Assessment:
-
Macroscopic Scoring (Modified PASI): From day 3 onwards, daily assess and score the severity of erythema (redness), scaling, and induration (thickness) on a 0-4 scale for each parameter. The cumulative score (0-12) reflects the overall severity.[17][18]
-
Skin Thickness Measurement: Use calipers to measure the fold-thickness of the dorsal skin daily.[7]
-
Histological Analysis: At the end of the experiment, collect skin biopsies for Hematoxylin and Eosin (H&E) staining to evaluate epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.[7]
-
Cytokine Analysis: Homogenize skin samples or use serum to measure the levels of key pro-inflammatory cytokines such as IL-17A, IL-23, and TNF-α using ELISA or qPCR.[7][19]
-
Experimental Workflow for Preclinical Psoriasis Studies
Caption: General experimental workflow for preclinical psoriasis studies.
This compound Monotherapy: Preclinical Efficacy
In the imiquimod-induced psoriasis model, this compound monotherapy has demonstrated a modest effect on skin lesions.[8] While it can lead to a reduction in PASI scores and epidermal thickness, the improvements are often not as pronounced as those seen with more targeted therapies.[8][19] Histological analysis of skin from this compound-treated mice typically shows a decrease in acanthosis and inflammatory cell infiltrate compared to untreated controls.[19] Furthermore, this compound treatment has been shown to decrease the expression of IL-17 and IFN-γ in psoriatic lesions.
This compound in Combination: A Preclinical Perspective
While direct head-to-head preclinical studies for all combinations are not abundant, the available evidence strongly supports the synergistic potential of this compound with other therapeutic modalities.
This compound and Methotrexate
A study utilizing the K14-VEGF transgenic psoriasis-like mouse model provided direct preclinical evidence for the enhanced efficacy of combining this compound with methotrexate.[14][15][16]
| Treatment Group | Efficacy Outcome | Reference |
| This compound Monotherapy | Amelioration of psoriatic lesions | [14][15][16] |
| Methotrexate Monotherapy | Amelioration of psoriatic lesions, but with elevation of profibrotic factors in sera | [14][15][16] |
| This compound + Methotrexate | Higher effectiveness in remitting skin lesions compared to monotherapies, with less elevation of profibrotic factors than methotrexate alone. | [14][15][16] |
In vitro, this combination led to increased expression of involucrin and loricrin (markers of keratinocyte differentiation) and reduced proliferation of primary keratinocytes.[14][15][16] Interestingly, the combination treatment induced lower expression of profibrotic factors in hepatic stellate cells, suggesting a potential protective effect against liver fibrosis, a known concern with long-term methotrexate use.[14][15][16]
This compound and Phototherapy (UVB)
Clinically, the combination of this compound and UVB phototherapy (Re-UVB) is well-established to be more effective than either treatment alone.[3][4][5][6] Preclinical data, although less direct, points towards a synergistic mechanism. In vitro studies have shown that this compound and narrow-band UVB (NB-UVB) have synergistic effects on inhibiting keratinocyte proliferation and inducing the expression of heparin-binding epidermal-growth-factor-like growth factor (HB-EGF), a factor involved in regulating keratinocyte growth.[20]
While direct comparative studies in animal models are needed, separate studies in the imiquimod-induced model demonstrate the individual efficacy of UVB therapy in reducing PASI scores, epidermal thickness, and levels of IL-17A and IL-22.[21] This suggests that combining the anti-proliferative and immunomodulatory effects of both treatments would likely result in enhanced therapeutic outcomes in a preclinical setting.
This compound and Biologics (TNF-α and IL-17 Inhibitors)
The combination of this compound with biologics is a promising strategy for refractory psoriasis.[2][9][22] Preclinical data for these combinations are emerging.
-
TNF-α Inhibitors (e.g., Etanercept): In the imiquimod-induced psoriasis model, etanercept has been shown to markedly reduce PASI scores, epidermal thickness, and the levels of pro-inflammatory cytokines including TNF-α, IL-6, IL-12, and IL-23.[23][24] Etanercept also reduces the Th17/Treg ratio and promotes the polarization of macrophages to an anti-inflammatory M2 phenotype.[23] Given this compound's distinct mechanism of action, a combination with a TNF-α inhibitor would be expected to provide a multi-pronged attack on the inflammatory cascade in psoriasis.
-
IL-17 Inhibitors (e.g., Secukinumab): The IL-17 pathway is a key driver of psoriasis pathogenesis. In the imiquimod-induced mouse model, anti-IL-17A antibodies like secukinumab effectively inhibit the development of psoriasis-like lesions.[25] this compound has also been shown to downregulate the IL-17 pathway.[8] Therefore, a combination of this compound and an IL-17 inhibitor could offer a powerful synergistic effect by targeting this critical pathway through different mechanisms.
This compound's Impact on Key Psoriasis Signaling Pathways
Caption: this compound modulates key signaling pathways involved in psoriasis.
Conclusion and Future Directions
The preclinical data, though not as comprehensive as the wealth of clinical evidence, strongly supports the rationale for using this compound in combination therapies for psoriasis. The synergistic effects observed with methotrexate in the K14-VEGF model, and the complementary mechanisms of action with phototherapy and biologics in the imiquimod-induced model, provide a solid foundation for further investigation.
For researchers and drug development professionals, these findings underscore the importance of evaluating novel anti-psoriatic agents not only as monotherapies but also in combination with established treatments like this compound. Future preclinical studies should focus on direct, head-to-head comparisons of this compound monotherapy with various combination regimens in standardized psoriasis models. Such studies will be invaluable in elucidating the precise molecular mechanisms of synergy and in identifying the most promising combination strategies to translate to the clinic for improved patient outcomes.
References
- An, J., et al. (2017). The this compound and methotrexate combination therapy for psoriasis vulgaris achieves higher effectiveness and less liver fibrosis. Pharmacological Research, 121, 158-168.
- Indikizumab and Secukinumab Inhibit IMIQUIMOD induced psoriasis in mice. (n.d.).
- The this compound and methotrexate combination therapy for psoriasis vulgaris achieves higher effectiveness and less liver fibrosis. (2017). PubMed.
- Etanercept alleviates psoriasis by reducing the Th17/Treg ratio and promoting M2 polariz
- Combined this compound-methotrexate therapy seems safe and efficient in children with psoriasis. (2025).
- The pathological changes of psoriasis induced by IMQ in mice. (n.d.).
- Application Notes and Protocols for Studying this compound Efficacy in Psoriasis Using Animal Models. (n.d.). Benchchem.
- Synergistic effects of this compound and narrow-band UVB on inducing the expression of heparin-binding epidermal-growth-factor-like growth factor in normal human ker
- Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. (n.d.). Acta Poloniae Pharmaceutica.
- Application Notes and Protocols: this compound Combination Therapy with Phototherapy in Psoriasis Models. (n.d.). Benchchem.
- Imiquimod-Induced Psoriasis in C57BL/6 Mice. (n.d.).
- This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regul
- Formulation Development and Characterization of this compound Proniosomal gel: In-vivo Exploration against Imiquimod-induced Psoriasis. (2023). Impactfactor.
- A review of this compound for the tre
- The effect of addition of calcipotriol ointment (50 micrograms/g) to this compound therapy in psoriasis. (1998). PubMed.
- 310 nm UV-LEDs attenuate imiquimod-induced psoriasis-like skin lesions in C57BL/6 mice and inhibit IL-22-induced STAT3 expression in HaCaT cells. (2020). Photochemical & Photobiological Sciences.
- Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist. (2021). PMC.
- This compound for the Treatment of Psoriasis: An Assessment of N
- Does Imiquimod Pretreatment Optimize 308-nm excimer laser (UVB)
- Latest combination therapies in psoriasis: Narrative review of the liter
- The efficacy of calcipotriol + this compound combination therapy for psoriasis. (2003). PubMed.
- Consensus conference: this compound in combination with UVB or PUVA in the tre
- This compound Plus UVB Phototherapy in the Treatment of Psoriasis. (n.d.).
- Combined treatment of psoriasis with this compound and UVB phototherapy compared with this compound alone and UVB alone. (1989). PubMed.
- This compound plus UVB therapy for psoriasis. Comparisons with placebo plus UVB and this compound alone. (1991). PubMed.
- Investigating the efficacy of calcipotriol-acitretin combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis. (2025). PubMed.
- Investigating the efficacy of calcipotriol–this compound combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis. (2025). PMC.
- Establishment of Psoriasis in BALB/c Murine Model using Imiquimod: A Pilot Study. (2021).
- Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model. (2020). MDPI.
- Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice. (2024). Biomedical Research and Therapy.
- Effects of red light-emitting diode therapy in imiquimod-induced psoriasis in mice. (2025). PubMed.
- The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice. (n.d.). Redoxis.
- Imiquimod-Induced Psoriasis Mouse Model. (n.d.). IMAVITA preclin. CRO.
- Novel Combination Regimens: Biologics and this compound for the Treatment of Psoriasis-- A Case Series. (2006). PubMed.
- The Effect of this compound to the Expression of Vascular Endothelial Growth Factor in Psoriasis. (2025).
- Reversible Imiquimod Effects on Skin Tissue of Psoriasis Mice Model: An Experimental Study. (n.d.). SciTePress.
- Effects of red light-emitting diode therapy in imiquimod-induced psoriasis in mice. (2025).
- Combination therapy with this compound for psoriasis. (2006). PubMed.
- Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice. (2024). Biomedical Research and Therapy.
- Assessment of TNF-α, IL-12/23, and IL-17 in Psoriasis: Only TNF-α Reflects Clinical Response After 12 Weeks of Biologic Tre
- Paradoxical Reactions to Anti-TNFα and Anti-IL-17 Treatment in Psoriasis Patients: Are Skin and/or Gut Microbiota Involved?. (2023). PMC.
- IL-17 Class Inhibitors and Plaque Psoriasis: Not All Biologics Relapse Equally. (2025). JCAD.
Sources
- 1. A review of this compound for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Psoriasis: An Assessment of National Trends - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Consensus conference: this compound in combination with UVB or PUVA in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Combined treatment of psoriasis with this compound and UVB phototherapy compared with this compound alone and UVB alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound plus UVB therapy for psoriasis. Comparisons with placebo plus UVB and this compound alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy with this compound for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 13. imavita.com [imavita.com]
- 14. researchgate.net [researchgate.net]
- 15. The this compound and methotrexate combination therapy for psoriasis vulgaris achieves higher effectiveness and less liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. mdpi.com [mdpi.com]
- 19. impactfactor.org [impactfactor.org]
- 20. Synergistic effects of this compound and narrow-band UVB on inducing the expression of heparin-binding epidermal-growth-factor-like growth factor in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 310 nm UV-LEDs attenuate imiquimod-induced psoriasis-like skin lesions in C57BL/6 mice and inhibit IL-22-induced STAT3 expression in HaCaT cells - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 22. Novel combination regimens: biologics and this compound for the treatment of psoriasis-- a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Etanercept alleviates psoriasis by reducing the Th17/Treg ratio and promoting M2 polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Risks: A Comprehensive Guide to Handling Acitretin in a Laboratory Setting
Acitretin, a second-generation retinoid, is a potent active pharmaceutical ingredient (API) frequently utilized in dermatological research and drug development. However, its significant therapeutic potential is matched by considerable health and environmental risks, mandating stringent safety protocols for its handling. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory environment, ensuring both personal safety and experimental integrity.
The Critical Imperative for Caution: Understanding the Hazards of this compound
This compound is classified as a hazardous substance with multiple risk factors that necessitate a comprehensive approach to safety.[1][2] A thorough understanding of these hazards is fundamental to appreciating the rationale behind the recommended personal protective equipment (PPE) and handling procedures.
Primary Hazards:
-
Reproductive Toxicity: this compound is a known teratogen, meaning it can cause harm to an unborn child.[2][3][4] Exposure during pregnancy can lead to severe birth defects. This property underscores the critical importance of stringent containment and protective measures, particularly for personnel of child-bearing potential.
-
Skin and Eye Irritation: Direct contact with this compound can cause significant skin and eye irritation.[2][3][5]
-
Aquatic Toxicity: this compound is very toxic to aquatic life with long-lasting effects.[1][3][4][5] This necessitates meticulous disposal procedures to prevent environmental contamination.
Given these hazards, a multi-layered approach to personal protection is not merely a recommendation but an essential requirement for any laboratory work involving this compound.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Compounding (Dry Powder) | Primary: - Disposable, low-permeability coveralls or lab coat[1][2]- Double gloving with impervious gloves (e.g., nitrile)[1][2]- Chemical safety goggles[1][2]- NIOSH-approved respirator for particulates[1][2]Secondary: - Face shield for added protection[1][2]- Protective shoe covers and head covering[1][2] |
| Handling Solutions and Formulations | Primary: - Lab coat[1][2]- Impervious gloves (e.g., nitrile)[1][6]- Chemical safety goggles[1][2]Secondary: - Face shield if there is a risk of splashing[1][2] |
| Administering to Laboratory Animals | Primary: - Lab coat or disposable gown[7]- Impervious gloves (e.g., nitrile)[6][7]- Chemical safety goggles[7]Secondary: - Face shield if splashing is possible[7] |
| Spill Cleanup | Primary: - Disposable, low-permeability coveralls[1]- Double gloving with impervious gloves (e.g., nitrile)[7]- Chemical splash goggles[7]- NIOSH-approved respirator[1][7]- Protective shoe covers[1][2] |
| Waste Disposal | Primary: - Lab coat or disposable gown- Impervious gloves (e.g., nitrile)- Chemical safety goggles |
Procedural Guidance for Safe Handling
Adherence to standardized procedures is crucial for minimizing exposure risk. The following workflows provide step-by-step guidance for key laboratory operations involving this compound.
Workflow for Weighing and Compounding this compound Powder
Caption: A step-by-step workflow for safely weighing and compounding this compound powder.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Coveralls: Put on the disposable gown or coveralls.
-
Shoe and Head Covers: If required, don shoe and head coverings.
-
Respirator: If required, put on the respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown/Coveralls: Remove the gown or coveralls, turning it inside out as you remove it.
-
Inner Gloves: Remove the inner pair of gloves.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Respirator: Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1][5]
Spill Management and Emergency Procedures
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
Immediate Actions:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory safety officer.[1]
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don the appropriate PPE for spill cleanup as outlined in the table above.
Cleanup Procedure:
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the spill with absorbent material to prevent dust from becoming airborne.[2]
-
Cleanup: Use dry clean-up procedures for powders; avoid generating dust.[1][2] For liquid spills, absorb the material with appropriate pads.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Disposal: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste container.[3]
Disposal Plan: Environmental Responsibility
Due to its high toxicity to aquatic life, this compound and all contaminated materials must be disposed of as hazardous waste.[1][3][4]
Key Disposal Principles:
-
Segregation: All this compound-contaminated waste (e.g., gloves, vials, cleaning materials) must be segregated from general laboratory waste.
-
Containment: Waste should be collected in clearly labeled, leak-proof containers.
-
Licensed Disposal: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company.[1] Do not dispose of this compound down the sink or in regular trash.[1]
Caption: A logical flow diagram for the proper disposal of this compound waste.
By implementing these comprehensive safety and logistical protocols, research institutions can foster a secure environment for handling this compound, thereby protecting their personnel and the surrounding ecosystem while advancing critical scientific endeavors.
References
- This compound Capsules Safety D
- Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986).
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.).
- NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. (2015). Journal of Infusion Nursing. [Link]
- Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. (2023). Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). [Link]
- OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. (2011).
- New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023). Rpharmy. [Link]
- Safe Handling of Hazardous Drugs. (2014). Centers for Disease Control and Prevention (CDC) Blogs. [Link]
- PPE Requirements Hazardous Drug Handling. (n.d.). [Link]
- Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. (n.d.). The Association for Radiologic & Imaging Nursing. [Link]
- Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (n.d.).
- Safe handling of cytotoxics: guideline recommend
- Guide for handling cytotoxic drugs and related waste. (2018). WorkSafe Queensland. [Link]
- ASHP Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. [Link]
- Managing Hazardous Drug Exposures: Information for Healthcare Settings. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S.
- Medication disposal: How-to guide for different types. (n.d.). Medical News Today. [Link]
- Where and How to Dispose of Unused Medicines. (2025). U.S.
- Safe Medic
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
